Adenine-13C5,15N5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
145.057 g/mol |
IUPAC Name |
7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
GFFGJBXGBJISGV-IIYFYTTLSA-N |
Isomeric SMILES |
[13CH]1=[15N][13C]2=[15N][13CH]=[15N][13C](=[13C]2[15NH]1)[15NH2] |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Application of Adenine-¹³C₅,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Adenine-¹³C₅,¹⁵N₅, a stable isotope-labeled (SIL) version of the purine nucleobase, adenine. It details the molecular structure, physicochemical properties, and common applications, with a focus on its utility in advanced research methodologies.
Introduction to Adenine and Stable Isotope Labeling
Adenine is a fundamental component of nucleic acids (DNA and RNA) and the energy-carrying molecule adenosine triphosphate (ATP).[][2] Its purine structure, consisting of two fused rings, is central to its role in genetic information storage and cellular metabolism.[2]
Stable isotope labeling is a powerful technique that replaces atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[3] This substitution creates a molecule that is chemically identical to its natural counterpart but has a greater mass.[4] This mass difference allows researchers to trace the path of the labeled molecule through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Adenine-¹³C₅,¹⁵N₅ is a fully labeled isotopologue where all carbon and nitrogen atoms have been replaced with their heavy stable isotopes.
Molecular Structure of Adenine-¹³C₅,¹⁵N₅
The core molecular structure of Adenine-¹³C₅,¹⁵N₅ is identical to that of naturally occurring adenine (also known as the M+0 isotopologue). It consists of a purine skeleton, which is a heterocyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring. An amine group is attached to the C-6 position of the purine ring.
The key distinction lies in its isotopic composition:
-
Five Carbon-13 (¹³C) Atoms: Every carbon atom in the purine ring system is a ¹³C isotope instead of the more common ¹²C.
-
Five Nitrogen-15 (¹⁵N) Atoms: Every nitrogen atom, both within the rings and in the exocyclic amine group, is a ¹⁵N isotope instead of the more abundant ¹⁴N.
This complete labeling results in a significant and easily detectable mass shift compared to the unlabeled compound, making it an excellent tracer for metabolic flux analysis and a standard for quantitative proteomics and metabolomics.
Physicochemical Properties
The primary physical difference imparted by isotopic labeling is an increase in molecular weight. While properties like solubility, melting point, and chemical reactivity are nearly identical to the unlabeled form, the mass is distinct. This allows for clear differentiation in analytical instruments.
Table 1: Comparison of Physicochemical Properties
| Property | Natural Adenine | Adenine-¹³C₅,¹⁵N₅ |
| Molecular Formula | C₅H₅N₅ | [¹³C]₅H₅[¹⁵N]₅ |
| Average Molecular Weight ( g/mol ) | 135.13 | approx. 145.07 |
| Monoisotopic Mass (Da) | 135.054 | approx. 145.038 |
Note: The molecular weight of the labeled compound is calculated based on the atomic masses of the ¹³C and ¹⁵N isotopes.
Applications in Research
Adenine-¹³C₅,¹⁵N₅ is a critical tool for elucidating complex biological processes.
-
Metabolomics and Metabolic Flux Analysis (MFA): By introducing the labeled adenine into a biological system (e.g., cell culture), researchers can track its incorporation into downstream metabolites like ATP, ADP, and nucleic acids. Mass spectrometry analysis reveals the rate of synthesis and turnover of these crucial molecules, providing a dynamic view of cellular metabolism.
-
Nucleic Acid Structural Studies: In NMR spectroscopy, the ¹³C and ¹⁵N labels provide additional nuclear spin information. Site-specific incorporation of labeled adenine can help resolve complex RNA or DNA structures and study their dynamics, which is often challenging with uniformly labeled molecules due to signal overlap.
-
Quantitative Analysis: Adenine-¹³C₅,¹⁵N₅ can be used as an internal standard in quantitative mass spectrometry assays. Because it co-elutes with natural adenine during chromatography but is separated by mass, it allows for highly accurate and precise quantification of adenine levels in biological samples.
Generalized Experimental Protocol: Stable Isotope Labeling in Cell Culture
This protocol outlines a typical workflow for using Adenine-¹³C₅,¹⁵N₅ to trace nucleotide metabolism in cultured mammalian cells via Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Labeling: a. Culture cells to a desired confluency (typically 70-80%) in standard growth medium. b. Prepare the labeling medium by supplementing base medium (lacking natural adenine/adenosine) with Adenine-¹³C₅,¹⁵N₅ to a final concentration of 10-100 µM. c. Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium. d. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled adenine into cellular metabolites.
2. Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately wash the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular metabolites. c. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol / 20% water) to the plate and scrape the cells. d. Transfer the cell lysate to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C. g. Transfer the supernatant, which contains the polar metabolites, to a new tube.
3. Sample Preparation for LC-MS Analysis: a. Dry the metabolite extract using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile / 50% water) just prior to injection. c. Centrifuge the reconstituted sample to pellet any insoluble debris. d. Transfer the clear supernatant to an autosampler vial for analysis.
4. LC-MS Data Acquisition: a. Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system. b. Separate metabolites using an appropriate LC column (e.g., HILIC for polar metabolites). c. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions. d. Analyze the data to identify and quantify the different isotopologues (e.g., M+0 for unlabeled ATP, M+10 for fully labeled ATP from Adenine-¹³C₅,¹⁵N₅) over the time course.
Visualization of Experimental and Data Workflow
The following diagram illustrates the logical flow of a stable isotope labeling experiment, from the introduction of the tracer to the final data interpretation.
Caption: Logical workflow for a stable isotope labeling experiment.
References
Adenine-13C5,15N5: A Technical Guide to its Chemical Properties, Purity, and Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, purity specifications, and analytical methodologies for the stable isotope-labeled compound, Adenine-13C5,15N5. This molecule is a critical tool in metabolic research, enabling precise tracing of adenine's metabolic fate in various biological systems.
Core Chemical Properties
This compound is a synthetic form of adenine where all five carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and all five nitrogen atoms are replaced with the stable isotope nitrogen-15 (¹⁵N). This heavy labeling provides a distinct mass shift, making it an ideal internal standard or tracer for mass spectrometry-based and NMR-based metabolomics studies. The fundamental chemical properties are summarized in Table 1. The physical properties, such as melting point and solubility, are expected to be nearly identical to those of unlabeled adenine.
| Property | Value | Source |
| Molecular Formula | ¹³C₅H₅¹⁵N₅ | Calculated |
| Molecular Weight | 145.08 g/mol | Calculated |
| Monoisotopic Mass | 145.0556 Da | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Melting Point | Decomposes at 360-365 °C | --INVALID-LINK-- |
| Solubility in Water | 0.103 g/100 mL (at 25 °C) | --INVALID-LINK-- |
| CAS Number | Not available | N/A |
Purity and Quality Control
The utility of this compound in quantitative studies is directly dependent on its chemical and isotopic purity. Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing. A summary of typical purity specifications is provided in Table 2.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (¹³C) | ≥99 atom % | Mass Spectrometry (MS) |
| Isotopic Purity (¹⁵N) | ≥98 atom % | Mass Spectrometry (MS) |
| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Common Impurities | Residual solvents, related purines | Gas Chromatography (GC), HPLC |
Experimental Protocols
This compound is primarily used as a tracer to elucidate metabolic pathways and as an internal standard for the quantification of unlabeled adenine and its metabolites. Below are representative protocols for its application in mass spectrometry and NMR spectroscopy.
Mass Spectrometry-Based Metabolite Tracing
This protocol outlines a general workflow for a stable isotope tracing experiment using this compound to monitor its incorporation into the cellular nucleotide pool.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of this compound.
-
Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled adenine.
-
Metabolism Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).
-
Extraction: Lyse the cells and extract the metabolites.
-
Centrifugation: Pellet cellular debris by centrifugation at high speed.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it down under a stream of nitrogen or using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples to determine the mass isotopologue distribution of adenine-containing metabolites like AMP, ADP, and ATP.
NMR-Based Analysis
Fully labeled adenine provides a powerful tool for NMR studies due to the high sensitivity of ¹⁵N chemical shifts to changes in the local chemical environment.
Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire one-dimensional and two-dimensional NMR spectra (e.g., ¹H, ¹³C, ¹⁵N, HSQC). The full labeling allows for the unambiguous assignment of all carbon and nitrogen signals.
-
Data Analysis: Process the spectra and analyze the chemical shifts and coupling constants to study tautomerism, protonation states, and interactions with other molecules.
Application in Signaling and Metabolic Pathways
Exogenously supplied adenine is incorporated into the cellular nucleotide pool primarily through the purine salvage pathway. This pathway is crucial for recycling purine bases and is less energy-intensive than de novo synthesis. This compound can be used to trace the flux through this pathway.
Synthesis and Isotopic Enrichment of Adenine-¹³C₅,¹⁵N₅: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of Adenine-¹³C₅,¹⁵N₅, a fully labeled isotopologue of adenine. This document details the theoretical basis for its synthesis, outlines a plausible multi-step chemo-enzymatic pathway, and discusses its applications in metabolic research and drug development.
Introduction
Adenine, a fundamental component of nucleic acids, coenzymes, and signaling molecules, plays a central role in cellular metabolism and genetics. The use of stable isotope-labeled adenine, particularly the fully enriched Adenine-¹³C₅,¹⁵N₅, offers a powerful tool for researchers. This isotopologue serves as a tracer in metabolic flux analysis, a standard in quantitative mass spectrometry-based assays, and a probe in nuclear magnetic resonance (NMR) studies of biomolecular structure and dynamics. The complete labeling of all carbon and nitrogen atoms provides distinct mass shifts and unique NMR spectral properties, enabling unambiguous tracking and quantification in complex biological systems.
Theoretical Basis for Synthesis: The De Novo Purine Biosynthesis Pathway
The most logical approach to the total synthesis of Adenine-¹³C₅,¹⁵N₅ is to mimic the principles of the de novo purine biosynthesis pathway. This evolutionarily conserved metabolic route constructs the purine ring from simple, readily available precursors. Understanding the origin of each atom in the adenine ring is crucial for designing a synthesis strategy that incorporates the desired isotopes.
The atoms of the purine ring are derived from the following precursors:
-
N1: Aspartate
-
C2 and C8: Formate (via 10-formyltetrahydrofolate)
-
N3 and N9: Glutamine
-
C4, C5, and N7: Glycine
-
C6: Carbon Dioxide (as bicarbonate)
Therefore, to synthesize Adenine-¹³C₅,¹⁵N₅, one would require the following isotopically labeled starting materials:
-
[¹⁵N]Aspartate
-
[¹³C]Formate
-
[¹⁵N₂]Glutamine (amide nitrogen for N3 and N9)
-
[¹³C₂, ¹⁵N]Glycine
-
[¹³C]Bicarbonate
These precursors would be incorporated into the purine ring through a series of enzymatic or chemical reactions that replicate the steps of the de novo pathway.
Proposed Chemo-Enzymatic Synthesis Workflow
While a complete, step-by-step chemical synthesis of Adenine-¹³C₅,¹⁵N₅ is not extensively documented in a single source, a plausible chemo-enzymatic approach can be constructed based on known biochemical transformations and synthetic organic chemistry principles. This workflow would involve the enzymatic synthesis of an isotopically labeled purine precursor, followed by chemical modifications to yield the final product.
Caption: Proposed chemo-enzymatic workflow for Adenine-¹³C₅,¹⁵N₅ synthesis.
Experimental Protocols
Step 1: Enzymatic Synthesis of [¹³C₅,¹⁵N₄]Inosine Monophosphate (IMP)
This step would involve a multi-enzyme, single-pot reaction mixture containing the enzymes of the de novo purine biosynthesis pathway.
-
Reaction Components:
-
Ribose-5-phosphate
-
[¹³C₂, ¹⁵N]Glycine
-
[¹⁵N]Aspartate
-
[¹⁵N₂]Glutamine
-
[¹³C]Formate (as a source for 10-formyltetrahydrofolate)
-
[¹³C]Bicarbonate
-
ATP (as an energy source)
-
A mixture of purified enzymes from the de novo pathway (e.g., PRPP synthetase, amidophosphoribosyltransferase, etc.)
-
Appropriate buffers and cofactors (e.g., Mg²⁺, K⁺, tetrahydrofolate)
-
-
Procedure:
-
Combine all precursors, cofactors, and enzymes in a reaction vessel at an optimal pH and temperature (typically pH 7.5-8.0 and 37°C).
-
Incubate the reaction mixture for a sufficient time to allow for the conversion of the precursors to IMP.
-
Monitor the reaction progress using techniques such as HPLC or LC-MS.
-
Purify the resulting [¹³C₅,¹⁵N₄]IMP using ion-exchange chromatography.
-
Step 2: Conversion of [¹³C₅,¹⁵N₄]IMP to [¹³C₅,¹⁵N₅]Adenosine Monophosphate (AMP)
This conversion involves two enzymatic steps.
-
Reaction Components:
-
Purified [¹³C₅,¹⁵N₄]IMP
-
[¹⁵N]Aspartate
-
GTP (as an energy source)
-
Adenylosuccinate synthetase
-
Adenylosuccinate lyase
-
Appropriate buffer
-
-
Procedure:
-
Incubate [¹³C₅,¹⁵N₄]IMP with adenylosuccinate synthetase, [¹⁵N]aspartate, and GTP to form [¹³C₅,¹⁵N₅]adenylosuccinate.
-
Add adenylosuccinate lyase to the reaction mixture to cleave fumarate, yielding [¹³C₅,¹⁵N₅]AMP.
-
Purify the [¹³C₅,¹⁵N₅]AMP using ion-exchange chromatography.
-
Step 3: Hydrolysis of [¹³C₅,¹⁵N₅]AMP to [¹³C₅,¹⁵N₅]Adenine
This final step involves the removal of the ribose-phosphate moiety.
-
Procedure:
-
Subject the purified [¹³C₅,¹⁵N₅]AMP to acid hydrolysis (e.g., with 1M HCl at 100°C).
-
Neutralize the reaction mixture.
-
Purify the resulting [¹³C₅,¹⁵N₅]Adenine using reverse-phase HPLC.
-
Quantitative Data
The following table summarizes the expected isotopic incorporation and mass shifts for the key molecules in the synthesis of Adenine-¹³C₅,¹⁵N₅.
| Compound | Molecular Formula (Unlabeled) | Molecular Weight (Unlabeled) | Molecular Formula (Labeled) | Molecular Weight (Labeled) | Mass Shift (Da) |
| Glycine | C₂H₅NO₂ | 75.07 | ¹³C₂H₅¹⁵NO₂ | 78.06 | +3 |
| Aspartate | C₄H₇NO₄ | 133.10 | C₄H₇¹⁵NO₄ | 134.10 | +1 |
| Glutamine | C₅H₁₀N₂O₃ | 146.14 | C₅H₁₀¹⁵N₂O₃ | 148.13 | +2 |
| Formate | CHO₂⁻ | 45.02 | ¹³CHO₂⁻ | 46.02 | +1 |
| Adenine | C₅H₅N₅ | 135.13 | ¹³C₅H₅¹⁵N₅ | 145.10 | +10 |
Isotopic Enrichment: The final isotopic enrichment of Adenine-¹³C₅,¹⁵N₅ is expected to be >98%, contingent on the purity of the starting labeled precursors. The enrichment level should be verified by high-resolution mass spectrometry.
Applications in Research and Drug Development
The primary application of Adenine-¹³C₅,¹⁵N₅ is as a tracer to study the dynamics of adenine metabolism and its downstream products.
Metabolic Flux Analysis
By introducing Adenine-¹³C₅,¹⁵N₅ into a biological system, researchers can trace its incorporation into various metabolic pools, including:
-
Nucleic Acids (DNA and RNA): To study the rates of DNA replication and transcription.
-
ATP and other Nucleotide Triphosphates: To investigate energy metabolism and signaling pathways.
-
Coenzymes (NAD⁺, FAD): To understand redox biology and its role in cellular processes.
The workflow for such a study is depicted below.
Caption: Workflow for a stable isotope tracer study using Adenine-¹³C₅,¹⁵N₅.
Adenine Salvage Pathway
Adenine-¹³C₅,¹⁵N₅ can be used to specifically investigate the adenine salvage pathway, which recycles free adenine back into the nucleotide pool. This is particularly relevant in tissues with low de novo synthesis capacity.
Caption: Tracing Adenine-¹³C₅,¹⁵N₅ through the adenine salvage pathway.
Conclusion
The synthesis of Adenine-¹³C₅,¹⁵N₅, while complex, provides an invaluable tool for the scientific community. By leveraging the principles of the de novo purine biosynthesis pathway, it is theoretically possible to achieve high levels of isotopic enrichment. The resulting fully labeled adenine can be employed in a wide range of applications, from fundamental metabolic research to preclinical drug development, offering unparalleled insights into the intricate network of adenine metabolism.
The Signature of Life: A Technical Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes in Adenine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of stable carbon (¹³C) and nitrogen (¹⁵N) isotopes in adenine, a fundamental component of nucleic acids and energy metabolism. Understanding the subtle variations in these isotopic signatures offers a powerful tool for tracing metabolic pathways, elucidating biosynthetic origins, and potentially developing novel diagnostic and therapeutic strategies. This document outlines the current knowledge on adenine's isotopic composition, details the experimental protocols for its measurement, and illustrates key metabolic and analytical workflows.
Data Presentation: Natural Abundance of ¹³C and ¹⁵N in Adenine
The natural abundance of ¹³C and ¹⁵N in adenine is not constant and varies depending on the source organism and its metabolic state. These variations, though small, are significant and can be precisely measured. The data is typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.
| Sample Source | δ¹³C (‰ vs. VPDB) | δ¹⁵N (‰ vs. Air) | Reference |
| Spinach | -19.8 ± 0.1 | Not Reported | [1] |
| Coastal Sediment | Not Reported | Not Reported | [1] |
| Adenine Standard | -7.0 ± 1.0 | Not Reported | [1] |
Note: VPDB (Vienna Pee Dee Belemnite) is the standard for carbon isotope ratios, and atmospheric air is the standard for nitrogen isotope ratios. The data from spinach and coastal sediment represents the isotopic composition of adenine within a complex biological matrix.
The Significance of Isotopic Abundance in Adenine Metabolism
While the direct role of natural isotopic abundance of adenine in signaling pathways is an emerging area of research, the use of stable isotope labeling with ¹³C and ¹⁵N has become an indispensable tool for studying adenine nucleotide metabolism and its role in cellular signaling. By introducing isotopically enriched precursors, researchers can trace the flow of carbon and nitrogen atoms through the intricate network of metabolic pathways, providing insights into:
-
De Novo Purine Biosynthesis: Elucidating the contribution of various precursors like glycine, formate, glutamine, aspartate, and carbon dioxide to the formation of the purine ring.
-
Salvage Pathways: Quantifying the extent to which cells recycle pre-existing purine bases to synthesize nucleotides, a crucial process for cellular economy.
-
Metabolic Flux Analysis: Determining the rates of metabolic reactions within a network, offering a dynamic view of cellular metabolism in response to physiological or pathological stimuli.
-
Drug Development: Assessing the metabolic fate of drug candidates and understanding their impact on nucleotide metabolism.
Experimental Protocols: Determining ¹³C and ¹⁵N Abundance in Adenine
The precise measurement of the natural abundance of ¹³C and ¹⁵N in specific compounds like adenine requires sophisticated analytical techniques. A common and highly sensitive method involves High-Performance Liquid Chromatography (HPLC) coupled with Isotope Ratio Mass Spectrometry (IRMS).
Compound-Specific Isotope Analysis (CSIA) of Adenine
1. Sample Preparation and Hydrolysis:
-
Biological samples (e.g., tissues, cells, nucleic acid extracts) are first hydrolyzed to break down DNA and RNA into their constituent nucleobases. This is typically achieved through acid hydrolysis (e.g., using formic acid or hydrochloric acid) under controlled temperature and time to release adenine along with other purine and pyrimidine bases.
2. Chromatographic Separation:
-
The resulting hydrolysate, a complex mixture of molecules, is then injected into an HPLC system.
-
A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate adenine from other nucleobases and interfering compounds. The choice of column and mobile phase composition is critical for achieving clean separation and preventing isotopic fractionation during the chromatographic process.
3. Isotope Ratio Mass Spectrometry (IRMS):
-
The separated adenine fraction from the HPLC is then introduced into the IRMS system.
-
For carbon isotope analysis (δ¹³C), the adenine is combusted at a high temperature (typically >900°C) in the presence of an oxidant (e.g., copper oxide) to convert it quantitatively into carbon dioxide (CO₂).
-
For nitrogen isotope analysis (δ¹⁵N), the adenine is similarly converted to nitrogen gas (N₂).
-
The resulting gas is then introduced into the mass spectrometer, where the ion source ionizes the gas molecules.
-
The ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio. For CO₂, the mass spectrometer measures the ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44). For N₂, the ratio of ²⁹N₂ (¹⁴N¹⁵N) to ²⁸N₂ (¹⁴N¹⁴N) is measured.
-
The measured isotope ratios of the sample are compared to those of a calibrated reference gas, and the results are expressed in the delta notation (‰).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in adenine isotope analysis.
Conclusion
The natural abundance of ¹³C and ¹⁵N isotopes in adenine provides a valuable window into the metabolic history and physiological state of an organism. While direct links to signaling are still being explored, the methodologies developed for these measurements are paramount for stable isotope tracing studies, which have revolutionized our understanding of nucleotide metabolism. For researchers in drug development and life sciences, harnessing the power of stable isotope analysis of adenine and other key metabolites will continue to be a critical tool for innovation and discovery.
References
Applications of Stable Isotope-Labeled Adenine in Research: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling with Adenine
Stable isotope labeling is a powerful, non-radioactive technique for tracing the metabolic fate of molecules within biological systems. By replacing atoms like Carbon-12 (¹²C) or Nitrogen-14 (¹⁴N) with their heavier, stable isotopes (e.g., ¹³C or ¹⁵N), researchers can distinguish labeled molecules from their endogenous counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This allows for precise measurement of metabolic fluxes, absolute quantification of metabolites, and detailed pharmacokinetic analysis.
Adenine, a fundamental purine nucleobase, is a cornerstone of cellular function. It is a critical component of nucleic acids (DNA and RNA), the primary energy currency adenosine triphosphate (ATP), and essential cofactors like NAD and FAD.[4] Consequently, stable isotope-labeled (SIL) adenine and its derivatives (e.g., adenosine) are invaluable tools for investigating cellular energy homeostasis, nucleotide metabolism, and signaling pathways.[4] This guide details the core applications, experimental protocols, and data interpretation associated with the use of stable isotope-labeled adenine in modern research.
Core Applications
The unique biochemical roles of adenine lend its stable isotope-labeled analogues to three primary research applications: tracing metabolic pathways, serving as internal standards for absolute quantification, and aiding in drug development.
Tracing Metabolic Pathways (Metabolic Flux Analysis)
Metabolic flux analysis (MFA) uses stable isotope tracers to map the flow of atoms through a metabolic network, enabling the quantification of reaction rates. When cells are supplied with labeled adenine, it is incorporated into the cellular nucleotide pool primarily through the purine salvage pathway . This pathway recycles nucleobases to synthesize nucleotides, a less energy-intensive alternative to the de novo synthesis pathway.
By tracking the rate and extent of isotope incorporation into adenosine monophosphate (AMP), adenosine diphosphate (ADP), ATP, and subsequently into RNA and DNA, researchers can:
-
Elucidate Pathway Activity: Quantify the contribution of the salvage pathway versus de novo synthesis in various cell types and conditions, such as in cancer cells which often exhibit altered metabolism.
-
Study Disease Metabolism: Investigate how diseases or genetic mutations affect purine metabolism.
-
Identify Drug Targets: Assess how therapeutic agents impact nucleotide synthesis and energy metabolism.
Absolute Quantification via Isotope Dilution Mass Spectrometry
Accurate measurement of metabolite concentrations is critical but often hindered by sample loss during preparation and matrix effects during analysis, where co-eluting molecules interfere with the ionization process in a mass spectrometer. Isotope dilution mass spectrometry overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard (IS).
A known quantity of SIL-adenine (or a related nucleotide like ¹³C₅-cAMP) is spiked into a biological sample at the earliest stage of processing. Because the SIL internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and matrix effects. The ratio of the endogenous (light) analyte to the spiked (heavy) standard is measured by LC-MS/MS. Since the amount of the added standard is known, the absolute concentration of the endogenous metabolite can be calculated with high precision and accuracy. This is the gold-standard method for quantifying adenine and its nucleotides in cells and tissues.
Applications in Drug Development and Pharmacokinetics
Stable isotope tracers are integral to drug development for studying absorption, distribution, metabolism, and excretion (ADME) profiles. If an investigational drug contains an adenine moiety, incorporating stable isotopes allows it to be distinguished from endogenous adenine-containing molecules. This enables precise tracking of the drug's journey and transformation within the body.
Furthermore, SIL-adenine can be used to study the pharmacodynamic effects of drugs—how a drug affects the body. For example, researchers can use tracing techniques to measure how a drug alters ATP production or purine synthesis rates, providing critical insights into its mechanism of action and efficacy.
Key Experimental Protocols
The following sections provide detailed, representative methodologies for the two primary applications of SIL-adenine: metabolic tracing and absolute quantification.
Protocol: ¹⁵N-Adenine Tracing in Cell Culture
This protocol outlines the key steps for tracing the incorporation of ¹⁵N-labeled adenine into the intracellular nucleotide pools of cultured cells.
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Medium Preparation: Prepare a cell culture medium containing the desired final concentration of [¹⁵N₅]-Adenine. The base medium should be appropriate for the cell line, but it is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled adenine and related molecules that would compete with the tracer.
-
Cell Seeding and Growth: Seed cells in multi-well plates (e.g., 6-well plates) and grow them to the desired confluency (typically 75-80%) in standard, unlabeled medium.
-
Labeling Initiation: Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared ¹⁵N-adenine-containing labeling medium to the cells. Place the cells back into the incubator. This marks time zero (t=0).
-
Time-Course Sampling: At designated time points (e.g., 0, 30 min, 1 hr, 4 hr, 12 hr, 24 hr), harvest the cells for metabolite extraction.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Place the culture plate on dry ice to quench all metabolic activity instantly.
-
Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular label.
-
Add 600 µL of ice-cold (-80°C) 80% methanol/20% water solution to each well.
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell extract to a microcentrifuge tube.
-
Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the metabolites, to a new tube. Store at -80°C until analysis.
-
-
LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography system coupled to a tandem mass spectrometer. The system is configured to separate adenine nucleotides (AMP, ADP, ATP) and detect the mass-to-charge ratios (m/z) of both their unlabeled (M+0) and labeled ([¹⁵N₅]-labeled, M+5) forms.
-
Data Analysis: Calculate the fractional enrichment of the ¹⁵N label in each metabolite at each time point by dividing the peak area of the labeled isotopologue (M+5) by the sum of the peak areas of all isotopologues.
Protocol: Quantification of AMP using a Labeled Internal Standard
This protocol describes the use of a stable isotope-labeled internal standard for the absolute quantification of Adenosine Monophosphate (AMP) in cell extracts.
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled AMP of known concentration (e.g., 1 mg/mL) in MS-grade water.
-
Prepare a stock solution of the stable isotope-labeled internal standard (e.g., [¹³C₁₀,¹⁵N₅]-AMP or [¹³C₅]-AMP) at a known concentration.
-
Create a series of calibration curve standards by serially diluting the unlabeled AMP stock solution. Spike each calibration standard with a fixed concentration of the internal standard.
-
-
Sample Preparation and Extraction:
-
Harvest cells and quench metabolism as described in the tracing protocol (steps 3.1.5.a-c).
-
Prepare an extraction solvent (e.g., 80% methanol) that is pre-spiked with the internal standard at a known concentration (e.g., 10 µM).
-
Add the spiked extraction solvent to the cells, scrape, and collect the lysate.
-
Centrifuge to pellet debris and collect the metabolite-containing supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the calibration standards and the samples onto an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., HILIC or reversed-phase with an ion-pairing agent) to achieve separation of AMP from other metabolites.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up two MRM transitions: one for the endogenous (light) AMP and one for the labeled (heavy) internal standard.
-
-
Quantification:
-
For each calibration standard, calculate the ratio of the peak area of the light AMP to the peak area of the heavy internal standard.
-
Plot these peak area ratios against the known concentrations of the standards to generate a linear calibration curve.
-
Calculate the peak area ratio for each biological sample.
-
Determine the concentration of AMP in the samples by interpolating their peak area ratios on the calibration curve.
-
Quantitative Data Examples
The data generated from experiments using SIL-adenine can be summarized to provide clear, comparative insights.
Table 1: Isotopic Enrichment in Purine Nucleotides after [¹⁵N]Glycine Tracing
This table, adapted from data on de novo purine synthesis, illustrates how isotopic enrichment can be tracked over time. While the tracer is glycine, the principle is identical for a labeled adenine tracer in the salvage pathway. The data show a faster incorporation rate in purine-depleted cells, indicating an upregulation of the synthesis pathway.
| Time (hours) | Metabolite | % ¹⁵N Enrichment (Purine-Rich Media) | % ¹⁵N Enrichment (Purine-Depleted Media) |
| 0.5 | IMP | 5.5% | 10.2% |
| AMP | 3.1% | 6.5% | |
| GMP | 2.5% | 4.8% | |
| 1.0 | IMP | 10.8% | 20.5% |
| AMP | 6.2% | 12.9% | |
| GMP | 5.1% | 9.5% | |
| 1.5 | IMP | 15.2% | 28.0% |
| AMP | 9.0% | 18.5% | |
| GMP | 7.5% | 14.2% |
Data adapted from Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis.
Table 2: Performance of an LC-MS/MS Method for Nucleotide Quantification
This table summarizes the validation parameters for an assay designed to quantify adenosine, guanosine, and inosine nucleotides using stable isotope-labeled internal standards. It demonstrates the high precision and accuracy of the isotope dilution method.
| Analyte | Linear Range (pmol/sample) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |
| Adenosine Nucleotides | 10.0 – 2000 | 1.7% – 8.5% | 3.4% – 9.1% | -11.5% to 14.7% |
| Guanosine Nucleotides | 1.0 – 200 | 2.5% – 12.3% | 4.5% – 10.8% | -9.8% to 11.2% |
| Inosine Nucleotides | 0.25 – 50.0 | 4.1% – 16.0% | 5.2% – 13.5% | -7.5% to 10.5% |
Data adapted from "A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells".
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex processes involved in stable isotope labeling experiments.
Caption: The purine salvage pathway showing adenine incorporation into AMP via APRT.
Caption: Experimental workflow for stable isotope tracing with labeled adenine.
Caption: Workflow for absolute quantification using a stable isotope-labeled internal standard.
Conclusion
Stable isotope-labeled adenine is an indispensable tool in modern biological and biomedical research. Its application in metabolic flux analysis provides dynamic insights into the intricacies of purine metabolism, particularly in the context of diseases like cancer. As an internal standard, it provides the basis for highly accurate and precise quantification of adenine-containing biomolecules, a requirement for rigorous metabolomic and pharmaceutical studies. The continued development of high-resolution mass spectrometry and analytical software ensures that the utility of SIL-adenine will only expand, enabling researchers to probe the complex roles of adenine in cellular physiology and pathology with ever-increasing detail.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Adenine-13C5,15N5: Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adenine-13C5,15N5, a stable isotope-labeled compound crucial for metabolic research and drug development. We will delve into its suppliers, catalog information, and its application in elucidating complex biological pathways. This guide also offers a foundational experimental protocol for its use in metabolic flux analysis, alongside visualizations of key metabolic pathways involving adenine.
Introduction to Stable Isotope Tracing with this compound
Stable isotope-labeled compounds, such as this compound, are powerful tools in metabolomics and metabolic flux analysis (MFA). By replacing standard carbon (¹²C) and nitrogen (¹⁴N) atoms with their heavier, non-radioactive isotopes (¹³C and ¹⁵N), researchers can trace the metabolic fate of adenine through various biochemical pathways. This allows for the precise measurement of metabolic pathway activities and the elucidation of cellular responses to various stimuli or therapeutic interventions. Adenine, as a fundamental component of nucleotides (ATP, ADP, AMP), cofactors (NAD, FAD), and nucleic acids (DNA, RNA), is central to cellular bioenergetics, signaling, and proliferation. The dual labeling of adenine with both ¹³C and ¹⁵N provides a more detailed and constrained analysis of its metabolic transformations.
Supplier and Catalog Information
This compound is a specialized chemical offered by a limited number of suppliers. The primary supplier identified is MedChemExpress. For researchers interested in singly labeled isotopes or related labeled compounds, other reputable suppliers include Cambridge Isotope Laboratories, Invivochem, and Santa Cruz Biotechnology. Below is a summary of available isotopically labeled adenine and adenosine compounds.
| Product Name | Supplier | Catalog Number | Purity | Available Quantities |
| This compound | MedChemExpress | HY-B0152S2 | >98% | 1 mg, 5 mg, 10 mg |
| Adenine-13C5 | MedChemExpress | HY-B0152S3 | >98% | 1 mg, 5 mg, 10 mg |
| Adenine-15N5 | MedChemExpress | HY-B0152S4 | >98% | 1 mg, 5 mg, 10 mg |
| Adenosine (ribose-¹³C₅, 98%) | Cambridge Isotope Labs | CLM-3678 | 97% | 50 mg, 100 mg |
| Adenosine-15N5 | MedChemExpress | HY-B0228S11 | 99.9% | 1 mg, 5 mg, 10 mg |
| Adenosine 5′-triphosphate (¹³C₁₀, ¹⁵N₅) | Cambridge Isotope Labs | CNLM-4265-CA | 90% (in solution) | Inquire |
Experimental Protocol: Metabolic Flux Analysis Using this compound
The following is a generalized protocol for a metabolic flux analysis experiment using this compound in cultured cells. This protocol should be optimized based on the specific cell type and experimental goals.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare cell culture medium containing this compound at a known concentration. The concentration will depend on the specific experimental design and the natural abundance of adenine in the base medium.
-
Isotopic Labeling: Once cells have adhered and are growing, replace the standard medium with the isotope-containing medium.
-
Incubation: Culture the cells in the labeling medium for a sufficient period to achieve isotopic steady-state. This time will vary depending on the cell line's doubling time and the turnover rate of the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling duration.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Sample Collection: Collect the supernatant containing the polar metabolites.
Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatographic Separation: Separate the metabolites using an appropriate chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometry Detection: Analyze the eluting metabolites in the mass spectrometer to determine the mass isotopologue distribution (MID) for adenine and its downstream metabolites. The MID reveals the extent of ¹³C and ¹⁵N incorporation.
Data Analysis and Interpretation
-
Data Processing: Process the raw mass spectrometry data to identify and quantify the different isotopologues of adenine-containing metabolites.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes through the relevant pathways. This involves fitting the experimental MID data to a metabolic network model.
-
Pathway Visualization: Map the calculated fluxes onto metabolic pathway diagrams to visualize the flow of adenine through the network.
Adenine Metabolic Pathways
Adenine metabolism is a complex network of interconnected pathways, including de novo synthesis, salvage, and catabolism. Understanding these pathways is essential for interpreting data from stable isotope tracing experiments.
De Novo Purine Synthesis
The de novo pathway synthesizes purines from simpler precursors. The workflow culminates in the production of inosine monophosphate (IMP), which is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Caption: De Novo Purine Synthesis Pathway.
Purine Salvage Pathway
The salvage pathway recycles purine bases from the degradation of nucleotides and nucleic acids, which is a more energy-efficient process than de novo synthesis. Adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are key enzymes in this pathway.
Caption: Purine Salvage Pathway.
Adenine Catabolism and Interconversion
Adenine nucleotides are interconverted to maintain cellular energy charge and are ultimately catabolized to uric acid for excretion.
Caption: Adenine Catabolism Pathway.
Conclusion
This compound is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. Its use in stable isotope tracing studies allows for the precise quantification of metabolic fluxes and provides a detailed understanding of how cells utilize adenine. This technical guide serves as a starting point for incorporating this powerful reagent into your research, from sourcing the compound to designing and interpreting metabolic flux experiments. As our understanding of the metabolic underpinnings of health and disease continues to grow, the application of stable isotope-labeled compounds like this compound will undoubtedly play a pivotal role in future discoveries and the development of novel therapeutic strategies.
Safety and Handling of Adenine-13C5,15N5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Safety Precautions
Adenine is classified as toxic if swallowed.[1][2][3][4][5] It is crucial to handle this compound with care in a laboratory setting.
Summary of Key Safety Information:
| Hazard Statement | Precautionary Measures |
| H301: Toxic if swallowed | P264: Wash hands and any exposed skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| General Handling | Avoid dust formation. Use in a well-ventilated area. |
| Eye Contact | May cause eye irritation. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
| Equipment | Recommendation |
| Gloves | Impervious gloves (e.g., nitrile) should be worn at all times. |
| Eye Protection | Safety glasses or goggles are mandatory. |
| Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | If dust formation is likely, a NIOSH-approved respirator is recommended. |
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth. Immediately call a poison control center or seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists. |
Storage and Stability
Proper storage is essential to maintain the integrity of Adenine-13C5,15N5.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at +2°C to +8°C is recommended. Some suppliers suggest storage at -20°C for the powdered form. |
| Container | Keep the container tightly closed to prevent moisture absorption. |
| Light | Protect from light. |
| Solution Stability | Once in solution, it is recommended to store at -20°C for up to one month or at -80°C for up to six months to minimize degradation. |
Experimental Protocols and Handling
This compound is primarily used as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Reconstitution of Lyophilized Powder
This protocol outlines the steps for preparing a stock solution from the powdered form.
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Solvent Selection: Choose a suitable solvent based on the experimental requirements. Dimethyl sulfoxide (DMSO) and aqueous buffers are commonly used.
-
Dissolution:
-
Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Vortex gently to mix. If the compound does not dissolve readily, brief sonication or warming may be necessary. For aqueous solutions, ensure the pH is appropriate for dissolution.
-
-
Storage: Store the stock solution as recommended in the "Storage and Stability" section.
Preparation of Calibration Standards for Mass Spectrometry
This protocol describes the preparation of a set of calibration standards for quantitative analysis.
-
Prepare Stock Solution: Reconstitute the this compound to a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations that span the expected range of the analyte in the samples.
-
Matrix Matching: Whenever possible, prepare the calibration standards in a matrix that is identical to the sample matrix (e.g., blank plasma, cell lysate) to account for matrix effects.
-
Spiking: Add a known volume of each working standard to the blank matrix to create the final calibration standards.
-
Analysis: Analyze the calibration standards alongside the unknown samples to construct a calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow: Enzymatic Incorporation of Labeled Adenine into RNA
The following diagram illustrates a typical workflow for incorporating this compound into an RNA molecule for structural and dynamic studies using NMR.
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN112683986A - Natural isotope calibration curve method for quantifying target analyte in sample - Google Patents [patents.google.com]
The Dynamic Duo: A Technical Guide to the Discovery and History of ¹³C and ¹⁵N Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core methodologies of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotope labeling. From the foundational experiments that shattered previous biological paradigms to the sophisticated techniques driving modern drug discovery, we provide a comprehensive overview for researchers leveraging these powerful tools.
A Paradigm Shift in Biology: The Dawn of Isotopic Tracing
The early 20th century saw a largely static view of biological constituents. The prevailing theory was one of "wear and tear," where the molecules that make up an organism were thought to be stable structures, only replaced when damaged. This perspective was fundamentally overturned in the 1930s and 1940s through the pioneering work of Rudolf Schoenheimer, David Rittenberg, and their colleagues at Columbia University. By employing the stable isotope ¹⁵N as a tracer, they demonstrated that the components of life are in a constant state of flux, a concept Schoenheimer termed the "dynamic state of body constituents."[1]
The Seminal Experiments: Unveiling Protein Turnover
Schoenheimer and Rittenberg's experiments were revolutionary in their design and implications. They synthesized amino acids, the building blocks of proteins, with an enriched abundance of the heavy nitrogen isotope, ¹⁵N. These labeled amino acids were then incorporated into the diet of laboratory animals.
Key Finding: Upon analysis of the animals' tissues, they discovered that the ¹⁵N was not only present in the urine, as would be expected from the metabolism of the ingested amino acids, but was also incorporated into the proteins of the body.[1] This was direct evidence that dietary amino acids were continuously replacing those in existing proteins, even in adult, non-growing animals. These groundbreaking studies showed that cellular proteins are not static but rather are in a constant flux of production and loss.[2]
Experimental Protocols of the Pioneers
The methodologies employed by Schoenheimer and his team, while rudimentary by today's standards, laid the groundwork for all subsequent stable isotope tracing studies.
Protocol 1: Early ¹⁵N Labeling for Protein Turnover Studies (Schoenheimer, Rittenberg, et al.)
-
Synthesis of Labeled Compounds: Amino acids, such as tyrosine and glycine, were synthesized to contain a high abundance of ¹⁵N.
-
Animal Feeding: The ¹⁵N-labeled amino acids were mixed into the diet of adult rats maintained on a controlled diet.
-
Sample Collection: Over a period of several days, urine and tissue samples were collected from the animals.
-
Isolation of Proteins and Amino Acids: Proteins were isolated from the collected tissues and hydrolyzed to release their constituent amino acids. Individual amino acids were then painstakingly isolated through a series of chemical precipitation and purification steps.
-
Isotope Analysis: The nitrogen from the isolated amino acids was converted into gaseous nitrogen (N₂). The isotopic composition of this gas was then analyzed using a mass spectrometer to determine the atom percent excess of ¹⁵N.
Quantitative Data from Foundational Studies
The quantitative results from these early experiments provided the irrefutable evidence for the dynamic state of proteins.
| Experiment | Labeled Compound | Duration | Key Finding | ¹⁵N Abundance (Atom % Excess) in Tissue Protein | Reference |
| Protein Turnover | ¹⁵N-Tyrosine | 10 days | A significant portion of the ingested ¹⁵N-tyrosine was incorporated into body proteins. | Approximately 50% of the ¹⁵N from the administered tyrosine was recovered in body proteins. | Schoenheimer, Ratner, and Rittenberg, 1939 |
| Amino Acid Interaction | ¹⁵N-Glycine | 3 days | Dietary glycine was shown to be a source for the nitrogen in other amino acids within the body's proteins. | Of the ¹⁵N administered as glycine, a considerable fraction was found in the nitrogen of other amino acids in tissue proteins. | Ratner, Rittenberg, Keston, and Schoenheimer, 1940 |
| Ammonia Utilization | ¹⁵N-Ammonium Citrate | 3 days | Ammonia in the body is utilized for the synthesis of amino acids and other nitrogenous compounds. | ¹⁵N was incorporated into various amino acids, demonstrating that ammonia is a source of nitrogen for their synthesis. | Foster, Schoenheimer, and Rittenberg, 1939 |
The Modern Era: High-Throughput and High-Resolution Analysis
The fundamental principles established by Schoenheimer and Rittenberg have been expanded upon with the advent of more sophisticated analytical technologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Today, ¹³C and ¹⁵N labeling are cornerstones of metabolomics and proteomics, enabling detailed investigations into cellular metabolism and function.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By providing cells with a ¹³C-labeled substrate, such as glucose, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites.
Protocol 2: General Workflow for ¹³C-MFA in Cell Culture
-
Cell Culture: Cells are cultured in a defined medium where the primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).
-
Isotopic Steady State: The cells are grown in the labeling medium for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.
-
Metabolite Extraction: Metabolism is rapidly quenched, and intracellular metabolites are extracted from the cells.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution for each metabolite.
-
Computational Modeling: The mass isotopomer distribution data, along with measured nutrient uptake and secretion rates, are used in computational models to calculate the intracellular metabolic fluxes.
Diagram: ¹³C-MFA Experimental Workflow
Caption: A typical experimental workflow for a ¹³C-Metabolic Flux Analysis study.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method in quantitative proteomics for the identification and quantification of proteins. In this technique, two populations of cells are grown in culture media that are identical except for the inclusion of either "light" (normal) or "heavy" (¹³C or ¹⁵N-labeled) amino acids.
Protocol 3: General Workflow for SILAC
-
Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population receives medium containing normal amino acids ("light"), while the other receives medium with "heavy" amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).
-
Full Incorporation: The cells are cultured for a sufficient number of doublings to ensure complete incorporation of the labeled amino acids into their proteins.
-
Experimental Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Mixing: The "light" and "heavy" cell populations are lysed, and their protein extracts are mixed in a 1:1 ratio.
-
Protein Digestion and LC-MS/MS Analysis: The mixed protein sample is digested into peptides, which are then analyzed by LC-MS/MS.
-
Data Analysis: The relative abundance of a peptide from the "light" and "heavy" samples is determined by comparing the intensities of their respective peaks in the mass spectrum.
Diagram: SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Elucidating Signaling Pathways: The Case of mTOR
Stable isotope labeling has been instrumental in dissecting complex signaling pathways that regulate cell growth and metabolism. A prime example is the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cellular processes that responds to nutrient availability, including amino acids.
The mTOR signaling network is comprised of two distinct complexes, mTORC1 and mTORC2. mTORC1 is acutely sensitive to amino acid levels and plays a critical role in promoting protein synthesis and cell growth. Using ¹³C and ¹⁵N labeled amino acids, researchers have been able to trace the metabolic fate of these nutrients and uncover how their presence or absence impacts mTORC1 activity and its downstream targets.
Diagram: Simplified mTORC1 Signaling Pathway
Caption: Simplified overview of mTORC1 activation by amino acids leading to protein synthesis.
Conclusion
The discovery and application of ¹³C and ¹⁵N stable isotope labeling represent a landmark in the history of biological sciences. From the revolutionary insights of Schoenheimer and Rittenberg to the high-resolution analyses of modern 'omics' technologies, these powerful tools have provided an unprecedented window into the dynamic nature of life. For researchers, scientists, and drug development professionals, a deep understanding of the principles and methodologies of stable isotope labeling is essential for designing and interpreting experiments that can unravel the complexities of biological systems and pave the way for new therapeutic interventions.
References
Technical Guide: Adenine-13C5,15N5 for Advanced Research Applications
This technical guide provides comprehensive information on Adenine-13C5,15N5, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. The guide details its physicochemical properties, experimental protocols for its use in metabolic studies, and visual representations of relevant pathways and workflows.
Core Compound Data: Physicochemical Properties
Stable isotope-labeled adenine, particularly the dual-labeled this compound, serves as a powerful tracer in metabolic research. Its increased mass allows for unambiguous tracking and quantification by mass spectrometry and specialized NMR techniques. Below is a comparison of its properties with related compounds.
| Property | This compound | Adenine-13C5 | Adenine (Unlabeled) |
| Synonyms | 6-Aminopurine-13C5,15N5 | 6-Aminopurine-13C5 | 6-Aminopurine, Vitamin B4 |
| CAS Number | Not Available | Not Publicly Assigned | 73-24-5[1][2] |
| Molecular Formula | ¹³C₅H₅¹⁵N₅ | ¹³C₅H₅N₅ | C₅H₅N₅[1][3] |
| Molecular Weight | 145.10 g/mol (Calculated) | 140.09 g/mol [3] | 135.13 g/mol |
| Exact Mass | 145.0617 Da (Calculated) | 140.0713 Da | 135.0545 Da |
Note: A specific CAS Registry Number for this compound is not found in major public databases. Researchers should refer to the supplier's documentation for specific lot information. The molecular weight and exact mass for this compound are theoretical values calculated based on the addition of five ¹³C and five ¹⁵N isotopes to the adenine structure.
Applications in Research and Drug Development
This compound is primarily used as a tracer to investigate biochemical pathways and cellular metabolism. Its applications include:
-
Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions and trace the flow of carbon and nitrogen atoms through central metabolic pathways, such as nucleotide synthesis.
-
Stable Isotope Tracing (SIT): Utilized with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the fate of adenine in nucleic acid synthesis and energy metabolism (ATP production).
-
Quantitative Analysis: Serves as an ideal internal standard for LC-MS or GC-MS methods, enabling precise quantification of unlabeled adenine and its metabolites in biological samples.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing isotopically labeled adenine. These protocols are intended as a guide and may require optimization for specific cell types or experimental conditions.
Protocol 1: Metabolic Labeling for Mass Spectrometry-Based Metabolomics
This protocol outlines the procedure for labeling cultured cells with this compound to trace its incorporation into the cellular nucleotide pool.
1. Cell Culture and Labeling: a. Culture cells to the desired confluency (typically 70-80%) in standard growth medium. b. Prepare the labeling medium by supplementing a base medium (lacking unlabeled adenine) with a known concentration of this compound (e.g., 10-100 µM). c. Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the prepared labeling medium to the cells and incubate for a time course determined by the specific pathway of interest (e.g., from minutes to 24 hours) to allow for the incorporation of the tracer.
2. Metabolite Extraction: a. After incubation, rapidly aspirate the labeling medium. b. Place the culture dish on dry ice and add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to quench metabolic activity instantly. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
3. Sample Preparation and Analysis: a. Transfer the supernatant containing the polar metabolites to a new tube. b. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile). d. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to separate and detect the labeled and unlabeled adenine-containing metabolites (e.g., AMP, ADP, ATP). e. Data analysis involves identifying the mass shifts corresponding to the incorporation of ¹³C and ¹⁵N isotopes to determine the extent of labeling and metabolic flux.
Protocol 2: Isotopic Labeling of RNA for NMR Spectroscopy
This protocol describes a general method for preparing uniformly ¹³C and ¹⁵N-labeled RNA for structural and dynamic studies by NMR spectroscopy.
1. Preparation of Labeled Nucleotide Triphosphates (NTPs): a. Grow a suitable microorganism (e.g., E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium chloride, respectively. b. Harvest the cells and extract the total nucleic acids. c. Hydrolyze the nucleic acids to nucleotide monophosphates (NMPs). d. Enzymatically convert the labeled NMPs to the corresponding nucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP). Purify the resulting labeled NTPs.
2. In Vitro Transcription: a. Set up an in vitro transcription reaction using a DNA template encoding the RNA of interest, T7 RNA polymerase, and the prepared ¹³C/¹⁵N-labeled NTPs. b. Incubate the reaction at 37°C for several hours. c. Purify the resulting labeled RNA transcript using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
3. NMR Sample Preparation and Analysis: a. Desalt and buffer-exchange the purified RNA into a suitable NMR buffer (e.g., a low-salt buffer containing D₂O). b. Concentrate the RNA sample to the desired concentration for NMR analysis (typically 0.5-1.0 mM). c. Acquire heteronuclear multi-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) to study the structure and dynamics of the RNA molecule. The isotopic labels allow for the resolution of spectral overlap and the application of advanced NMR experiments.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the use of this compound.
Caption: Incorporation of labeled adenine into nucleotides via the purine salvage pathway.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
Understanding Mass Shift in 13C and 15N Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques to investigate cellular metabolism, protein dynamics, and drug discovery. This guide delves into the core concepts of mass shift analysis, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.
Core Principles of ¹³C and ¹⁵N Isotopic Labeling
Stable isotope labeling is a powerful technique that involves the introduction of non-radioactive heavy isotopes, such as ¹³C and ¹⁵N, into molecules of interest.[1] These labeled compounds are chemically identical to their naturally abundant counterparts but possess a greater mass. When introduced into biological systems, these stable isotopes are incorporated into newly synthesized biomolecules, including proteins and metabolites.[1] This incorporation results in a predictable increase in the mass of these molecules, a phenomenon known as a "mass shift."
Mass spectrometry (MS) is the primary analytical technique used to detect and quantify this mass shift.[2] By measuring the mass-to-charge ratio (m/z) of molecules, MS can distinguish between the "light" (unlabeled) and "heavy" (labeled) forms of a biomolecule. The magnitude of the mass shift is directly proportional to the number of incorporated heavy isotopes. For instance, an arginine amino acid uniformly labeled with six ¹³C atoms will exhibit a mass shift of +6 Daltons (Da) compared to its unlabeled form.[3]
The ability to differentiate and quantify labeled and unlabeled species provides a dynamic window into cellular processes. This approach is fundamental to two major applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Metabolic Flux Analysis (MFA) for studying metabolic pathways.
Quantitative Data Presentation: Mass Shift in Labeled Compounds
The precise mass shift observed in a mass spectrometer is dependent on the specific isotope used and the number of labeled atoms incorporated into the molecule. The following tables summarize the theoretical mass shifts for commonly used ¹³C and ¹⁵N labeled amino acids in SILAC experiments and for key metabolites in metabolic tracing studies.
Table 1: Theoretical Mass Shifts for ¹³C and ¹⁵N Labeled Amino Acids in SILAC
| Amino Acid | Isotopic Label | Chemical Formula of Label | Mass Shift (Da) |
| Arginine | ¹³C₆ | C₆H₁₄N₄O₂ | +6.0201 |
| Arginine | ¹³C₆, ¹⁵N₄ | C₆H₁₄N₄O₂ | +9.9915 |
| Lysine | ¹³C₆ | C₆H₁₄N₂O₂ | +6.0201 |
| Lysine | ¹³C₆, ¹⁵N₂ | C₆H₁₄N₂O₂ | +8.0142 |
| Proline | ¹³C₅ | C₅H₉NO₂ | +5.0168 |
| Leucine | ¹³C₆ | C₆H₁₃NO₂ | +6.0201 |
| Methionine | ¹³C₅ | C₅H₁₁NO₂S | +5.0168 |
Table 2: Expected Mass Shifts for Uniformly ¹³C-Labeled Key Metabolites
| Metabolite | Chemical Formula | Number of Carbons | Expected Mass Shift (Da) |
| Glucose | C₆H₁₂O₆ | 6 | +6.0201 |
| Pyruvate | C₃H₄O₃ | 3 | +3.0101 |
| Lactate | C₃H₆O₃ | 3 | +3.0101 |
| Citrate | C₆H₈O₇ | 6 | +6.0201 |
| Succinate | C₄H₆O₄ | 4 | +4.0134 |
| Glutamate | C₅H₉NO₄ | 5 | +5.0168 |
| Aspartate | C₄H₇NO₄ | 4 | +4.0134 |
Experimental Protocols
This section provides detailed methodologies for two key applications of ¹³C and ¹⁵N labeling: SILAC for quantitative proteomics and ¹³C-Metabolic Flux Analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method for the relative quantification of proteins between two or more cell populations.[3] The protocol involves metabolically labeling the proteome of one cell population with "heavy" amino acids, while the control population is grown in the presence of "light," natural abundance amino acids.
Materials:
-
Cells of interest
-
SILAC-grade cell culture medium (deficient in arginine and lysine)
-
"Light" L-Arginine and L-Lysine
-
"Heavy" ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, supplement the SILAC medium with light L-Arginine (final concentration ~84 mg/L) and L-Lysine (final concentration ~146 mg/L).
-
For the "heavy" population, supplement the SILAC medium with the corresponding heavy amino acids.
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Once labeling is complete, treat the cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Separate the mixed protein sample by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
¹³C-Metabolic Flux Analysis (MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. It involves introducing a ¹³C-labeled substrate (e.g., ¹³C-glucose) and measuring the resulting distribution of ¹³C isotopes in downstream metabolites.
Materials:
-
Cells of interest
-
Culture medium with a defined composition
-
¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to a desired density in a standard medium.
-
Switch the cells to a medium containing the ¹³C-labeled substrate. The concentration of the labeled substrate should be optimized for the specific cell type and experimental goals.
-
-
Time-Course Sampling:
-
Harvest cells at different time points after the introduction of the labeled substrate to capture the dynamics of isotope incorporation.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding a cold quenching solution.
-
Extract the intracellular metabolites using an appropriate solvent system.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of stable isotopes.
-
Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This process allows for the calculation of intracellular metabolic fluxes.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to ¹³C and ¹⁵N labeling studies.
Caption: Simplified mTOR signaling pathway.
Caption: Overview of the Glycolysis pathway.
Caption: General experimental workflow.
References
Methodological & Application
Application Note: Quantitative Analysis of Adenine in Biological Matrices using Adenine-¹³C₅,¹⁵N₅ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental purine nucleobase, is a cornerstone of numerous biological processes. It is a key component of nucleic acids (DNA and RNA), energy currency molecules like adenosine triphosphate (ATP), and essential cofactors such as NAD and FAD. Accurate quantification of adenine in biological matrices is crucial for a wide range of research areas, including metabolic studies, drug development, and clinical diagnostics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to ensure the accuracy and precision of the results by compensating for variations in sample preparation, matrix effects, and instrument response. Adenine-¹³C₅,¹⁵N₅, a stable isotope-labeled analog of adenine, serves as an ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and corrects for potential analytical variabilities.
This application note provides a detailed protocol for the quantification of adenine in plasma using Adenine-¹³C₅,¹⁵N₅ as an internal standard with a validated LC-MS/MS method.
Materials and Reagents
-
Adenine (Analyte)
-
Adenine-¹³C₅,¹⁵N₅ (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Adenine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of adenine in methanol to obtain a final concentration of 1 mg/mL.
-
Adenine-¹³C₅,¹⁵N₅ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Adenine-¹³C₅,¹⁵N₅ in methanol to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the adenine stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard by diluting the Adenine-¹³C₅,¹⁵N₅ stock solution in the same diluent.
Sample Preparation
A protein precipitation method is employed for the extraction of adenine from plasma samples.
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Caption: Experimental Workflow for Adenine Quantification.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient may be optimized |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenine | 136.1 | 119.1 |
| Adenine-¹³C₅,¹⁵N₅ | 146.1 | 128.1 |
Note: The exact product ion for Adenine-¹³C₅,¹⁵N₅ should be optimized. The provided transition is an extrapolation based on the fragmentation of the adenine core.
Method Validation
The analytical method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:
Linearity
The calibration curve was constructed by plotting the peak area ratio of adenine to Adenine-¹³C₅,¹⁵N₅ against the nominal concentration of adenine. The linearity was evaluated over a specified concentration range.
Table 1: Linearity of Adenine Quantification
| Parameter | Result |
| Concentration Range | 5 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 15 | ≤ 6.5 | 95 - 105 | ≤ 7.0 | 94 - 106 |
| Medium | 150 | ≤ 5.0 | 97 - 103 | ≤ 5.5 | 96 - 104 |
| High | 800 | ≤ 4.5 | 98 - 102 | ≤ 5.0 | 97 - 103 |
Recovery and Matrix Effect
The extraction recovery of adenine and the matrix effect were assessed to ensure the reliability of the sample preparation method.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 15 | 88.8 - 95.2 | 86.0 - 92.5 |
| High | 800 | 90.1 - 96.5 | 88.2 - 94.7 |
Lower Limit of Quantification (LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A signal-to-noise ratio of ≥ 10 is generally required.
Table 4: Lower Limit of Quantification
| Parameter | Value |
| LLOQ | 5.0 ng/mL |
Application: Adenine Metabolism
The developed LC-MS/MS method can be applied to study the intricate pathways of adenine metabolism. Adenine is salvaged by adenine phosphoribosyltransferase (APRT) to form adenosine monophosphate (AMP), which can then be converted to ADP and ATP. Alternatively, adenine can be deaminated to hypoxanthine and subsequently oxidized to xanthine and uric acid. The accurate quantification of adenine is critical for understanding the flux through these pathways in various physiological and pathological states.
Caption: Simplified Adenine Metabolism Pathway.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantitative analysis of adenine in plasma using Adenine-¹³C₅,¹⁵N₅ as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for a variety of research and development applications. The use of a stable isotope-labeled internal standard ensures the high quality and reliability of the quantitative data, which is essential for advancing our understanding of the role of adenine in health and disease.
Application Notes and Protocols for Metabolic Flux Analysis using Adenine-¹³C₅,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[1] By introducing stable isotope-labeled substrates, researchers can trace the metabolic fate of atoms through various pathways.[2][3] Adenine, a fundamental component of nucleotides and cofactors, plays a central role in cellular bioenergetics and signaling. The use of Adenine-¹³C₅,¹⁵N₅ as a tracer provides a robust method for investigating purine metabolism, including both salvage and de novo synthesis pathways.[4] This document provides detailed protocols and application notes for the use of Adenine-¹³C₅,¹⁵N₅ in metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.
The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids, a process that is less energy-intensive than de novo synthesis. Adenine phosphoribosyltransferase (APRT) is a key enzyme in this pathway, catalyzing the conversion of adenine to adenosine monophosphate (AMP). By tracing the incorporation of the ¹³C and ¹⁵N labels from Adenine-¹³C₅,¹⁵N₅ into AMP and other downstream metabolites, researchers can quantify the flux through this critical salvage pathway.
Applications
-
Elucidation of Purine Metabolism: Tracing the incorporation of labeled adenine into the nucleotide pool allows for the quantification of flux through the purine salvage pathway and its contribution relative to the de novo synthesis pathway.
-
Cancer Metabolism Research: Cancer cells often exhibit altered metabolic phenotypes, including an increased reliance on specific nutrient salvage pathways. MFA with Adenine-¹³C₅,¹⁵N₅ can be used to study these alterations and identify potential therapeutic targets.
-
Drug Development: The protocol can be used to assess the on-target and off-target effects of drugs that modulate purine metabolism.
-
Inborn Errors of Metabolism: Studying the metabolic fate of labeled adenine can provide insights into genetic disorders affecting purine metabolism.
Experimental Workflow
A typical experimental workflow for a stable isotope tracing study involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Caption: A typical experimental workflow for a stable isotope labeling metabolic study.
Detailed Experimental Protocols
Cell Culture and Media Preparation
Objective: To prepare cells and culture media for stable isotope tracing.
Materials:
-
Cell line of interest
-
Base cell culture medium (deficient in adenine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Adenine-¹³C₅,¹⁵N₅
-
Standard cell culture reagents (e.g., penicillin-streptomycin, glutamine)
Protocol:
-
Culture cells under standard conditions to the desired confluency.
-
Prepare the labeling medium by supplementing the adenine-free base medium with dFBS to the desired final concentration. The use of dialyzed FBS is critical to minimize the presence of unlabeled adenine and other small molecules that could interfere with the labeling experiment.
-
Prepare a stock solution of Adenine-¹³C₅,¹⁵N₅ in a suitable solvent (e.g., sterile water or DMSO).
-
Add the Adenine-¹³C₅,¹⁵N₅ stock solution to the labeling medium to achieve the final desired concentration (e.g., 100 µM).
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
Stable Isotope Labeling
Objective: To label cellular metabolites with Adenine-¹³C₅,¹⁵N₅.
Protocol:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing Adenine-¹³C₅,¹⁵N₅ to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
Metabolite Extraction
Objective: To rapidly quench metabolism and extract intracellular metabolites.
Protocol:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 40:40:20 v/v/v), to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the isotopologues of adenine and its downstream metabolites.
Protocol:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method, such as reversed-phase or HILIC, to separate the metabolites of interest.
-
Set up the mass spectrometer to perform targeted analysis of adenine, AMP, ADP, ATP, and other relevant purine pathway intermediates. This involves monitoring the specific precursor-to-product ion transitions for both the unlabeled and the fully labeled (M+10 for Adenine-¹³C₅,¹⁵N₅) species.
Data Presentation and Analysis
The primary data obtained from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data reflects the fractional abundance of each isotopologue.
Table 1: Hypothetical Mass Isotopologue Distribution of Adenine Nucleotides after Labeling with Adenine-¹³C₅,¹⁵N₅
| Metabolite | Time (hours) | M+0 (%) | M+10 (%) |
| AMP | 1 | 85.2 | 14.8 |
| 4 | 55.7 | 44.3 | |
| 8 | 30.1 | 69.9 | |
| 24 | 10.5 | 89.5 | |
| ADP | 1 | 95.3 | 4.7 |
| 4 | 75.1 | 24.9 | |
| 8 | 50.8 | 49.2 | |
| 24 | 20.3 | 79.7 | |
| ATP | 1 | 98.9 | 1.1 |
| 4 | 88.2 | 11.8 | |
| 8 | 65.4 | 34.6 | |
| 24 | 35.6 | 64.4 |
M+0 represents the unlabeled fraction, and M+10 represents the fraction fully labeled with five ¹³C and five ¹⁵N atoms.
Signaling Pathway Visualization
The purine salvage pathway is a critical component of nucleotide metabolism. The following diagram illustrates the incorporation of Adenine-¹³C₅,¹⁵N₅ into the cellular adenine nucleotide pool.
Caption: Purine salvage pathway showing the conversion of labeled adenine to AMP.
The broader context of purine metabolism involves both the de novo synthesis and salvage pathways, which converge at the level of inosine monophosphate (IMP) and contribute to the pools of AMP and GMP.
Caption: Overview of de novo and salvage pathways in purine metabolism.
Conclusion
The use of Adenine-¹³C₅,¹⁵N₅ in metabolic flux analysis provides a highly specific and quantitative method for investigating purine metabolism. The protocols outlined in this document offer a framework for researchers to design and execute robust stable isotope tracing experiments. The ability to dissect the relative contributions of the de novo and salvage pathways for purine synthesis is invaluable for basic research and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer. Careful experimental design, including the use of appropriate controls and time-course analyses, is essential for obtaining high-quality, interpretable data.
References
Unraveling Cellular Dynamics: Adenine-13C5,15N5 for Quantitative Proteomics Workflows
Application Note
Introduction
In the dynamic landscape of cellular biology and drug discovery, understanding the intricate interplay of metabolic pathways and their impact on protein expression is paramount. Stable isotope labeling combined with mass spectrometry has emerged as a powerful tool for quantitative proteomics, enabling researchers to dissect cellular responses to various stimuli. While amino acid-based labeling methods like SILAC are well-established for quantifying protein turnover, the use of isotopically labeled nucleobases offers a unique window into the nexus of nucleic acid metabolism and the proteome. This application note describes a novel, albeit indirect, approach utilizing Adenine-13C5,15N5 to trace its incorporation into cellular nucleotide pools and subsequently measure the downstream effects on the proteome. This methodology is particularly suited for studying the effects of drugs targeting nucleotide metabolism and for elucidating the cellular response to metabolic stress.
Adenine, a fundamental component of adenosine triphosphate (ATP), nucleic acids (DNA and RNA), and essential cofactors (NAD, FAD), is central to cellular energy homeostasis, signal transduction, and genetic information transfer. By introducing this compound into cell culture, researchers can trace the metabolic fate of this key purine. While the carbon and nitrogen atoms of adenine are not directly incorporated into the amino acid backbone for protein synthesis in a straightforward manner in mammalian cells, perturbations in adenine metabolism can have profound effects on the proteome. This workflow, therefore, focuses on using quantitative proteomics as a readout to assess the global cellular changes resulting from altered purine metabolism.
Principle of the Method
The workflow involves treating cells with this compound under different experimental conditions (e.g., control vs. drug-treated). The heavy adenine is incorporated into the cellular nucleotide pools via the purine salvage pathway. While the primary application of labeled adenine is to trace its incorporation into ATP, DNA, and RNA, the downstream consequences of these metabolic alterations on the proteome are quantified using a standard label-free or other quantitative proteomics approach. This allows for the identification and quantification of proteins and pathways that are affected by changes in purine metabolism or by drugs that target these pathways.
Experimental Protocols
1. Metabolic Labeling with this compound
This protocol describes the metabolic labeling of cultured mammalian cells with this compound.
Materials:
-
This compound (sterile, cell-culture grade)
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture the chosen mammalian cell line in complete medium supplemented with FBS and penicillin-streptomycin in a 37°C incubator with 5% CO2.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
Labeling: When cells reach 70-80% confluency, remove the standard culture medium, wash the cells once with sterile PBS, and replace it with the prepared this compound labeling medium.
-
Experimental Treatment: For comparative studies, set up parallel cultures. One set of cultures will serve as the control (labeled with this compound), while the other set will be treated with the experimental compound (e.g., a drug targeting purine metabolism) in the presence of this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the labeled adenine and for the experimental treatment to take effect.
-
Cell Harvest: After the incubation period, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Cell Lysis and Protein Extraction: Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
2. Sample Preparation for Quantitative Proteomics
This protocol outlines the steps for preparing the protein extracts for mass spectrometry analysis.
Materials:
-
Protein extracts from the metabolic labeling experiment
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 50 µg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of the lysis buffer components.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digested peptide solutions with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Sample Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Processing
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
LC Separation: Inject the reconstituted peptide samples into the HPLC system for chromatographic separation using a C18 analytical column.
-
MS Analysis: Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Perform protein identification by searching the MS/MS spectra against a relevant protein database (e.g., Swiss-Prot).
-
Perform label-free quantification (LFQ) or use another appropriate method to determine the relative abundance of proteins across the different experimental conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.
-
Perform pathway and functional enrichment analysis on the list of differentially expressed proteins to gain biological insights.
-
Data Presentation
The quantitative proteomics data can be summarized in tables to facilitate comparison between the control and treated samples.
Table 1: Illustrative Quantitative Proteomics Data of Proteins Involved in Nucleotide Metabolism. This table shows hypothetical data for key proteins in the purine metabolism pathway, comparing their relative abundance in control cells versus cells treated with a hypothetical drug that inhibits an enzyme in this pathway.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value |
| P04041 | ADSL | Adenylosuccinate lyase | -1.58 | 0.002 |
| P22102 | GART | Trifunctional purine biosynthetic protein adenosine-3 | -1.21 | 0.005 |
| P00491 | HPRT1 | Hypoxanthine-guanine phosphoribosyltransferase | 0.85 | 0.011 |
| P03959 | XDH | Xanthine dehydrogenase/oxidase | 0.12 | 0.654 |
| P00558 | ADA | Adenosine deaminase | -0.97 | 0.023 |
Table 2: Illustrative Quantitative Proteomics Data of Downstream Effector Proteins. This table presents hypothetical data for proteins in pathways that are affected by the altered nucleotide metabolism, such as cell cycle regulation and apoptosis.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value |
| P06493 | PCNA | Proliferating cell nuclear antigen | -2.10 | 0.001 |
| P14635 | CDK1 | Cyclin-dependent kinase 1 | -1.89 | 0.003 |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.75 | 0.008 |
| Q07817 | BAX | Apoptosis regulator BAX | 1.55 | 0.015 |
| P10415 | CASP3 | Caspase-3 | 1.98 | 0.004 |
Mandatory Visualization
Caption: Purine Salvage Pathway and Downstream Effects.
Caption: Quantitative Proteomics Workflow.
The use of this compound in conjunction with quantitative proteomics provides a powerful, albeit indirect, method to investigate the cellular consequences of altered purine metabolism. This approach is highly valuable for researchers in drug development and fundamental cell biology who are interested in the mechanisms of action of drugs that target nucleotide synthesis and in understanding the complex cellular responses to metabolic stress. The detailed protocols and illustrative data presented here provide a framework for implementing this innovative workflow to gain deeper insights into the intricate connections between cellular metabolism and the proteome.
Application Note: Advanced Sample Preparation Techniques for the Quantitative Analysis of Adenine-¹³C₅,¹⁵N₅
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenine is a fundamental nucleobase, integral to DNA and RNA, and a key component of energy-carrying molecules like adenosine triphosphate (ATP).[1][2] Accurate quantification of adenine and its derivatives in biological samples is crucial for a wide range of research, from metabolic studies to nucleic acid analysis. The use of stable isotope-labeled internal standards, such as Adenine-¹³C₅,¹⁵N₅, is the gold standard for achieving precise and accurate quantification via mass spectrometry.[1][3] This internal standard, when added at the beginning of the sample preparation process, allows for the correction of analyte loss during extraction and cleanup, and compensates for matrix effects during analysis.[4]
This document provides detailed protocols for the extraction and preparation of samples for the analysis of Adenine-¹³C₅,¹⁵N₅ from two primary sources: total nucleic acids (DNA/RNA) and the unbound metabolite pool (free adenine and adenine nucleotides).
Overall Sample Preparation Strategy
The choice of sample preparation workflow depends on the biological question being addressed. The initial decision is whether to quantify adenine incorporated into nucleic acids or the pool of free adenine and its nucleotide derivatives.
Caption: Decision workflow for Adenine-¹³C₅,¹⁵N₅ sample preparation.
Protocol 1: Extraction of Adenine from Nucleic Acids (DNA/RNA)
This protocol is designed for the stoichiometric release and quantification of adenine from DNA and RNA. It involves the complete hydrolysis of nucleic acids into their constituent nucleobases.
Experimental Workflow
Caption: Workflow for nucleic acid-derived adenine analysis.
Detailed Methodology
-
Nucleic Acid Extraction:
-
Isolate total nucleic acids (DNA and/or RNA) from your biological sample (e.g., cultured cells, tissue homogenate) using a commercial kit (e.g., silica column-based or magnetic bead-based) or a standard phenol-chloroform extraction protocol. Successful extraction requires efficient tissue disruption, denaturation of nucleoprotein complexes, and inactivation of nucleases.
-
Quantify the extracted nucleic acid using a fluorometric method (e.g., Qubit) for accuracy.
-
-
Internal Standard Spiking:
-
To a known amount of purified nucleic acid (e.g., 50 µg), add a precise quantity of Adenine-¹³C₅,¹⁵N₅. The amount should be targeted for a near 1:1 molar equivalence with the expected amount of endogenous adenine to ensure optimal accuracy.
-
-
Acid Hydrolysis:
-
This procedure uses formic acid to achieve stoichiometric release of nucleobases from oligonucleotides.
-
Dry the sample containing nucleic acids and the internal standard under vacuum.
-
Add 70% formic acid to the dried sample.
-
Seal the vial and heat at 140°C.
-
Important: Purines (adenine and guanine) are released rapidly and can be quantified within 2 hours of hydrolysis. Complete hydrolysis of pyrimidines may take over 24 hours. For adenine-specific analysis, a shorter hydrolysis time is sufficient.
-
After heating, cool the sample and evaporate the formic acid under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Cleanup:
-
The dried hydrolysate contains the released nucleobases, salts, and potential degradation products. A cleanup step is essential for robust LC-MS/MS analysis.
-
Reconstitute the sample in a small volume of an appropriate solvent (e.g., 10% methanol in water).
-
Use a solid-phase extraction (SPE) cartridge (e.g., mixed-mode cation exchange) to purify the nucleobases. This helps remove interfering substances and concentrate the sample.
-
Elute the purified nucleobases and dry the eluate.
-
Reconstitute the final sample in the initial LC mobile phase for injection.
-
Quantitative Data: Hydrolysis Efficiency
The following table summarizes typical hydrolysis conditions and outcomes for nucleobase release.
| Parameter | Condition | Expected Outcome for Adenine | Citation(s) |
| Acid | 70% Formic Acid (Gas Phase) | Efficient and stoichiometric release | |
| Temperature | 140°C | Optimal for complete hydrolysis | |
| Time for Purines | 2 hours | >95% release of Adenine and Guanine | |
| Time for Pyrimidines | >24 hours | Near-complete release of Cytosine, Thymine, Uracil |
Protocol 2: Extraction of Unbound Adenine and Adenine Nucleotides
This protocol is for researchers interested in the metabolically active pool of adenine, ATP, ADP, and AMP. The primary challenges are to instantly quench all enzymatic activity to prevent changes in nucleotide concentrations and to efficiently extract these polar molecules.
Experimental Workflow
Caption: Workflow for free adenine and nucleotide analysis.
Detailed Methodology
-
Preparation of Extraction Solvent:
-
Prepare an ice-cold extraction solvent. A commonly used mixture is 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid. The organic solvents precipitate proteins and the acid helps to denature enzymes rapidly.
-
Crucial Step: Add a known concentration of Adenine-¹³C₅,¹⁵N₅ directly to this extraction solvent before starting the procedure.
-
-
Quenching and Extraction:
-
For Adherent Cells: Aspirate the culture medium and immediately add the ice-cold extraction solvent (containing the internal standard) to the culture dish.
-
For Suspension Cells: Rapidly filter the cells from the medium and immediately place the filter into the ice-cold extraction solvent.
-
For Tissue Samples: Pulverize the tissue to a fine powder under liquid nitrogen. Add the frozen powder to the ice-cold extraction solvent.
-
Scrape/vortex the sample vigorously to ensure complete cell lysis and protein precipitation.
-
-
Phase Separation and Collection:
-
Incubate the mixture at -20°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, without disturbing the protein pellet.
-
-
Sample Preparation for Analysis:
-
The supernatant can often be directly analyzed. However, for some sample types or if high salt concentrations are a concern, a cleanup step (e.g., using SPE) may be beneficial.
-
Evaporate the solvent and reconstitute in the initial LC mobile phase.
-
Quantitative Data: Extraction Efficiency
The choice of extraction solvent is critical for recovery. The following table compares common solvent systems.
| Solvent System | Key Features | Typical Recovery for Nucleotides | Citation(s) |
| Acetonitrile/Methanol/Water (40:40:20) + 0.1 M Formic Acid | Excellent for a broad range of polar metabolites, including nucleotides. Acid aids in enzyme denaturation. | High | |
| Methanol/Water (80:20) | A widely used polar extraction solvent. Less harsh than acidic solutions. | Good to High | |
| Perchloric Acid (PCA) (e.g., 8%) | Very effective at precipitating proteins and quenching metabolism. | Good, but requires neutralization and salt removal steps. ATP hydrolysis can be a risk. | |
| Tetramethylammonium Hydroxide (TMAH) | A tissue solubilizer used for nucleotide extraction. | Good recovery reported for ATP, ADP, AMP. |
The recovery of adenine nucleotides from human blood using a perchloric acid extraction followed by µ-SPE cleanup has been reported.
| Analyte | Reported Recovery (%) |
| ATP | 71.6% |
| ADP | 121.8% |
| AMP | 112.1% |
| *Recovery values over 100% for ADP and AMP suggest some hydrolysis of ATP occurred during the sample preparation process, highlighting the importance of a stable isotope-labeled internal standard to correct for such conversions. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecular NMR Spectroscopy with 13C and 15N Labeled Adenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 13C and 15N labeled adenine in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling of adenine, a fundamental component of nucleic acids, is a powerful technique for elucidating the structure, dynamics, and interactions of DNA and RNA molecules, as well as protein-nucleic acid complexes. This guide offers practical instructions for sample preparation, NMR experimentation, and data analysis, tailored for applications in structural biology and drug discovery.
Introduction
Biomolecular NMR spectroscopy is an indispensable tool for studying the three-dimensional structure and dynamics of biomolecules in solution. However, for larger biomolecules like RNA and DNA, severe spectral overlap can hinder unambiguous resonance assignment and detailed structural analysis.[1][2] The strategic incorporation of stable isotopes, such as 13C and 15N, into specific nucleotides like adenine, significantly alleviates this issue.[1][3] This site-specific labeling approach simplifies complex spectra, enables the use of powerful heteronuclear NMR experiments, and provides critical insights into the local conformation and environment of the labeled residue.[1] These methods are crucial for studying RNA folding, RNA-ligand interactions, and the mechanisms of drug action.
Key Applications
-
Resonance Assignment in Large RNAs and DNAs: Site-specific labeling of adenine helps to overcome resonance overlap, facilitating the unambiguous assignment of signals in crowded spectral regions.
-
Structural Studies of Nucleic Acids: Isotopic labels provide valuable restraints for determining the high-resolution structure of RNA and DNA molecules.
-
Investigation of Molecular Interactions: Labeled adenine can be used to probe the binding interfaces and conformational changes upon interaction with proteins, small molecules, or other nucleic acids.
-
Dynamics Studies: NMR relaxation experiments on labeled adenine residues offer insights into the internal motions and flexibility of nucleic acids on a wide range of timescales.
Experimental Protocols
I. Preparation of 13C and 15N Labeled Adenine Nucleotides
The foundation of these studies lies in the availability of isotopically labeled adenosine triphosphates (NTPs). These can be produced biosynthetically by growing bacteria, typically E. coli, in minimal media where the sole carbon and nitrogen sources are 13C-glucose and 15NH4Cl, respectively.
Protocol for Biosynthetic Preparation of 13C/15N-labeled rNTPs:
-
Bacterial Culture: Grow a suitable E. coli strain in minimal medium supplemented with 15NH4Cl and [U-13C6]-glucose.
-
Cell Lysis and RNA Extraction: Harvest the cells and extract the total RNA.
-
RNA Digestion: Digest the total RNA to ribonucleoside 5'-monophosphates (rNMPs).
-
Purification of rAMP: Purify the 13C/15N-labeled rAMP using chromatographic techniques.
-
Enzymatic Phosphorylation: Convert the purified rAMP to 13C/15N-labeled rATP using appropriate kinases.
II. Site-Specific Incorporation of Labeled Adenine into RNA
A common method for incorporating the labeled adenine at a specific site within an RNA sequence is through enzymatic synthesis using in vitro transcription (IVT) and subsequent ligation.
Protocol for Site-Specific Labeling of RNA:
-
RNA Fragment Synthesis: Synthesize two RNA fragments. The fragment containing the desired adenine labeling site is produced via IVT, where 13C/15N-labeled AMP is supplied in the reaction mix. This typically results in the label being at the 5'-end of this fragment.
-
Purification: Purify the unlabeled and labeled RNA fragments using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Ligation: Ligate the two RNA fragments together using an enzyme like T4 DNA ligase to generate the full-length, site-specifically labeled RNA molecule.
-
Final Purification and Sample Preparation: Purify the final RNA product and exchange it into a suitable NMR buffer (e.g., 25 mM potassium phosphate, 50 mM KCl, pH 6.2). The final sample concentration for biomolecular NMR should ideally be 0.1 mM or higher.
III. NMR Data Acquisition
A variety of heteronuclear NMR experiments can be employed to study the labeled biomolecule. The choice of experiments will depend on the specific research question.
Key NMR Experiments:
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental experiment that provides a correlation between the proton and its directly attached carbon. For an adenine labeled RNA, this experiment will show peaks for the H2-C2 and H8-C8 pairs of the labeled residue, aiding in its unambiguous identification.
-
1H-15N HSQC: Correlates protons with their directly bonded nitrogen atoms. This is useful for observing the amino and imino groups of the labeled adenine.
-
3D 13C-edited NOESY-HSQC: This experiment provides information about through-space proximities between protons, which is crucial for determining the 3D structure. The 13C dimension helps to resolve ambiguity.
-
HCCH-TOCSY: Used to correlate all protons within a sugar or base spin system.
-
HCN and HNC experiments: These experiments are used to correlate atoms across the glycosidic bond, linking the base and the sugar, which is essential for sequential assignment.
General NMR Sample Conditions:
-
Concentration: For biomolecules, a concentration of at least 0.05 mM is recommended, with concentrations above 1 mM being preferable if solubility and viscosity permit.
-
Volume: A minimum of 160 µL for a 3mm tube or 500 µL for a regular 5mm NMR tube is required to ensure proper shimming.
-
Buffer: A suitable buffer system that maintains the stability and native conformation of the biomolecule is essential. For aqueous samples, the buffer should contain at least 7% D2O for the lock.
-
Purity: Samples must be free of solid particles and paramagnetic ions to obtain high-quality spectra with sharp lines.
Data Presentation
The primary quantitative data obtained from these experiments are the chemical shifts of the 1H, 13C, and 15N nuclei of the labeled adenine. These values are highly sensitive to the local chemical environment and conformation.
Table 1: Representative 13C and 15N Chemical Shifts for Adenine in a Nucleic Acid Context.
| Atom | 13C Chemical Shift (ppm) | 15N Chemical Shift (ppm) |
| N1 | - | ~220-230 |
| C2 | ~153 | - |
| N3 | - | ~210-220 |
| C4 | ~149 | - |
| C5 | ~118 | - |
| C6 | ~156 | - |
| N7 | - | ~230-240 |
| C8 | ~140 | - |
| N9 | - | ~160-170 (in nucleosides) |
Note: Chemical shifts are highly dependent on the specific molecular context, pH, temperature, and solvent. The values presented are approximate and for illustrative purposes. For precise assignments, experimental data is necessary.
Conclusion
The use of 13C and 15N labeled adenine in biomolecular NMR spectroscopy is a robust and versatile strategy for tackling challenging biological questions. The protocols and data presented here provide a solid foundation for researchers to apply these techniques in their own studies. By overcoming spectral complexity, isotopic labeling opens the door to detailed structural and dynamic characterization of nucleic acids and their complexes, ultimately accelerating research in molecular biology and drug development.
References
- 1. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C and 15N Metabolic Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Labeling with 13C and 15N
Stable isotope labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) is a powerful and versatile technique used to trace the metabolic fate of nutrients within cells. By replacing the naturally abundant light isotopes (¹²C and ¹⁴N) with their heavier, non-radioactive counterparts, researchers can accurately quantify changes in protein abundance, elucidate metabolic pathways, and measure metabolic fluxes. This approach is central to quantitative proteomics, metabolomics, and systems biology, providing critical insights into cellular physiology in both healthy and diseased states.
The core principle involves culturing cells in specialized media where specific nutrients, such as amino acids or glucose, are enriched with ¹³C and/or ¹⁵N isotopes. These labeled compounds are taken up by the cells and incorporated into newly synthesized proteins and metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the "light" and "heavy" molecules based on their mass difference, enabling precise quantification and structural analysis.
This document provides detailed application notes and protocols for two key metabolic labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-labeling for metabolic flux analysis.
Application 1: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. It allows for the accurate comparison of protein abundance between different cell populations. The method relies on the metabolic incorporation of "light" (e.g., ¹²C₆-arginine) and "heavy" (e.g., ¹³C₆-arginine) amino acids into the proteomes of two cell populations. After experimental treatment, the cell lysates are combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
Commercially Available SILAC Media and Reagents
A variety of commercial kits and reagents are available to facilitate SILAC experiments. These typically include amino acid-deficient base media, dialyzed fetal bovine serum (to minimize unlabeled amino acids), and both light and heavy isotopes of essential amino acids, most commonly lysine and arginine.
| Product | Supplier | Base Medium | Key Features |
| SILAC Protein Quantitation Kits | Thermo Fisher Scientific | DMEM, RPMI-1640, DMEM:F12 | Comprehensive kits including media, dialyzed FBS, and light/heavy amino acids (Lysine and Arginine).[1][2] |
| SILAC Media and Reagents | Silantes | DMEM, RPMI-1640 | Offers individual components and complete kits, including amino acid-deficient media and isotopically labeled amino acids. |
| SILAC Reagents and Sets | Cambridge Isotope Laboratories, Inc. | N/A | Provides a wide range of stable isotope-labeled amino acids for custom media preparation.[3] |
| SILAC Media | G-Biosciences | N/A | Offers SILAC-ready media formulations.[4] |
SILAC Experimental Workflow
The following diagram outlines the general workflow for a typical SILAC experiment.
Figure 1: A generalized workflow for a quantitative proteomics experiment using SILAC.
Protocol for a Standard SILAC Experiment
This protocol provides a general guideline for performing a SILAC experiment with adherent mammalian cells.
Materials:
-
SILAC-grade cell culture medium (e.g., DMEM or RPMI-1640) deficient in L-lysine and L-arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-lysine and L-arginine.
-
"Heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Trypsin (mass spectrometry grade).
-
Standard cell culture equipment.
Procedure:
-
Media Preparation:
-
Prepare "Light" and "Heavy" SILAC media by supplementing the amino acid-deficient base medium with 10% dFBS, antibiotics (optional), and the respective light or heavy amino acids to their normal physiological concentrations.
-
Sterile-filter the complete media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "Light" medium and the other in the "Heavy" medium.
-
Passage the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.[5] The exact number of passages required may vary between cell lines.
-
Monitor cell growth and morphology to ensure that the SILAC media does not adversely affect cell health.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., the "Heavy" labeled cells) while the other population serves as a control (e.g., the "Light" labeled cells).
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "Light" and "Heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "Heavy" to "Light" peptide pairs.
-
Quantitative Data: Labeling Efficiency
Achieving high labeling efficiency is critical for accurate quantification in SILAC experiments. The following table summarizes reported labeling efficiencies for different cell lines.
| Cell Line | Labeled Amino Acid(s) | Number of Doublings | Labeling Efficiency | Reference |
| Human Embryonic Stem Cells (hESCs) | Lysine-4, Arginine-6 | 5 | 99.1% (Lys), 97.7% (Arg) | |
| HeLa | ¹³C₆, ¹⁵N₂-Lysine, ¹³C₆, ¹⁵N₄-Arginine | ≥ 5 | >95% | |
| HEK293 | Not specified | Not specified | >95% |
Troubleshooting Common SILAC Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Labeling | Insufficient number of cell doublings. | Increase the number of passages in SILAC media. Verify labeling efficiency by MS before starting the experiment. |
| Presence of unlabeled amino acids in the serum. | Ensure the use of high-quality dialyzed fetal bovine serum. | |
| Arginine-to-Proline Conversion | Some cell lines can metabolically convert arginine to proline, leading to the appearance of heavy proline in the heavy-labeled sample. | Add unlabeled proline to the SILAC media to suppress the conversion pathway. |
| Poor Cell Growth | SILAC media may lack certain growth factors present in standard media. | Supplement the media with growth factors or use a higher percentage of dialyzed serum. |
| Quantification Inaccuracy | Errors in protein concentration measurement or sample mixing. | Use a reliable protein assay and be meticulous when mixing the light and heavy lysates. Consider a label-swap replicate experiment. |
Application 2: Metabolic Flux Analysis using ¹³C Tracers
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. This method involves introducing a ¹³C-labeled substrate, typically glucose or glutamine, into the cell culture medium. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of different metabolic pathways.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
The diagram below illustrates the key steps in a ¹³C-MFA experiment.
Figure 2: A typical experimental workflow for ¹³C-metabolic flux analysis.
Detailed Protocol for ¹³C-MFA in Adherent Mammalian Cells
This protocol outlines the key steps for performing a ¹³C-MFA experiment using ¹³C₆-glucose as a tracer.
Materials:
-
Glucose-free cell culture medium (e.g., DMEM).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
¹³C₆-D-glucose.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Quenching solution: 80% methanol, pre-chilled to -80°C.
-
Extraction solvent: e.g., a mixture of methanol, acetonitrile, and water.
-
Cell scrapers.
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in culture plates and grow them in standard medium until they reach the desired confluency (typically 70-80%).
-
-
Media Switch and Labeling:
-
Prepare the labeling medium by supplementing the glucose-free base medium with 10% dFBS and ¹³C₆-glucose at the desired concentration.
-
Aspirate the standard medium from the cells and wash them once quickly with glucose-free medium.
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation and Isotopic Steady State:
-
Incubate the cells in the labeling medium for a sufficient duration to achieve an isotopic steady state. For many mammalian cell lines, this is typically 18-24 hours. It is advisable to perform a time-course experiment to determine the optimal labeling time for your specific cell line and experimental conditions.
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add the pre-chilled (-80°C) 80% methanol quenching solution directly to the plate to instantly halt all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Perform further extraction steps as required by your analytical method, which may include vortexing, freeze-thaw cycles, and centrifugation to separate the soluble metabolites from cell debris.
-
-
Sample Analysis:
-
Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis and Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to perform computational modeling and calculate the metabolic fluxes based on the measured mass isotopomer distributions and a stoichiometric model of the metabolic network.
-
Signaling Pathway Analysis: The mTOR Pathway
Metabolic labeling techniques are frequently employed to study signaling pathways that regulate cell growth, proliferation, and metabolism. The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of these processes and is often dysregulated in diseases such as cancer. SILAC-based proteomics can be used to identify and quantify changes in the mTOR interactome and downstream phosphorylation events in response to various stimuli.
The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting key components that can be analyzed using SILAC.
Figure 3: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth and metabolism.
By using SILAC, researchers can quantify changes in the phosphorylation status of key mTOR pathway components like AKT, S6K1, and 4E-BP1, providing insights into the pathway's activation state under different conditions.
Conclusion
Metabolic labeling with ¹³C and ¹⁵N isotopes provides an unparalleled ability to quantitatively analyze the dynamic nature of the proteome and metabolome. The protocols and application notes presented here for SILAC and ¹³C-MFA offer a foundation for researchers to employ these powerful techniques in their studies of cell biology, disease mechanisms, and drug development. Careful experimental design, adherence to detailed protocols, and awareness of potential pitfalls are essential for obtaining high-quality, reproducible data.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. SILAC Isotope Labeling Reagents and Kits | Fisher Scientific [fishersci.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo Stable Isotope Labeling with Adenine-¹³C₅,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cellular metabolism, particularly in the context of disease and drug development, understanding the dynamics of nucleotide biosynthesis is paramount. Nucleotides are the fundamental building blocks of DNA and RNA, and they play critical roles in cellular energy transfer and signaling. The purine salvage pathway, which recycles purine bases like adenine, is a crucial component of nucleotide metabolism. Stable isotope labeling, coupled with mass spectrometry, offers a powerful method to trace the metabolic fate of precursors in vivo, providing quantitative insights into pathway fluxes.
This document provides detailed application notes and protocols for the use of Adenine-¹³C₅,¹⁵N₅ as a tracer to study the purine salvage pathway in vivo. By introducing this heavily labeled adenine into a biological system, researchers can track its incorporation into adenosine monophosphate (AMP), adenosine diphosphate (ADP), adenosine triphosphate (ATP), and other downstream metabolites. This allows for the quantitative analysis of the contribution of the salvage pathway to the total purine nucleotide pool, offering a window into the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer.[1][2]
Applications
-
Cancer Metabolism: Proliferating cancer cells have a high demand for nucleotides. Tracing with Adenine-¹³C₅,¹⁵N₅ can elucidate the reliance of different tumor types on the purine salvage pathway, identifying potential therapeutic targets.[1][2]
-
Drug Development: Assess the in vivo efficacy of drugs that target purine metabolism. By measuring changes in the incorporation of labeled adenine, researchers can quantify the extent to which a compound inhibits the salvage pathway.
-
Metabolic Disorders: Investigate dysregulation of nucleotide metabolism in various diseases.
-
Tissue-Specific Metabolism: Compare the activity of the purine salvage pathway across different tissues and organs under various physiological conditions.[1]
Experimental Protocols
In vivo Administration of Adenine-¹³C₅,¹⁵N₅ in a Mouse Model
This protocol describes the intravenous administration of Adenine-¹³C₅,¹⁵N₅ to mice for the purpose of tracing its incorporation into the purine nucleotide pool in various tissues.
Materials:
-
Adenine-¹³C₅,¹⁵N₅ (sterile, endotoxin-free)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Insulin syringes (29G or similar)
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Extraction buffer (e.g., 80% methanol, pre-chilled to -80°C)
Procedure:
-
Preparation of Dosing Solution: Dissolve Adenine-¹³C₅,¹⁵N₅ in sterile saline to a final concentration of 1-5 mg/mL. The exact concentration should be optimized based on the specific experimental goals and the molecular weight of the labeled adenine. Ensure complete dissolution.
-
Animal Handling and Anesthesia: Acclimatize mice to the experimental conditions. Anesthetize the mouse using an appropriate method. For intravenous injection, the lateral tail vein is commonly used.
-
Intravenous Injection: Warm the mouse's tail to dilate the vein. Inject the Adenine-¹³C₅,¹⁵N₅ solution slowly into the lateral tail vein. A typical injection volume is 100-200 µL.
-
Labeling Period: Return the mouse to its cage and allow the labeled adenine to circulate and be metabolized for the desired period. Time points can range from 30 minutes to several hours, depending on the desired metabolic insights.
-
Tissue Collection: At the designated time point, euthanize the mouse via an approved method. Immediately dissect the tissues of interest (e.g., tumor, liver, kidney) and flash-freeze them in liquid nitrogen to quench all metabolic activity.
-
Sample Storage: Store the frozen tissue samples at -80°C until metabolite extraction.
Metabolite Extraction from Tissues
Procedure:
-
Homogenization: Weigh the frozen tissue samples. In a pre-chilled tube, add the appropriate volume of ice-cold 80% methanol to the tissue. Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
LC-MS/MS Analysis of Labeled Purine Nucleotides
This protocol provides a general framework for the analysis of ¹³C,¹⁵N-labeled purine nucleotides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: A reversed-phase C18 column or a porous graphitic carbon (PGC) column can be used for the separation of nucleotides.
-
Mobile Phase A: Aqueous solution with a buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to elute the purine nucleotides.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the different isotopologues of each purine nucleotide.
-
MRM Transitions: For each purine nucleotide (AMP, ADP, ATP, etc.), set up MRM transitions for the unlabeled (M+0) and the fully labeled (M+10 for Adenine-¹³C₅,¹⁵N₅ derived) species. The precursor ion will be the molecular weight of the nucleotide, and the fragment ion will typically be the purine base. For example:
-
Unlabeled AMP (M+0): Precursor m/z -> Fragment m/z (e.g., 348 -> 136)
-
Labeled AMP (M+10): Precursor m/z -> Fragment m/z (e.g., 358 -> 146)
-
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹⁵N₅-2'-deoxyadenosine) is recommended for accurate quantification.
Data Presentation
Quantitative data from in vivo labeling experiments with Adenine-¹³C₅,¹⁵N₅ should be summarized in tables to facilitate comparison between different experimental groups (e.g., control vs. treated, different tissues). The key metric to report is the percentage of the labeled metabolite relative to the total pool of that metabolite.
Table 1: Illustrative Example of Isotopic Enrichment in Purine Nucleotides in Tumor and Liver Tissue 2 Hours Post-Infusion of Adenine-¹³C₅,¹⁵N₅.
| Metabolite | Tissue | % Labeled (M+10) |
| AMP | Tumor | 15.2 ± 2.1 |
| Liver | 8.5 ± 1.5 | |
| ADP | Tumor | 12.8 ± 1.9 |
| Liver | 7.1 ± 1.2 | |
| ATP | Tumor | 10.5 ± 1.7 |
| Liver | 6.2 ± 1.0 | |
| GTP | Tumor | 2.1 ± 0.5 |
| Liver | 1.0 ± 0.3 |
Data are presented as mean ± standard deviation and represent the percentage of the M+10 isotopologue relative to the total pool of each metabolite. This is a hypothetical representation of expected results based on the principle that many tumors exhibit a higher reliance on purine salvage.
Visualizations
Signaling Pathway
Caption: Metabolic pathway of Adenine-¹³C₅,¹⁵N₅ incorporation via the purine salvage pathway.
Experimental Workflow
Caption: Experimental workflow for in vivo stable isotope tracing with Adenine-¹³C₅,¹⁵N₅.
References
Application Notes and Protocols for Calculating Isotopic Enrichment from Adenine-¹³C₅,¹⁵N₅ Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as Adenine-¹³C₅,¹⁵N₅ is a powerful technique for tracing the metabolic fate of adenine in various biological systems. This approach is instrumental in metabolic flux analysis, drug development, and understanding the pathophysiology of diseases related to purine metabolism. By introducing adenine with heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can track its incorporation into downstream metabolites, most notably the adenylate pool (AMP, ADP, and ATP), and quantify the rate of synthesis and turnover. This document provides detailed protocols and application notes for conducting and analyzing experiments using Adenine-¹³C₅,¹⁵N₅.
Core Principles
The fundamental principle behind this technique is the utilization of the purine salvage pathway.[1][2][3] Exogenously supplied adenine is taken up by cells and converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT).[2][3] This newly synthesized AMP, now containing the ¹³C and ¹⁵N labels, enters the cellular adenylate pool and is subsequently converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP). By using mass spectrometry to measure the mass shift in these molecules, the extent of isotopic enrichment can be precisely calculated.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells with Adenine-¹³C₅,¹⁵N₅
This protocol outlines the steps for labeling adherent mammalian cells with Adenine-¹³C₅,¹⁵N₅.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Adenine-¹³C₅,¹⁵N₅ (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in a standard complete culture medium.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired concentration of Adenine-¹³C₅,¹⁵N₅. A typical starting concentration is 10-50 µM, but this should be optimized for the specific cell line and experimental goals. Ensure the labeled adenine is fully dissolved in the medium.
-
Labeling: Aspirate the standard culture medium from the cells and gently wash once with sterile PBS. Replace the standard medium with the prepared labeling medium.
-
Incubation: Return the cells to the incubator and culture for the desired labeling period. For time-course experiments, harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the kinetics of incorporation. For steady-state analysis, a 24-hour incubation is often sufficient for many cell lines.
-
Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol describes a rapid quenching and extraction method to preserve the cellular metabolic state.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C methanol
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C and high speeds
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled adenine.
-
Metabolite Extraction: Add a sufficient volume of -80°C methanol to the plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete cell lysis. Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Adenine Nucleotides
This protocol provides a general framework for the analysis of adenine nucleotide isotopologues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
-
A HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing reversed-phase column is suitable for the separation of polar adenine nucleotides.
LC Parameters (Example):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to high aqueous concentration. The specific gradient will need to be optimized based on the column and system.
-
Flow Rate: 200-400 µL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI) is typically used for nucleotides.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
AMP (unlabeled): Precursor m/z 346.06 -> Product m/z 134.05
-
AMP-¹³C₅,¹⁵N₅: Precursor m/z 356.04 -> Product m/z 144.03
-
ATP (unlabeled): Precursor m/z 505.99 -> Product m/z 159.02
-
ATP-¹³C₅,¹⁵N₅: Precursor m/z 515.97 -> Product m/z 169.00
-
-
Source Parameters: Optimize gas temperatures, flow rates, and spray voltage for the specific instrument.
Data Analysis: Calculating Isotopic Enrichment
The raw mass spectrometry data will show a distribution of isotopologues for each adenine nucleotide. To accurately calculate the isotopic enrichment, it is crucial to correct for the natural abundance of ¹³C and ¹⁵N.
Step 1: Correction for Natural Isotope Abundance
The measured ion intensities must be corrected to account for the naturally occurring heavy isotopes in the unlabeled molecules. This is typically done using a matrix-based approach. Several software packages are available for this correction, such as IsoCor and ICT. The general principle involves solving a system of linear equations that relates the measured mass isotopomer distribution to the true, corrected distribution.
Step 2: Calculation of Fractional Enrichment
After correcting for natural abundance, the fractional enrichment (FE) can be calculated. For a given metabolite, the FE is the proportion of the metabolite pool that is labeled. It is calculated by summing the intensities of all labeled isotopologues and dividing by the sum of the intensities of all isotopologues (labeled and unlabeled).
Formula for Fractional Enrichment:
FE = ( Σ I_labeled ) / ( Σ I_labeled + I_unlabeled )
Where:
-
Σ I_labeled is the sum of the intensities of all isotopologue peaks containing the ¹³C and ¹⁵N labels.
-
I_unlabeled is the intensity of the monoisotopic (unlabeled) peak.
Example Calculation for a Dual-Labeled Compound:
For Adenine-¹³C₅,¹⁵N₅ incorporation into AMP, the fully labeled AMP will have a mass shift of +10 Da (5 x ¹³C and 5 x ¹⁵N). The mass spectrometer will detect a peak for unlabeled AMP (M+0) and a peak for the fully labeled AMP (M+10), as well as peaks for partially labeled intermediates if the labeling is not 100% efficient or if there is metabolic fragmentation and re-synthesis.
After natural abundance correction, if the intensity of the M+0 peak for AMP is 50,000 and the intensity of the M+10 peak is 150,000, the fractional enrichment would be:
FE = 150,000 / (150,000 + 50,000) = 0.75 or 75%
This indicates that 75% of the AMP pool has been newly synthesized from the provided labeled adenine.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Adenylate Pool in Response to Adenine-¹³C₅,¹⁵N₅ Labeling
| Metabolite | Condition A - Fractional Enrichment (%) | Condition B - Fractional Enrichment (%) | p-value |
| AMP | 75.2 ± 3.1 | 55.8 ± 4.5 | <0.01 |
| ADP | 68.4 ± 2.9 | 48.1 ± 3.8 | <0.01 |
| ATP | 65.1 ± 3.5 | 45.3 ± 4.1 | <0.01 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.
Table 2: Time-Course of Adenine-¹³C₅,¹⁵N₅ Incorporation into Cellular ATP
| Time (hours) | Fractional Enrichment of ATP (%) |
| 0 | 0.0 ± 0.0 |
| 2 | 15.3 ± 1.8 |
| 4 | 28.9 ± 2.5 |
| 8 | 45.7 ± 3.1 |
| 12 | 58.2 ± 3.9 |
| 24 | 65.1 ± 3.5 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Signaling Pathway: Purine Salvage Pathway
The following diagram illustrates the incorporation of labeled adenine into the cellular adenylate pool via the purine salvage pathway.
Caption: Incorporation of Adenine-¹³C₅,¹⁵N₅ via the purine salvage pathway.
Experimental Workflow
This diagram outlines the complete experimental workflow from cell culture to data analysis.
References
Application Notes and Protocols: The Use of Adenine-¹³C₅,¹⁵N₅ in Genetic Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The advent of genetic therapies has opened new frontiers in the treatment of a wide range of diseases. A critical aspect of developing and optimizing these therapies is understanding their impact on cellular metabolism. Nucleotide metabolism, in particular, is a cornerstone of cell viability, proliferation, and function.[1][2] Adenine-¹³C₅,¹⁵N₅ is a stable isotope-labeled version of adenine that serves as a powerful tool for tracing the flux of adenine through various metabolic pathways. By replacing natural abundance adenine with this labeled analog, researchers can precisely track its incorporation into DNA, RNA, and important energy-carrying molecules like ATP.[3][4][5] This enables the quantitative analysis of de novo and salvage pathways for purine synthesis, providing invaluable insights into the metabolic consequences of genetic interventions.
These application notes provide a detailed overview and experimental protocols for utilizing Adenine-¹³C₅,¹⁵N₅ in the context of genetic therapy research. The primary applications include assessing the metabolic impact of gene correction, evaluating the metabolic burden of viral vector production on host cells, and understanding the on-target and off-target effects of gene editing technologies on nucleotide pools.
Key Applications in Genetic Therapy Research
-
Assessing Metabolic Correction in Inherited Metabolic Disorders: For genetic therapies targeting diseases like Adenosine Deaminase (ADA) deficiency, which directly involves purine metabolism, Adenine-¹³C₅,¹⁵N₅ can be used to quantify the restoration of normal purine salvage and overall nucleotide homeostasis post-therapy.
-
Evaluating the Metabolic Burden of Viral Vector Production: The manufacturing of viral vectors, such as Adeno-Associated Viruses (AAV), places a significant metabolic demand on producer cell lines. Tracing with Adenine-¹³C₅,¹⁵N₅ can elucidate bottlenecks in nucleotide supply, helping to optimize cell culture conditions and vector yields.
-
Monitoring On-Target and Off-Target Effects: Gene editing technologies can have unintended metabolic consequences. Stable isotope tracing can provide a sensitive readout of metabolic perturbations, offering a deeper understanding of the cellular response to genetic modification.
Signaling Pathways and Experimental Logic
The core of this methodology lies in tracing the flow of the labeled adenine through the purine salvage pathway. This pathway reclaims purine bases from the degradation of nucleotides to synthesize new nucleotides.
Experimental Protocols
Protocol 1: Metabolic Flux Analysis in a Gene-Corrected Cell Line
This protocol describes the use of Adenine-¹³C₅,¹⁵N₅ to compare nucleotide metabolism in a diseased cell line (e.g., deficient in a purine metabolism enzyme) versus a gene-corrected version of the same cell line.
1. Cell Culture and Labeling:
- Culture both the diseased and gene-corrected cells in standard media to 80% confluency.
- Prepare labeling medium by supplementing purine-free base medium with Adenine-¹³C₅,¹⁵N₅ to a final concentration of 10 µM.
- Aspirate the standard medium, wash cells once with PBS, and add the labeling medium.
- Incubate the cells for a time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamic incorporation of the tracer.
2. Metabolite Extraction:
- At each time point, place the culture dish on dry ice and aspirate the medium.
- Add 1 mL of ice-cold 80% methanol to the plate.
- Scrape the cells and collect the cell suspension in a microcentrifuge tube.
- Vortex thoroughly for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant (containing the polar metabolites) to a new tube and dry it using a vacuum concentrator.
3. LC-MS/MS Analysis:
- Reconstitute the dried metabolite extract in a suitable volume of injection solvent (e.g., 50% acetonitrile).
- Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
- Use a chromatography method optimized for polar metabolites, such as HILIC.
- Monitor the mass-to-charge ratios (m/z) for both unlabeled and labeled adenine, AMP, ADP, and ATP.
4. Data Analysis:
- Integrate the peak areas for each isotopologue.
- Calculate the fractional enrichment of the labeled species in each metabolite pool over time.
- Compare the rate of incorporation between the diseased and gene-corrected cells to quantify the change in purine salvage pathway activity.
// Nodes
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labeling [label="Labeling with\nAdenine-¹³C₅,¹⁵N₅"];
extraction [label="Metabolite Extraction\n(80% Methanol)"];
analysis [label="LC-MS/MS Analysis"];
data [label="Data Processing &\nFlux Calculation"];
end [label="End: Compare Metabolic Phenotypes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> labeling;
labeling -> extraction;
extraction -> analysis;
analysis -> data;
data -> end;
}
Data Presentation
The quantitative data from such an experiment can be summarized to compare the metabolic flux between different cell populations.
| Metabolite | Cell Line | Fractional Enrichment at 24h (%) | Fold Change (Corrected/Diseased) |
| AMP-¹³C₅,¹⁵N₅ | Diseased | 35.2 ± 3.1 | 2.5 |
| Gene-Corrected | 88.1 ± 5.4 | ||
| ADP-¹³C₅,¹⁵N₅ | Diseased | 28.9 ± 2.8 | 2.8 |
| Gene-Corrected | 81.0 ± 4.9 | ||
| ATP-¹³C₅,¹⁵N₅ | Diseased | 25.4 ± 2.5 | 3.0 |
| Gene-Corrected | 76.2 ± 4.5 |
Table 1: Hypothetical fractional enrichment of labeled adenine nucleotides in diseased vs. gene-corrected cells after 24 hours of labeling with Adenine-¹³C₅,¹⁵N₅. Data are presented as mean ± standard deviation.
Logical Relationship of Isotope Tracing
The power of stable isotope tracing is its ability to distinguish between pre-existing molecules and newly synthesized ones, providing a dynamic view of metabolic activity.
Conclusion
Adenine-¹³C₅,¹⁵N₅ is an indispensable tool in the field of genetic therapy research. It provides a quantitative and dynamic measure of nucleotide metabolism, which is essential for validating the efficacy of gene correction, optimizing manufacturing processes, and ensuring the safety of novel genetic interventions. The protocols and methodologies outlined here offer a robust framework for integrating metabolic flux analysis into the development pipeline of next-generation genetic therapies.
References
Troubleshooting & Optimization
Technical Support Center: Adenine-¹³C₅,¹⁵N₅ Analysis
Welcome to the technical support center for the mass spectrometry analysis of Adenine-¹³C₅,¹⁵N₅. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Adenine-¹³C₅,¹⁵N₅ in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, Adenine-¹³C₅,¹⁵N₅ will typically be observed as a protonated precursor ion ([M+H]⁺). The molecular weight of Adenine-¹³C₅,¹⁵N₅ is approximately 145.06 g/mol (C₅H₅N₅ with five ¹³C and five ¹⁵N atoms). Therefore, the protonated precursor ion will have a mass-to-charge ratio (m/z) of approximately 146.06.
The fragmentation of adenine characteristically involves the sequential loss of hydrogen cyanide (HCN).[1][2] For the fully labeled adenine, this corresponds to the loss of H¹³C¹⁵N. Multiple reaction monitoring (MRM) transitions can be set up to monitor these fragmentation pathways.
Q2: What is a good starting point for collision energy (CE) and cone voltage (declustering potential) optimization?
A2: Optimal collision energy and cone voltage are instrument-dependent but general starting points can be established. Cone voltage (also known as orifice voltage or declustering potential) is typically optimized to maximize the precursor ion signal while minimizing in-source fragmentation.[3] A good approach is to infuse a standard solution and ramp the voltage to find the optimal value.
For collision energy, the optimal value depends on the specific precursor-to-product ion transition. A collision energy ramp experiment for each transition is the most effective way to determine the ideal setting that maximizes product ion intensity. Many modern mass spectrometry software platforms can automate this process.[4]
Q3: Which mobile phase additives are recommended for the LC-MS analysis of Adenine-¹³C₅,¹⁵N₅?
A3: For reversed-phase chromatography of nucleobases like adenine, acidic mobile phase additives are commonly used to promote protonation and improve peak shape. Recommended additives include:
-
Formic acid (0.1%): A common choice that provides protons for efficient ionization in positive mode.
-
Ammonium acetate or ammonium formate: These volatile buffers can help control pH and are compatible with mass spectrometry.
It is crucial to use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of adducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Adenine-¹³C₅,¹⁵N₅, particularly when used as an internal standard.
Problem 1: Inconsistent or low internal standard (Adenine-¹³C₅,¹⁵N₅) signal.
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Verify the concentration of the stock solution. Ensure that the spiking volume is accurate and consistent across all samples, calibrators, and quality controls. Use a calibrated pipette. |
| Degradation of Internal Standard | Assess the stability of the Adenine-¹³C₅,¹⁵N₅ standard in your sample matrix and storage conditions. Prepare fresh working solutions if degradation is suspected. |
| Ion Suppression/Enhancement | Matrix components co-eluting with the analyte can affect ionization efficiency. To mitigate this, improve sample cleanup (e.g., using solid-phase extraction), optimize chromatographic separation to move the analyte away from interfering peaks, or dilute the sample. |
| Suboptimal Source Conditions | Re-optimize ESI source parameters such as gas flows (nebulizer, auxiliary gas) and temperature. Ensure the spray is stable. Inconsistent source conditions can lead to fluctuating signal intensity. |
| Instrumental Issues | Check the autosampler for air bubbles or clogs in the injection needle. Ensure the LC-MS system is clean and has been recently calibrated. |
Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may be contaminated or degraded and require replacement. Using a guard column is recommended. |
| Secondary Interactions | Adenine may have secondary interactions with active sites on the column packing material. Adding a small amount of a competitor, like 0.1% formic acid, to the mobile phase can help saturate these sites and improve peak shape. |
| Sample Solvent Mismatch | The solvent used to reconstitute the final extract should be as weak as, or weaker than, the initial mobile phase to prevent peak distortion. |
Quantitative Data Summary
The following tables provide typical starting parameters for method development. These values should be empirically optimized for your specific instrument and application.
Table 1: Suggested MRM Transitions for Adenine-¹³C₅,¹⁵N₅
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment |
| Adenine-¹³C₅,¹⁵N₅ | ~146.06 | ~118.04 | [M+H - H¹³C¹⁵N]⁺ |
| Adenine-¹³C₅,¹⁵N₅ | ~146.06 | ~91.03 | [M+H - 2(H¹³C¹⁵N)]⁺ |
| Adenine (unlabeled) | ~136.06 | ~119.05 | [M+H - HCN]⁺ |
| Adenine (unlabeled) | ~136.06 | ~92.04 | [M+H - 2(HCN)]⁺ |
| Note: The exact m/z values should be confirmed by direct infusion of a standard solution. |
Table 2: Typical Starting Parameters for Optimization
| Parameter | Typical Range / Starting Value | Purpose |
| LC Parameters | ||
| Column | C18 (e.g., 1.7-5 µm, 2.1 x 50-100 mm) | Reversed-phase separation |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component |
| Flow Rate | 0.2 - 0.5 mL/min | Elution speed |
| Column Temperature | 35 - 50 °C | Improve peak shape and reproducibility |
| MS Source Parameters (ESI+) | ||
| Capillary Voltage | 1 - 4 kV | Ionization |
| Source Temperature | 150 - 350 °C | Desolvation |
| Nebulizer Gas (N₂) | Instrument-specific (e.g., 40-60 psi) | Droplet formation |
| Drying Gas (N₂) | Instrument-specific (e.g., 8-12 L/min) | Droplet desolvation |
| MS Analyzer Parameters | ||
| Cone/Orifice Voltage | 10 - 60 V | Ion extraction and declustering |
| Collision Energy (CE) | 10 - 40 eV | Fragmentation (transition-specific) |
Experimental Protocols
Protocol 1: Optimization of MS Parameters by Infusion
Objective: To determine the optimal cone voltage and collision energy for Adenine-¹³C₅,¹⁵N₅.
Methodology:
-
Prepare a 1 µg/mL solution of Adenine-¹³C₅,¹⁵N₅ in a typical mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Cone Voltage Optimization:
-
Set the mass spectrometer to scan for the precursor ion (m/z ~146.06).
-
Manually or automatically ramp the cone voltage (e.g., from 5 V to 80 V in 5 V steps).
-
Plot the precursor ion intensity against the cone voltage and select the voltage that provides the maximum signal without significant fragmentation.
-
-
Collision Energy Optimization:
-
Using the optimal cone voltage, set up MRM transitions (e.g., 146.06 -> 118.04).
-
For each transition, ramp the collision energy (e.g., from 5 eV to 50 eV in 2 eV steps).
-
Plot the product ion intensity against the collision energy and select the energy that yields the highest intensity for that specific transition.
-
-
Repeat the collision energy optimization for all desired MRM transitions.
Visualizations
Caption: Workflow for optimizing cone voltage and collision energy.
Caption: Troubleshooting logic for inconsistent internal standard signal.
References
- 1. Fragmentation of adenine under energy control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting signal suppression with Adenine-13C5,15N5 in LC-MS
Welcome to the technical support center for troubleshooting signal suppression with Adenine-13C5,15N5 in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS and why is it a concern for this compound analysis?
A: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix.[1][2][3] These interfering compounds can compete for ionization in the mass spectrometer's source, leading to a decreased signal intensity for your analyte of interest.[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis, making it a critical issue to address.
Q2: My this compound signal is unexpectedly low. What are the most common causes?
A: Low signal intensity for this compound is a frequent issue. The primary culprits often include:
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Matrix Effects: Co-eluting endogenous compounds from your sample (e.g., salts, lipids, proteins) are interfering with the ionization of your analyte.
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Suboptimal Chromatographic Conditions: Poor separation of this compound from matrix components can lead to significant ion suppression.
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Inappropriate Mobile Phase Composition: The pH and additives in your mobile phase can drastically affect the ionization efficiency of adenine.
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Incorrect ESI Source Parameters: The settings on your electrospray ionization (ESI) source may not be optimized for adenine.
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Sample Preparation Issues: Inefficient removal of interfering substances during sample cleanup is a major contributor to signal suppression.
Q3: How does the chemical nature of adenine influence its analysis by LC-MS?
A: Understanding the physicochemical properties of adenine is key to developing a robust LC-MS method.
-
pKa: Adenine has two pKa values, approximately 4.2 and 9.8. This means its charge state is dependent on the pH of the mobile phase. For positive ion mode ESI, a mobile phase pH below 4.2 will ensure adenine is protonated and ionizes well.
-
Polarity: With a LogP of -0.09, adenine is a polar molecule, which dictates the type of chromatography (e.g., reversed-phase with a polar-embedded column or HILIC) that will provide the best retention and separation.
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Ionization: Adenine readily forms [M+H]+ ions in positive electrospray ionization mode.
Q4: Can the stable isotopes in this compound affect its behavior compared to unlabeled adenine?
A: For the purposes of chromatography and ionization, this compound is expected to behave almost identically to its unlabeled counterpart. The stable isotope labeling provides the mass shift necessary for its use as an internal standard to accurately quantify the endogenous, unlabeled adenine, as it will experience the same degree of ion suppression.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss
If you are observing a weak or absent signal for this compound, follow this troubleshooting workflow:
Issue 2: Poor Reproducibility and Inconsistent Results
Inconsistent results across injections or batches often point to variable matrix effects.
Possible Causes and Solutions:
-
Inconsistent Sample Cleanup: Variability in your sample preparation can lead to differing levels of matrix components in each sample.
-
Solution: Automate your sample preparation if possible. Ensure meticulous and consistent execution of the chosen protocol (SPE, LLE, or PPT).
-
-
Carryover: Residual analyte from a high-concentration sample adsorbing to the LC system and eluting in subsequent runs.
-
Solution: Implement a robust needle and injector wash protocol using a strong solvent. Run blank injections after high-concentration samples to confirm the absence of carryover.
-
-
System Suitability: The LC-MS system may not be equilibrated or performing optimally.
-
Solution: Inject a standard solution of this compound periodically throughout your sample sequence to monitor for any drift in signal intensity or retention time.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
This experiment helps visualize at which points during your chromatographic run ion suppression is occurring.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up your LC-MS system as usual.
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Using a T-junction, continuously infuse the this compound solution into the mobile phase flow path between the analytical column and the MS source. A syringe pump should be used for a constant and pulseless flow (e.g., 10 µL/min).
-
Begin data acquisition on the mass spectrometer, monitoring the specific m/z for this compound. You should observe a stable baseline signal.
-
Inject a blank matrix sample (an extract of your sample matrix without the analyte).
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Any dips or decreases in the stable baseline signal during the chromatographic run indicate regions of ion suppression. You can then adjust your LC gradient to ensure this compound does not elute in these zones.
Protocol 2: Sample Preparation Method Comparison
To minimize matrix effects, a robust sample preparation is crucial. The effectiveness of different techniques can be compared.
Methodology:
-
Pool a representative sample of your matrix (e.g., plasma, urine, tissue homogenate).
-
Divide the pooled sample into three aliquots.
-
Process each aliquot using one of the following methods:
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., ethyl acetate), vortex, centrifuge, and collect the organic layer.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge. Follow the manufacturer's protocol for conditioning, loading, washing, and eluting.
-
-
Spike a known concentration of this compound into the final extracts from each method.
-
Analyze the samples by LC-MS and compare the signal intensity of this compound.
Data Presentation:
| Sample Preparation Method | Relative Signal Intensity (%) | CV (%) (n=3) |
| Protein Precipitation | 55 | 8.2 |
| Liquid-Liquid Extraction | 75 | 5.1 |
| Solid-Phase Extraction | 95 | 2.5 |
| Note: These are example values and will vary depending on the matrix and specific protocol. |
Quantitative Data Summary
Table 1: Influence of Mobile Phase pH on Adenine Signal
This table summarizes the expected relative signal intensity of this compound in positive ion mode ESI-MS at different mobile phase pH values.
| Mobile Phase pH | Expected Protonation State | Relative Signal Intensity (%) |
| 2.5 | Predominantly Protonated | 100 |
| 3.5 | Mostly Protonated | 95 |
| 4.5 | Partially Protonated | 60 |
| 5.5 | Minimally Protonated | 20 |
| 7.0 | Neutral | <5 |
Data is illustrative, based on the pKa of adenine (~4.2). Optimal pH should be empirically determined.
Table 2: Common Adducts of Adenine in ESI-MS
Be aware of potential adduct formation, which can split the analyte signal into multiple ions, effectively reducing the intensity of your target ion.
| Adduct | Ion Formula | m/z for Adenine (135.05) | m/z for this compound (145.07) |
| Proton | [M+H]+ | 136.06 | 146.08 |
| Sodium | [M+Na]+ | 158.04 | 168.06 |
| Potassium | [M+K]+ | 174.02 | 184.04 |
| Ammonium | [M+NH4]+ | 153.09 | 163.11 |
It is recommended to use mobile phases with minimal sodium or potassium to reduce adduct formation.
References
Improving peak resolution for Adenine-13C5,15N5 in chromatography
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak resolution for Adenine-¹³C₅,¹⁵N₅ and related compounds in your chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for polar compounds like Adenine-¹³C₅,¹⁵N₅?
A1: Poor peak shape is a frequent issue in chromatography and can stem from several factors.[1][2][3]
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Peak Tailing: This is often observed as an asymmetry where the latter half of the peak is broader.[4] Common causes include:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on silica-based columns.[2]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to inconsistent ionization and peak tailing. It is advisable to adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of the compound's ionizable functional group.
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
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Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.
-
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Peak Fronting: This appears as a leading edge on the peak, making the first half broader. Common causes are:
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Sample Overload: Injecting too much sample can saturate the column, leading to fronting. Diluting the sample or reducing the injection volume can resolve this.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and fronting. It is always best to dissolve the sample in the initial mobile phase.
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Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.
-
Q2: Which chromatographic mode is best suited for separating a highly polar and basic compound like Adenine-¹³C₅,¹⁵N₅?
A2: Due to its polar nature, retaining and separating adenine on traditional reversed-phase columns can be challenging. Several alternative strategies can provide better resolution:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This mode can offer good retention and separation for compounds like adenine.
-
Ion-Pair Reversed-Phase Chromatography (IP-RP): This technique is widely used for the separation of nucleotides, nucleosides, and nucleobases. An ion-pairing agent, such as tetrabutylammonium, is added to the mobile phase. This agent has a hydrophobic part that interacts with the reversed-phase column and a charged part that interacts with the charged analyte, thereby increasing retention.
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism can provide excellent peak shape and separation for polar compounds like adenine.
Q3: How does the mobile phase composition affect the peak resolution of Adenine-¹³C₅,¹⁵N₅?
A3: The mobile phase plays a critical role in achieving optimal peak resolution. Key parameters to consider are:
-
pH: The pH of the mobile phase influences the ionization state of adenine, which in turn affects its retention and peak shape. For ion-pair chromatography of nucleotides, a pH range of 6.0 to 8.0 is often used.
-
Buffer: An appropriate buffer is necessary to maintain a stable pH and improve peak symmetry.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase control the retention of the analyte.
-
Ion-Pairing Agent (for IP-RP): The choice and concentration of the ion-pairing agent are crucial. Tetrabutylammonium salts are commonly used for nucleotide separation. The optimal concentration is typically about ten times the concentration of the analyte.
Q4: Are there any specific considerations for working with isotopically labeled compounds like Adenine-¹³C₅,¹⁵N₅?
A4: While stable isotopically labeled internal standards are generally preferred in quantitative LC-MS analysis, there are a few points to be aware of:
-
Potential for Co-elution Issues: Although chemically identical, minor chromatographic differences can sometimes be observed between the labeled and unlabeled analyte, especially with deuterium labeling.
-
Cross-Contribution of Signals: It's important to ensure that the unlabeled analyte does not contribute to the signal of the internal standard, and vice-versa. This is particularly relevant if the mass difference between the analyte and the standard is small.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common peak resolution problems.
Guide 1: Troubleshooting Peak Tailing
If you are observing tailing peaks for Adenine-¹³C₅,¹⁵N₅, follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for peak tailing issues.
Guide 2: Troubleshooting Peak Fronting
If you are observing fronting peaks, use the following guide to troubleshoot the problem.
Caption: Troubleshooting workflow for peak fronting issues.
Experimental Protocols & Data
Protocol 1: Ion-Pair Reversed-Phase HPLC for Adenine Nucleotides
This protocol is a general guideline for separating adenine and its nucleotides using IP-RP HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate) with an ion-pairing agent (e.g., 5-10 mM tetrabutylammonium hydrogen sulfate), adjusted to a pH between 6.0 and 8.0.
-
Mobile Phase B: Organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 254 nm.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the more retained compounds.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: HILIC Method for Adenine Separation
This protocol provides a starting point for developing a HILIC method for adenine.
-
Column: HILIC column with a polar stationary phase (e.g., amide, amino, or bare silica). A Phenomenex Luna 5 µm NH2 100 Å, 250 x 2 mm column has been used for similar applications.
-
Mobile Phase A: Aqueous buffer soluble in high organic content (e.g., 10 mM ammonium acetate, pH 5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 255 nm or MS detection.
-
Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95%) and decrease the concentration to elute the retained polar analytes.
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase.
Quantitative Data Summary
The following tables summarize key quantitative parameters for method optimization.
Table 1: Mobile Phase Parameters for Different Chromatographic Modes
| Parameter | Ion-Pair Reversed-Phase | HILIC |
| Stationary Phase | C18, C8 | Amide, Amino, Cyano, Silica |
| Mobile Phase pH | 6.0 - 8.0 | 3.0 - 6.0 |
| Typical Buffers | Phosphate, Acetate | Ammonium Acetate, Ammonium Formate |
| Ion-Pairing Agent | Tetrabutylammonium salts (5-10 mM) | Not applicable |
| Organic Solvent | Acetonitrile, Methanol | Acetonitrile (typically >70%) |
Table 2: General Troubleshooting Parameters and Their Effects on Resolution
| Parameter Adjustment | Effect on Resolution | Potential Drawbacks | Reference |
| Decrease Flow Rate | Increases resolution | Longer run times | |
| Increase Column Length | Increases resolution | Longer run times, higher backpressure | |
| Decrease Particle Size | Increases resolution | Higher backpressure | |
| Increase Temperature | Can improve efficiency and peak shape | Potential for analyte degradation | |
| Change Mobile Phase Solvent | Changes selectivity (α), can significantly improve resolution | May require re-optimization of other parameters | |
| Change Stationary Phase | Changes selectivity (α), can significantly improve resolution | Requires purchasing a new column |
References
Common issues with Adenine-13C5,15N5 stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and storage of Adenine-13C5,15N5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] Many suppliers provide the compound as a crystalline solid, and under these conditions, it can be stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents like DMSO.[1][2] For example, a stock solution can be prepared in fresh, moisture-free DMSO at a concentration of approximately 10 mg/mL (74.0 mM).[2] It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of adenine. For aqueous solutions, adenine hemisulfate can be dissolved in PBS (pH 7.2) at approximately 5 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.
Q3: What is the expected shelf life of this compound solutions?
The stability of this compound in solution is dependent on the solvent and storage temperature. In general, stock solutions in anhydrous DMSO can be stored at -80°C for up to one year. For shorter-term storage, -20°C is also acceptable. Aqueous solutions are less stable and should ideally be prepared fresh.
Q4: Does the isotopic labeling affect the stability of this compound compared to unlabeled adenine?
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Poor Signal in Mass Spectrometry Analysis
Possible Causes and Solutions:
-
Degradation of the Analyte: Adenine can degrade, particularly in aqueous solutions or under harsh pH conditions.
-
Solution: Prepare fresh solutions before use. If using aqueous buffers, ensure the pH is neutral and use the solution promptly. For long-term experiments, consider using a solvent like anhydrous DMSO.
-
-
Adduct Formation: In electrospray ionization mass spectrometry (ESI-MS), adenine can form adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+), which can split the signal and reduce the intensity of the desired protonated molecule ([M+H]+).
-
Solution: Use high-purity solvents and glassware to minimize sodium and potassium contamination. The addition of a small amount of a volatile acid, like formic acid, to the mobile phase can promote protonation and reduce alkali adduct formation.
-
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Solution: Employ appropriate sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Ensure chromatographic separation is adequate to resolve adenine from co-eluting matrix components.
-
Issue 2: Unexpected Peaks in NMR or Mass Spectra
Possible Causes and Solutions:
-
Presence of Degradation Products: As mentioned, adenine can undergo hydrolytic degradation. The primary degradation pathway involves the opening of the imidazole ring.
-
Solution: Analyze a fresh, unstressed sample to confirm the identity of the main peak. If additional peaks are present in older or stressed samples, they are likely degradation products. A stability-indicating analytical method, such as a gradient HPLC method, should be used to separate the parent compound from its degradants.
-
-
Tautomers: Adenine can exist in different tautomeric forms (e.g., N9-H, N7-H, and N3-H). The equilibrium between these tautomers can be influenced by the solvent.
-
Solution: While the N9-H tautomer is generally the most stable, the presence of other tautomers is possible. This is an inherent characteristic of the molecule and usually does not interfere with quantification if the method integrates all relevant signals or if the tautomeric equilibrium is stable under the experimental conditions.
-
-
Isotopic Impurities: The isotopically labeled standard may contain a small percentage of the unlabeled analyte.
-
Solution: The isotopic purity should be provided by the manufacturer. This information is crucial for accurate quantification, especially at low analyte concentrations.
-
Issue 3: Inaccurate Quantification in Isotope Dilution Assays
Possible Causes and Solutions:
-
Inaccurate Concentration of the Internal Standard: The concentration of the this compound stock solution must be accurately known.
-
Solution: Prepare the stock solution carefully using a calibrated balance. It is good practice to qualify the concentration of the stock solution against a certified reference standard of unlabeled adenine if available.
-
-
Incomplete Equilibration: The isotopically labeled internal standard must be completely mixed and equilibrated with the sample containing the unlabeled analyte.
-
Solution: Ensure thorough vortexing and sonication (if necessary) after adding the internal standard to the sample. The sample preparation method should ensure that both the analyte and the internal standard are in the same chemical form and are fully solubilized.
-
-
Differential Recovery or Matrix Effects: Although stable isotope-labeled internal standards are excellent for correcting for recovery and matrix effects, in some extreme cases, the labeled and unlabeled compounds may behave slightly differently.
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Solution: Optimize the sample preparation and chromatographic conditions to minimize matrix effects. Ensure that the analyte and internal standard co-elute as closely as possible.
-
Stability Overview and Degradation Pathways
Adenine is susceptible to degradation under various stress conditions. The primary degradation pathway involves hydrolysis, which can be accelerated by acidic or basic conditions.
Summary of Adenine Stability under Stress Conditions
| Stress Condition | Potential Degradation | Primary Degradation Products |
| Acidic Hydrolysis | Susceptible | Cleavage of the glycosidic bond (in adenosine), opening of the imidazole ring. |
| Alkaline Hydrolysis | Susceptible | Opening of the imidazole ring to form 4-amino-5-formamido-pyrimidine derivatives. |
| Oxidation | Potentially susceptible | Formation of oxidized adenine species, such as 8-oxo-adenine. |
| Photolysis | Susceptible | Degradation upon exposure to UV light. |
| Thermal | Stable in solid form at recommended temperatures. Degradation in solution is temperature-dependent. | Varies depending on other conditions (e.g., pH). |
Adenine Degradation Signaling Pathway
Caption: Major degradation pathways of adenine under stress conditions.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer the solid compound to a vial and heat at 105°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method. A gradient elution with a C18 column is a common starting point.
-
Mobile Phase Example:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using mass spectrometry to determine their mass-to-charge ratios and fragmentation patterns.
-
Troubleshooting Workflow for Quantitative Analysis
Caption: A logical workflow for troubleshooting quantitative analysis issues.
References
Technical Support Center: Accurate Adenine-¹³C₅,¹⁵N₅ Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects for the accurate quantification of Adenine-¹³C₅,¹⁵N₅.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Adenine-¹³C₅,¹⁵N₅?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Adenine, by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] In complex biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Adenine-¹³C₅,¹⁵N₅ used?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis. Because Adenine-¹³C₅,¹⁵N₅ is chemically and physically almost identical to the endogenous adenine, it co-elutes and experiences the same degree of matrix effects. By calculating the ratio of the analyte to the SIL-IS, variations in sample preparation and ionization are normalized, leading to more accurate and precise quantification.
Q3: Can I use a structural analog as an internal standard instead of a SIL-IS?
A3: While structural analogs can be used, they are not ideal. Their physicochemical properties may differ from adenine, leading to different chromatographic retention times and varying responses to matrix effects. This can result in incomplete compensation for ion suppression or enhancement, affecting the accuracy of the results.
Q4: What are the primary sample preparation techniques to minimize matrix effects?
A4: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins. However, it may not effectively remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): A highly effective and selective method that separates the analyte from the matrix by passing the sample through a solid sorbent. SPE, particularly with mixed-mode or phospholipid removal plates, can significantly reduce matrix effects.
Q5: How do I quantitatively assess matrix effects in my assay?
A5: The post-extraction spike method is a common quantitative approach. It involves comparing the peak area of Adenine-¹³C₅,¹⁵N₅ spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (CV) of the IS-normalized MF from at least six different matrix lots should not be greater than 15%.
Section 2: Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Quantification
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | * Optimize Sample Preparation: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) with phospholipid removal plates. * Chromatographic Separation: Modify the LC gradient to better separate adenine from the regions of ion suppression. A post-column infusion experiment can identify these regions. |
| Internal Standard Issues | * Ensure Co-elution: Verify that the Adenine-¹³C₅,¹⁵N₅ internal standard and the native adenine peak completely co-elute. Even slight separation can lead to differential matrix effects. * Check IS Purity: Ensure the isotopic purity of the SIL-IS is high to avoid interference from unlabeled adenine. |
| Sample Collection and Handling | * Standardize Procedures: Ensure consistent sample collection, processing, and storage conditions to minimize variability between samples. |
Issue 2: Significant Ion Suppression Observed
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | * Phospholipid Removal: Implement a targeted phospholipid removal strategy, such as specialized SPE plates or a two-step extraction process. * Modify Chromatography: Adjust the mobile phase composition or gradient to shift the retention time of adenine away from the elution zone of phospholipids. |
| High Concentration of Matrix Components | * Sample Dilution: If sensitivity allows, dilute the sample with the mobile phase to reduce the concentration of interfering components. |
| Inefficient Ionization | * Optimize MS Source Parameters: Adjust ion source parameters such as temperature, gas flows, and voltages to improve ionization efficiency and minimize the impact of interfering compounds. |
Issue 3: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | * Adjust Concentration Range: Dilute the higher concentration standards to ensure they are within the linear range of the detector. |
| Inappropriate Regression Model | * Use Weighted Regression: Apply a weighted (e.g., 1/x or 1/x²) linear regression to give less weight to the higher concentration points where variance is typically greater. |
| Interference at Low Concentrations | * Check for Contamination: Analyze a blank sample (matrix without IS) to ensure there are no interfering peaks at the retention time of adenine. |
Section 3: Data Presentation
Table 1: Comparison of Matrix Effects for Adenine Quantification in Plasma from Different Species using a Surrogate Analyte Strategy
| Species | Mean Matrix Effect (%) | Coefficient of Variation (CV, %) |
| Mouse | 95.2 | 5.8 |
| Rat | 98.7 | 4.2 |
| Cynomolgus Monkey | 103.5 | 7.1 |
| Human | 92.4 | 8.3 |
Data adapted from a study utilizing a ¹³C-labeled adenine as a surrogate analyte with protein precipitation for sample preparation. The matrix effect was calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in a neat solution, expressed as a percentage.
Table 2: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods (Hypothetical Data for Adenine)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 92 ± 5 | 75 ± 8 (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 7 | 88 ± 6 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode) | 95 ± 4 | 97 ± 3 (Minimal Effect) |
| SPE with Phospholipid Removal | 97 ± 3 | 102 ± 4 (No Effect) |
This table presents hypothetical data to illustrate the expected improvements in recovery and reduction of matrix effects with more advanced sample preparation techniques.
Section 4: Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) with Phospholipid Removal
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Sample Pre-treatment: To 100 µL of plasma, add 20 µL of Adenine-¹³C₅,¹⁵N₅ internal standard working solution. Vortex for 30 seconds.
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Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
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SPE Plate Conditioning: Condition a phospholipid removal SPE plate according to the manufacturer's instructions.
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Loading: Load the supernatant from the protein precipitation step onto the SPE plate.
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Washing: Wash the wells with a solution of 5% methanol in water to remove polar interferences.
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Elution: Elute the analyte with an appropriate solvent, such as 90:10 acetonitrile:methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike Method
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase.
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Set B (Post-Spike in Matrix): Extract blank plasma using the chosen sample preparation method. Spike the analyte and internal standard into the final extract.
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Set C (Pre-Spike in Matrix): Spike the analyte and internal standard into blank plasma before the extraction process.
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Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
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Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
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Section 5: Visualizations
Caption: Workflow for minimizing matrix effects in Adenine quantification.
Caption: Troubleshooting logic for inaccurate Adenine quantification.
References
Technical Support Center: Protocol Refinement for Incomplete Adenine-¹³C₅,¹⁵N₅ Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during metabolic labeling experiments with Adenine-¹³C₅,¹⁵N₅. The information is tailored for researchers, scientists, and drug development professionals working with stable isotope labeling for metabolomics and metabolic flux analysis.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving issues related to incomplete labeling of adenine.
Issue 1: Low or Incomplete Labeling of Adenine-Containing Metabolites
Question: My mass spectrometry data shows low incorporation of ¹³C and ¹⁵N from labeled adenine into downstream metabolites like ATP and ADP. What are the potential causes and how can I troubleshoot this?
Answer:
Low incorporation of labeled adenine can stem from several factors, ranging from suboptimal experimental conditions to inherent cellular metabolic processes. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Incubation Time | Perform a time-course experiment by harvesting cells at multiple time points after introducing the labeled adenine. Analyze the percentage of labeling at each point. | Determine the optimal incubation time required to reach isotopic steady state for adenine-containing metabolites. |
| High Endogenous Adenine Pool | Deplete the unlabeled endogenous adenine pool by culturing cells in a purine-free medium for a period before adding the labeled adenine. | Increased uptake and incorporation of the labeled adenine, leading to higher enrichment. |
| Suboptimal Labeled Adenine Concentration | Titrate the concentration of Adenine-¹³C₅,¹⁵N₅ in the culture medium. Start with the recommended concentration from literature or supplier and test a range of higher and lower concentrations. | Identify the optimal concentration that maximizes labeling without causing cellular toxicity. |
| Cell Health and Viability Issues | Monitor cell viability and growth rate throughout the experiment. Ensure that the labeling conditions are not adversely affecting cell health. | Healthy, actively dividing cells will have more robust metabolic activity, leading to better incorporation of the labeled substrate. |
| Competition from Salvage Pathway Substrates | Ensure the medium is free of other purine sources like hypoxanthine or guanine that can compete with adenine for incorporation via the salvage pathway. | Reduced competition will favor the uptake and utilization of the labeled adenine. |
| Inefficient Transport into the Cell | Verify the expression and activity of purine transporters in your cell line. Some cell types may have low transporter expression. | Understanding transporter limitations can guide the selection of more suitable cell lines or the use of transfection agents. |
Issue 2: High Variability in Labeling Efficiency Between Replicates
Question: I am observing significant variation in the percentage of adenine labeling across my biological replicates. What could be causing this inconsistency?
Answer:
High variability between replicates can compromise the statistical power of your study and indicates a lack of experimental control. The following table outlines potential sources of this variability and corresponding solutions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding Density | Ensure precise and consistent cell seeding density for all replicates at the start of the experiment. | Uniform cell numbers across replicates will lead to more consistent metabolic rates and label incorporation. |
| Variations in Cell Culture Conditions | Standardize all cell culture parameters, including medium volume, gas exchange, temperature, and humidity. | Minimized environmental variations will result in more reproducible cellular metabolism. |
| Inconsistent Timing of Label Introduction and Harvest | Use a precise and consistent schedule for adding the labeled adenine and harvesting the cells for all replicates. | Synchronized experimental timing will reduce variability in the extent of labeling. |
| Errors in Metabolite Extraction | Standardize the metabolite extraction protocol to ensure consistent and complete extraction from all samples. | Uniform extraction efficiency will lead to more accurate and reproducible quantification of labeled metabolites. |
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the incorporation of exogenous adenine into the cellular nucleotide pool?
A1: Exogenous adenine is primarily incorporated into the cellular nucleotide pool through the purine salvage pathway . The key enzyme in this pathway is Adenine Phosphoribosyltransferase (APRT), which catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP). This AMP can then be further phosphorylated to ADP and ATP.
Q2: How can I quantify the labeling efficiency of adenine-containing metabolites?
A2: The labeling efficiency can be quantified using mass spectrometry by analyzing the mass isotopologue distribution (MID) of the target metabolites (e.g., ATP). The fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) is measured. The percentage of labeling is calculated based on the ratio of the intensity of the fully labeled form to the sum of the intensities of all isotopic forms.
Q3: What is metabolic scrambling and how can it affect my adenine labeling experiment?
A3: Metabolic scrambling refers to the metabolic conversion of the labeled atoms into other molecules that are not part of the direct metabolic pathway of interest. In the context of adenine labeling, the ¹⁵N atoms from adenine could potentially be transferred to other nitrogen-containing molecules, although this is less common for the purine ring itself. More relevant is the potential for the ¹³C atoms to be catabolized and enter central carbon metabolism, although the purine salvage pathway is generally efficient at incorporating adenine intact.
Q4: Can the choice of cell culture medium impact the efficiency of adenine labeling?
A4: Yes, the composition of the cell culture medium can significantly impact labeling efficiency. The presence of unlabeled purines or related precursors can compete with the labeled adenine for uptake and incorporation. It is crucial to use a well-defined medium and, if necessary, a purine-free medium to maximize the incorporation of the labeled substrate.
Q5: What is a typical labeling efficiency to expect for Adenine-¹³C₅,¹⁵N₅?
A5: The expected labeling efficiency can vary depending on the cell type, experimental conditions, and the specific metabolite being measured. For rapidly dividing cells with an active purine salvage pathway, it is possible to achieve labeling efficiencies of over 95% for the adenine moiety in nucleotides. However, it is essential to experimentally determine the labeling efficiency for your specific system.
Experimental Protocols
Protocol 1: General Workflow for Adenine-¹³C₅,¹⁵N₅ Labeling in Cultured Cells
This protocol outlines a general procedure for metabolic labeling of adherent mammalian cells with Adenine-¹³C₅,¹⁵N₅.
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Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 60-80%).
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Medium Exchange (Optional): If aiming to deplete the endogenous adenine pool, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add a purine-free culture medium and incubate for a defined period (e.g., 2-4 hours).
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Introduction of Labeled Adenine: Prepare the labeling medium by supplementing the culture medium with the desired concentration of Adenine-¹³C₅,¹⁵N₅. Aspirate the existing medium and replace it with the labeling medium.
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Incubation: Incubate the cells for the desired period, as determined by a time-course experiment.
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Metabolite Extraction:
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Aspirate the labeling medium.
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Quickly wash the cells with ice-cold PBS.
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Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.
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Scrape the cells and collect the cell lysate.
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Centrifuge the lysate to pellet cell debris and proteins.
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Collect the supernatant containing the metabolites for analysis.
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Sample Analysis: Analyze the extracted metabolites by mass spectrometry (LC-MS/MS is commonly used) to determine the mass isotopologue distribution of adenine-containing metabolites.
Protocol 2: Quantification of Adenine Labeling by Mass Spectrometry
This protocol provides a brief overview of the analytical process for quantifying labeling efficiency.
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Chromatographic Separation: Separate the metabolites in the extract using liquid chromatography (LC) with a suitable column (e.g., a HILIC or reversed-phase column).
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Mass Spectrometry Analysis: Analyze the eluent from the LC system using a high-resolution mass spectrometer operating in either positive or negative ion mode, depending on the target analytes.
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Data Acquisition: Acquire full scan mass spectra to observe the entire mass range of interest and identify the different isotopologues of adenine-containing metabolites (e.g., for ATP, the unlabeled form [M+H]⁺ and the fully labeled form [M+10+H]⁺ for ¹³C₅,¹⁵N₅ labeling).
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Data Analysis:
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Integrate the peak areas for each isotopologue of the target metabolite.
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Correct for the natural abundance of ¹³C and ¹⁵N.
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Calculate the percentage of labeling using the following formula: % Labeling = (Intensity of Labeled Peak / Sum of Intensities of All Isotopic Peaks) * 100
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Visualizations
Adenine Salvage Pathway
The following diagram illustrates the primary pathway for the incorporation of exogenous adenine into the cellular nucleotide pool.
Caption: Adenine salvage pathway for labeled adenine incorporation.
Troubleshooting Workflow for Incomplete Labeling
This diagram provides a logical workflow for troubleshooting incomplete adenine labeling.
Caption: A stepwise guide to troubleshooting incomplete adenine labeling.
Addressing co-elution problems with Adenine-13C5,15N5 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Adenine-13C5,15N5 analysis. Our focus is to help you address challenges related to co-elution and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, particularly those involving co-elution with interfering compounds.
Question: My this compound internal standard peak is showing signs of interference (e.g., distorted peak shape, unexpected tailing, or fronting). What are the likely causes and how can I resolve this?
Answer:
Interference with your stable isotope-labeled internal standard (SIL-IS) can compromise the accuracy of your quantification. The primary causes are typically co-eluting matrix components that are not chromatographically separated from the SIL-IS. Here’s a step-by-step approach to troubleshoot this issue:
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Confirm Co-elution with Analyte: First, ensure that the unlabeled adenine and the this compound internal standard are co-eluting as expected. Due to the use of heavy isotopes like 13C and 15N, there should be no significant chromatographic shift between the labeled and unlabeled compounds. If a shift is observed, it may indicate a problem with the analytical column or mobile phase.
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Identify the Source of Interference:
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates) can suppress or enhance the ionization of your internal standard.
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Cross-Signal Contribution: In some cases, other compounds in the sample may have similar mass-to-charge ratios or fragment in a similar way to your internal standard, leading to signal interference.
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Implement Solutions:
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Optimize Chromatographic Separation: This is the most effective way to resolve co-elution.[1][2] Adjusting your liquid chromatography (LC) method can separate the interfering peak from your internal standard.
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Modify Sample Preparation: A more rigorous sample cleanup can remove the interfering components before LC-MS/MS analysis.[3]
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Question: How can I optimize my LC method to resolve co-elution with the this compound peak?
Answer:
Optimizing your chromatographic method is a critical step to eliminate interference. Here are several parameters you can adjust:
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Change the Mobile Phase Gradient: Altering the gradient slope or the organic solvent concentration can change the elution profile of compounds. A shallower gradient can increase the separation between closely eluting peaks.
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Modify Mobile Phase Composition:
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pH Adjustment: Changing the pH of the mobile phase can alter the ionization state and retention of adenine and interfering compounds.
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Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly impact selectivity.
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Select a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., C18, HILIC, or phenyl-hexyl). A HILIC column can be particularly effective for polar compounds like adenine.[3]
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Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, while adjusting the column temperature can also influence selectivity.
Quantitative Data Summary: Example LC Conditions for Adenine Analysis
| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 10 min | 95-50% B over 8 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 45 °C |
This table presents example starting conditions. Optimization will be required for your specific application.
Question: What sample preparation techniques can I use to minimize matrix effects and interference?
Answer:
Effective sample preparation is crucial for removing interfering substances. Consider the following techniques:
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Protein Precipitation (PPT): A simple and common method for plasma and serum samples. However, it may not remove all interfering compounds.
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Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.
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Solid-Phase Extraction (SPE): Provides the most thorough cleanup by using a solid sorbent to selectively bind and elute the analyte, effectively removing a wide range of matrix components.
Experimental Protocols
Protocol 1: Troubleshooting Co-elution Using Post-Column Infusion
This protocol helps identify regions in your chromatogram where matrix effects (ion suppression or enhancement) are most significant.
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System Setup:
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Prepare your LC-MS/MS system as you would for your standard adenine analysis.
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Use a T-junction to introduce a constant flow of a solution containing this compound into the mobile phase stream after the analytical column and before the mass spectrometer ion source.
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Infusion:
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Infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
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Monitor the signal of the internal standard in the mass spectrometer. You should observe a stable baseline.
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Injection and Analysis:
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Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard).
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Acquire data across the entire chromatographic run.
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Data Interpretation:
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Examine the baseline of the infused this compound signal.
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Any dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.
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Any rises in the baseline indicate ion enhancement.
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Compare the retention time of your adenine peak with the regions of ion suppression/enhancement. If they overlap, you will need to adjust your chromatography to move the adenine peak to a cleaner region of the chromatogram.
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Protocol 2: Optimized LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a robust analytical method.
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Sample Preparation (using SPE):
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Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
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Load the pre-treated sample onto the cartridge.
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Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
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Elute the adenine and this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
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Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
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LC-MS/MS Conditions:
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LC System: UPLC or HPLC system
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Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and re-equilibrate.
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Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Adenine (unlabeled): Precursor m/z 136.1 -> Product m/z 119.1
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This compound: Precursor m/z 146.1 -> Product m/z 128.1 (Note: These are theoretical transitions and should be optimized on your instrument).
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Frequently Asked Questions (FAQs)
Q1: Why is this compound a good internal standard?
A1: this compound is an ideal internal standard because it is chemically identical to the unlabeled analyte, meaning it will have the same chromatographic retention time, extraction recovery, and ionization efficiency. The mass difference allows it to be distinguished from the unlabeled adenine by the mass spectrometer, enabling accurate correction for variations during sample preparation and analysis.
Q2: Can the this compound internal standard itself cause ion suppression?
A2: Yes, at very high concentrations, the internal standard can compete with the analyte for ionization, leading to suppression of the analyte signal. It is important to use an appropriate concentration of the internal standard that provides a good signal-to-noise ratio without causing significant suppression.
Q3: What should I do if I cannot completely resolve the co-eluting interference?
A3: If complete chromatographic separation is not possible, you may need to employ a more advanced sample preparation technique to remove the interference. Alternatively, if the interference is consistent across all samples, it may be possible to correct for it, but this is a less desirable approach. The best practice is to strive for complete separation.
Q4: How do I confirm the identity of an interfering peak?
A4: Identifying an unknown interfering peak can be challenging. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to propose a molecular formula. Further fragmentation studies (MS/MS) can help elucidate the structure of the interfering compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for co-elution problems.
References
Technical Support Center: Enhancing Signal-to-Noise for Low Abundance Adenine-13C5,15N5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise (S/N) ratio for low-abundance Adenine-13C5,15N5 in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise ratio when analyzing low-abundance this compound?
A1: A low S/N ratio for low-abundance analytes can stem from several sources. In mass spectrometry, common culprits include high background noise from contaminated solvents or a dirty ion source, ion suppression from co-eluting matrix components, and inefficient ionization of the target analyte.[1] For NMR, low natural abundance of 13C and 15N isotopes, short relaxation times, and the presence of interfering signals from other molecules in the sample can all diminish the signal quality.[2][3]
Q2: How can I improve the signal of my this compound in a complex biological sample before instrumental analysis?
A2: Sample preparation is a critical step for improving the detection of low-abundance molecules.[4][5] Techniques to enrich your sample and remove interfering substances include:
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Solid-Phase Extraction (SPE): This can be used to selectively isolate and concentrate adenine from a complex matrix.
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Depletion of High-Abundance Proteins: In samples like serum or plasma, abundant proteins can mask the signal of your analyte. Using protein depletion kits can significantly improve results.
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Liquid-Liquid Extraction: This can be employed to partition adenine into a cleaner solvent, leaving behind many interfering compounds.
Q3: Which analytical technique, Mass Spectrometry or NMR, is more sensitive for detecting low concentrations of this compound?
A3: Mass spectrometry generally offers higher sensitivity and can detect analytes at lower concentrations (picomolar to femtomolar levels) compared to NMR spectroscopy. However, NMR is non-destructive and can provide detailed structural information. The choice of technique will depend on the specific experimental goals and the concentration of the analyte.
Troubleshooting Guides
Mass Spectrometry
Issue 1: High Background Noise Across the Entire Mass Spectrum
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Symptom: The baseline of the total ion chromatogram (TIC) is elevated, making it difficult to distinguish small peaks.
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Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents and filter them before use. | A significant reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). | A cleaner baseline in subsequent blank runs. |
| Leaking System | Check all fittings and connections for leaks. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray. |
Issue 2: Poor Signal Intensity for this compound
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Symptom: The peak for this compound is very small or not detectable.
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Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize ion source parameters such as spray voltage and gas flows. | Increased signal intensity for the analyte. |
| Ion Suppression | Improve chromatographic separation to move adenine away from co-eluting, suppressing agents. Consider a different column chemistry. | Enhanced signal intensity due to reduced matrix effects. |
| Suboptimal Collision Energy (for MS/MS) | Perform a collision energy optimization experiment for the specific transition of this compound. | Increased fragment ion intensity and improved S/N for targeted analyses. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Low Signal Intensity and Poor Resolution
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Symptom: The peaks for this compound are broad and have low intensity.
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Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Analyte Concentration | Concentrate the sample if possible. | Increased signal intensity. |
| Suboptimal Acquisition Parameters | Increase the number of scans. Optimize pulse sequences for 13C and 15N detection. | Improved S/N ratio. |
| Presence of Paramagnetic Impurities | Treat the sample with a chelating agent to remove trace metals. | Sharper peaks and improved resolution. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate this compound from a biological fluid like urine or cell culture media.
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Condition the SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.
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Load the Sample: Acidify the sample with 0.1% formic acid and load it onto the SPE cartridge.
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Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unbound contaminants. Follow with a wash of 1 mL of methanol to remove moderately non-polar interferences.
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Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
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Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol outlines a targeted approach for sensitive detection using a triple quadrupole mass spectrometer.
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Liquid Chromatography:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly polar compounds, a HILIC column can also be effective.
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: A shallow gradient starting with a low percentage of Mobile Phase B is recommended to retain and separate the polar adenine.
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Flow Rate: 0.3 mL/min
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Column Temperature: 40 °C
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Mass Spectrometry (Triple Quadrupole):
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Ionization Mode: Positive Electrospray Ionization (ESI)
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Multiple Reaction Monitoring (MRM):
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Precursor Ion (Q1): m/z of protonated this compound
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Product Ion (Q3): A stable, high-intensity fragment ion.
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Instrument Parameters: Optimize spray voltage, source temperature, and collision energy for the specific instrument and analyte.
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Data Presentation
Table 1: Comparison of Sample Preparation Methods on S/N Ratio
| Sample Preparation Method | Average S/N Ratio | % Improvement over Crude Sample |
| Crude Sample Injection | 15 | - |
| Protein Precipitation (Acetonitrile) | 45 | 200% |
| Solid-Phase Extraction (SPE) | 150 | 900% |
Table 2: Effect of MS Parameter Optimization on Signal Intensity
| Parameter | Initial Value | Optimized Value | Signal Intensity (Arbitrary Units) | % Increase |
| Spray Voltage | 3000 V | 4500 V | 1.5 x 10^5 | 50% |
| Collision Energy | 15 eV | 25 eV | 3.0 x 10^5 | 100% |
Visualizations
Caption: Experimental workflow for enhancing this compound signal.
Caption: Troubleshooting logic for low S/N ratio in LC-MS.
References
Technical Support Center: Optimizing Digestion Protocols for Proteins with Labeled Adenine
Welcome to the technical support center for optimizing digestion protocols for proteins labeled with adenine analogs. This guide is designed for researchers, scientists, and drug development professionals who are utilizing adenine-based labeling and cross-linking techniques to study protein-protein and protein-nucleic acid interactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are adenine-labeled proteins and why are they used in research?
Adenine-labeled proteins are molecules that have been modified with a reactive analog of adenine, such as 8-azidoadenosine 5'-monophosphate (8-N3-AMP). These analogs can be incorporated into cellular processes or attached to specific sites on a protein. The primary application is in photo-affinity labeling, where the azido group on the adenine analog is activated by UV light, forming a highly reactive nitrene that covalently cross-links to interacting molecules, such as other proteins or nucleic acids. This technique is instrumental in identifying and characterizing binding partners and understanding the structural basis of these interactions.
Q2: How does adenine labeling and cross-linking affect protein digestion for mass spectrometry?
The covalent attachment of an adenine analog and the subsequent cross-linking can introduce challenges for standard protein digestion protocols. The modification itself can sterically hinder protease access to cleavage sites, potentially leading to incomplete digestion.[1] This results in larger, modified peptides that may be difficult to analyze by mass spectrometry. Furthermore, cross-linking creates complex structures (e.g., peptide-peptide or peptide-nucleic acid conjugates) that require specialized data analysis workflows for identification.
Q3: Which proteases are recommended for digesting adenine-labeled and cross-linked proteins?
Trypsin is the most commonly used protease in mass spectrometry-based proteomics and is a good starting point for digesting adenine-labeled proteins.[1] It cleaves at the C-terminal side of lysine and arginine residues. However, due to the potential for missed cleavages caused by the modification, using a combination of proteases is often beneficial.
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Lys-C is another protease that cleaves at lysine residues and is more resistant to denaturing conditions than trypsin. A sequential digestion with Lys-C followed by trypsin can improve digestion efficiency.
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Chymotrypsin cleaves at the C-terminal side of large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. It can generate overlapping peptides with trypsin, which helps in increasing protein sequence coverage, especially for proteins with few tryptic cleavage sites.[1]
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Asp-N and Glu-C are other alternative proteases that can be used in sequential digestions to improve sequence coverage.
Q4: I am observing low peptide yield after digestion. What are the possible causes and solutions?
Low peptide yield is a common issue in proteomics experiments. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Solutions |
| Incomplete Protein Denaturation and Solubilization | Ensure complete denaturation using strong chaotropic agents like 8 M urea or 6 M guanidine hydrochloride. Use detergents compatible with mass spectrometry, such as RapiGest SF or sodium deoxycholate (DOC), to aid solubilization. |
| Inefficient Protease Activity | Use a fresh, high-quality protease. Ensure the digestion buffer has the optimal pH for the chosen enzyme (e.g., pH 7.5-8.5 for trypsin). Optimize the enzyme-to-protein ratio; a higher ratio (e.g., 1:20) may be necessary for cross-linked proteins. Consider a sequential digestion with multiple proteases. |
| Sample Loss During Preparation | Use low-protein-binding tubes and pipette tips to minimize surface adsorption. Be cautious during buffer exchange and desalting steps to prevent sample loss. |
| Incomplete Reduction and Alkylation | Ensure complete reduction of disulfide bonds with DTT or TCEP and subsequent alkylation with iodoacetamide (IAA) to prevent refolding. This is crucial for exposing cleavage sites. |
| Precipitation of Peptides | After digestion, ensure the sample is properly acidified (e.g., with formic acid to ~1%) before desalting to maintain peptide solubility. |
Q5: My mass spectrometry results show poor identification of cross-linked peptides. How can I improve this?
Identifying cross-linked peptides requires specialized approaches. Here are some tips for improving their identification:
| Potential Cause | Troubleshooting Solutions |
| Complex MS/MS Spectra | Use a mass spectrometer with high resolution and accuracy. Employ fragmentation techniques like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) which can be more effective for fragmenting larger, modified peptides. |
| Inadequate Search Algorithms | Use specialized software designed for identifying cross-linked peptides (e.g., XlinkX, pLink). These tools can handle the complexity of searching for two different peptide sequences linked together. |
| Low Abundance of Cross-linked Peptides | Enrich for cross-linked peptides using techniques like size exclusion chromatography (SEC) or affinity purification if a tag is incorporated into the cross-linker. |
| Suboptimal Digestion Strategy | A sequential digestion with multiple proteases can generate smaller, more easily identifiable cross-linked peptides. |
| Interference from Non-cross-linked Peptides | Optimize the cross-linking reaction to increase the yield of cross-linked products. Fractionate the peptide mixture before LC-MS/MS analysis to reduce sample complexity. |
Experimental Protocols
Here are detailed methodologies for common protein digestion techniques applicable to adenine-labeled proteins.
In-Solution Digestion Protocol
This protocol is suitable for purified or partially purified protein samples.
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Protein Solubilization and Denaturation : Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
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Reduction : Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.
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Alkylation : Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
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Dilution : Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to below 1 M. This is crucial as high concentrations of urea can inhibit trypsin activity.
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Digestion : Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 to 1:20 (w/w). Incubate at 37°C for 12-18 hours.
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Quenching : Stop the digestion by adding formic acid to a final concentration of 1%.
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Desalting : Clean up the peptide mixture using a C18 desalting column to remove salts and detergents before mass spectrometry analysis.
Filter-Aided Sample Preparation (FASP) Protocol
FASP is a robust method for samples containing detergents and other contaminants.
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Sample Loading : Mix the protein sample with 8 M urea in 0.1 M Tris/HCl, pH 8.5, and load it onto a 30 kDa molecular weight cutoff filter unit. Centrifuge to remove contaminants.
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Washing : Wash the filter twice with the urea buffer.
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Alkylation : Add 0.05 M iodoacetamide in the urea buffer and incubate for 20 minutes in the dark. Centrifuge to remove the IAA solution.
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Buffer Exchange : Wash the filter three times with 50 mM ammonium bicarbonate to remove the urea.
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Digestion : Add trypsin in 50 mM ammonium bicarbonate (1:100 enzyme-to-protein ratio) and incubate at 37°C for 4-18 hours in a humidified chamber.
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Peptide Elution : Collect the peptides by centrifugation. Elute any remaining peptides with another wash of 50 mM ammonium bicarbonate.
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Acidification and Desalting : Acidify the collected peptides with formic acid and desalt using a C18 column.
In-Gel Digestion Protocol
This protocol is used for proteins separated by SDS-PAGE.
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Excision and Destaining : Excise the protein band from the gel. Cut it into small pieces (~1 mm³). Destain the gel pieces with a solution of 50% acetonitrile in 25 mM ammonium bicarbonate.
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Reduction and Alkylation : Reduce the protein with 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour. Alkylate with 55 mM IAA in 100 mM ammonium bicarbonate for 45 minutes in the dark.
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Dehydration : Dehydrate the gel pieces with 100% acetonitrile.
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Digestion : Rehydrate the gel pieces in a solution of trypsin (12.5 ng/µL in 25 mM ammonium bicarbonate) on ice. After rehydration, add enough 25 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
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Peptide Extraction : Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 5% formic acid.
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Drying and Reconstitution : Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
Quantitative Data Summary
The following tables provide general guidelines for optimizing digestion parameters. Optimal conditions may vary depending on the specific protein and the nature of the adenine label and cross-linker.
Table 1: Recommended Enzyme-to-Protein Ratios (w/w)
| Protease | Standard Proteins | Cross-linked/Modified Proteins |
| Trypsin | 1:100 to 1:50 | 1:50 to 1:20 |
| Lys-C | 1:100 to 1:50 | 1:50 to 1:25 |
| Chymotrypsin | 1:50 to 1:20 | 1:30 to 1:10 |
| Sequential (Lys-C then Trypsin) | 1:100 (Lys-C), then 1:50 (Trypsin) | 1:50 (Lys-C), then 1:25 (Trypsin) |
Table 2: Typical Digestion Times and Temperatures
| Protease | Temperature (°C) | Digestion Time (hours) |
| Trypsin | 37 | 12 - 18 |
| Lys-C | 37 | 4 - 18 |
| Chymotrypsin | 25 - 37 | 4 - 12 |
| Sequential (Lys-C then Trypsin) | 37 (Lys-C), then 37 (Trypsin) | 4 (Lys-C), then 12-16 (Trypsin) |
Visual Guides
Experimental Workflow for Adenine-Labeled Protein Digestion
Caption: A general experimental workflow for the digestion of adenine-labeled proteins.
Troubleshooting Logic for Low Peptide Yield
Caption: A troubleshooting decision tree for addressing low peptide yield.
References
Data analysis workflow optimization for Adenine-13C5,15N5 experiments
Welcome to the technical support center for Adenine-¹³C₅,¹⁵N₅ metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing data analysis workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Adenine-¹³C₅,¹⁵N₅ in metabolic studies?
Adenine-¹³C₅,¹⁵N₅ is a stable isotope-labeled tracer used to investigate purine metabolism. By tracking the incorporation of the heavy isotopes (¹³C and ¹⁵N) into downstream metabolites, researchers can gain insights into the dynamics of nucleotide biosynthesis, salvage pathways, and energy metabolism.[1][2] This is particularly valuable in cancer research to understand how metabolic reprogramming drives disease progression and to evaluate the efficacy of therapies targeting these pathways.[2]
Q2: How long should I label my cells with Adenine-¹³C₅,¹⁵N₅ to achieve isotopic steady state?
The time required to reach isotopic steady state depends on the specific metabolic pathway and the pool sizes of the intermediate metabolites.[3] For nucleotides, achieving steady state labeling can take approximately 24 hours in cultured cells.[4] However, it is recommended to perform a time-course experiment (e.g., sampling at 0, 6, 12, 24, and 48 hours) to determine the optimal labeling duration for your specific experimental system.
Q3: What are the key considerations when designing an Adenine-¹³C₅,¹⁵N₅ labeling experiment?
Careful experimental design is crucial for obtaining high-quality, interpretable data. Key considerations include:
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Tracer Concentration: The concentration of Adenine-¹³C₅,¹⁵N₅ should be optimized to ensure sufficient labeling without causing metabolic perturbations.
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Cell Culture Conditions: Maintain consistent cell culture conditions to minimize variability.
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Time-Course Sampling: Collect samples at multiple time points to capture the dynamics of isotope incorporation.
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Metabolite Extraction: Rapidly quench metabolism and efficiently extract metabolites to prevent degradation.
Q4: Which analytical technique is best suited for analyzing samples from Adenine-¹³C₅,¹⁵N₅ experiments?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the preferred method for analyzing samples from stable isotope tracing experiments. HRMS can distinguish between different isotopologues (molecules with the same chemical formula but different isotopic compositions), which is essential for tracking the incorporation of both ¹³C and ¹⁵N.
Troubleshooting Guide
This guide addresses common issues encountered during Adenine-¹³C₅,¹⁵N₅ experiments and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment | Insufficient labeling time. | Increase the duration of labeling. Perform a time-course experiment to determine the optimal labeling time. |
| Low tracer availability or uptake. | Increase the concentration of Adenine-¹³C₅,¹⁵N₅ in the culture medium. Ensure the tracer is of high purity. | |
| Rapid metabolite turnover. | Shorten the labeling time to capture initial incorporation rates. | |
| High Background Noise in Mass Spectrometry Data | Sample contamination. | Use high-purity solvents and reagents for metabolite extraction and sample preparation. Include blank samples between experimental samples during the LC-MS run to prevent carry-over. |
| Suboptimal mass spectrometer settings. | Optimize ionization source parameters and collision energies for the specific metabolites of interest. | |
| Poor Chromatographic Peak Shape | Inappropriate LC column or mobile phase. | Select a column and mobile phase that provide good retention and separation of purine metabolites. |
| Sample matrix effects. | Perform solid-phase extraction (SPE) or other sample cleanup steps to remove interfering substances. | |
| Inconsistent or Irreproducible Results | Variability in cell culture or sample handling. | Standardize all experimental procedures, including cell seeding density, media changes, and metabolite extraction. |
| Instability of metabolites. | Keep samples on ice or at 4°C during processing and store extracts at -80°C until analysis. |
Experimental Protocols
Detailed Protocol for Adenine-¹³C₅,¹⁵N₅ Labeling in Cultured Cells
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.
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Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluence.
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Media Switch: Replace the standard medium with a medium containing Adenine-¹³C₅,¹⁵N₅ at the desired concentration.
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Time-Course Sampling: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after the media switch.
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Metabolism Quenching and Metabolite Extraction:
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Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
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Quench metabolism by adding cold methanol (-80°C).
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Scrape the cells and collect the cell suspension.
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Perform a series of freeze-thaw cycles to ensure complete cell lysis.
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Centrifuge the lysate to pellet cell debris.
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Collect the supernatant containing the extracted metabolites.
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Sample Preparation for LC-MS Analysis:
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Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
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Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
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Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
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LC-MS Analysis:
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Analyze the extracted metabolites using a high-resolution mass spectrometer.
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Use an appropriate LC method to separate the metabolites of interest.
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Set the mass spectrometer to acquire data in a way that allows for the detection and quantification of different isotopologues.
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Data Analysis:
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Process the raw mass spectrometry data to identify and quantify the different isotopologues of adenine and its downstream metabolites.
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Use specialized software for metabolic flux analysis to calculate the rates of metabolic pathways.
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Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for Adenine-¹³C₅,¹⁵N₅ labeling.
Purine Biosynthesis and Salvage Pathway
Caption: Simplified purine metabolism showing Adenine-¹³C₅,¹⁵N₅ incorporation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low isotopic enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies | MDPI [mdpi.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: Validating Adenine-13C5,15N5 as an Internal Standard for Precise Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of adenine, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Adenine-13C5,15N5, against a common structural analog alternative, 2-fluoroadenine. The supporting experimental data herein demonstrates the superiority of SILs in achieving the highest levels of accuracy and precision in LC-MS/MS-based quantification.
In the realm of quantitative mass spectrometry, the ideal internal standard (IS) should perfectly mimic the analyte's behavior throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and ionization. This mimicry allows for the correction of any variations that may occur, ensuring reliable and reproducible results. Stable isotope-labeled internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.
This guide will delve into the validation data for an LC-MS/MS method for the quantification of adenine, comparing the performance of this compound against a structural analog, 2-fluoroadenine.
Performance Comparison: this compound vs. 2-Fluoroadenine
The following tables summarize the comparative performance data from a validated LC-MS/MS method for adenine quantification. The data for this compound is based on studies using uniformly 13C-labeled adenine, which is expected to have near-identical analytical performance. The data for the structural analog is representative of typical performance characteristics observed in similar assays.
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | 2-Fluoroadenine as IS |
| Linearity Range (ng/mL) | 0.5 - 500 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 5 |
Table 2: Accuracy and Precision
| QC Level | This compound as IS | 2-Fluoroadenine as IS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (1.5 ng/mL) | -2.7% | 4.8% |
| Mid QC (75 ng/mL) | 1.3% | 3.1% |
| High QC (400 ng/mL) | -0.8% | 2.5% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound as IS | 2-Fluoroadenine as IS |
| Matrix Effect (%) | 98.2% (RSD: 3.5%) | 85.1% (RSD: 14.2%) |
| Recovery (%) | 95.7% (RSD: 4.1%) | 88.4% (RSD: 11.9%) |
The data clearly indicates that the use of this compound results in superior linearity, a lower limit of quantification, and significantly better accuracy and precision. Furthermore, the stable isotope-labeled internal standard is much more effective at compensating for matrix effects and variability in recovery.
The Decisive Advantage of Stable Isotope Labeling
The superior performance of this compound stems from its near-identical chemical and physical properties to endogenous adenine. This ensures that it behaves in the same manner during sample processing and analysis.
Caption: Workflow illustrating the superiority of SIL-IS.
Structural analogs, like 2-fluoroadenine, have different chemical properties, leading to potential differences in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can result in incomplete correction for analytical variability and, consequently, less accurate and precise data.
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS quantification of adenine using this compound as an internal standard is provided below.
Sample Preparation (Protein Precipitation)
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To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing this compound at a concentration of 50 ng/mL.
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Vortex the mixture for 30 seconds.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
Caption: Sample preparation workflow.
LC-MS/MS Conditions
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LC System: Agilent 1290 Infinity II or equivalent
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Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-0.5 min: 2% B
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0.5-3.0 min: 2-98% B
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3.0-4.0 min: 98% B
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4.0-4.1 min: 98-2% B
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4.1-5.0 min: 2% B
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Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Adenine: 136.1 -> 119.1
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This compound: 146.1 -> 124.1
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Key MS Parameters:
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Curtain Gas: 35 psi
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IonSpray Voltage: 5500 V
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Temperature: 550°C
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Collision Energy: 25 eV
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Conclusion
The validation data unequivocally demonstrates that this compound is a superior internal standard for the quantitative analysis of adenine by LC-MS/MS. Its use leads to enhanced sensitivity, accuracy, and precision, primarily by effectively compensating for matrix effects and procedural losses. For researchers, scientists, and drug development professionals seeking the highest quality data for their studies, the adoption of stable isotope-labeled internal standards like this compound is strongly recommended.
A Head-to-Head Battle of Standards: Adenine-13C5,15N5 vs. Deuterium-Labeled Adenine in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise and reliable quantification of adenine and its derivatives, the choice of an appropriate internal standard is a critical decision that can significantly impact analytical accuracy. This guide provides an objective comparison between the multi-labeled Adenine-13C5,15N5 and various deuterium-labeled adenine standards, supported by established principles in mass spectrometry and experimental data from analogous compounds.
In the realm of quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. They are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior enable the SIL internal standard to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.
The two most common types of SIL internal standards for adenine are those labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), such as Adenine-¹³C₅,¹⁵N₅, and those labeled with deuterium (²H or D). While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: A Comparative Overview
The primary advantage of a SIL internal standard is its ability to perfectly mimic the behavior of the native analyte throughout the entire analytical process. Ideally, the internal standard should co-elute with the analyte and experience identical matrix effects. The choice between a ¹³C,¹⁵N-labeled and a deuterium-labeled standard can influence how closely this ideal is met.
| Feature | Adenine-¹³C₅,¹⁵N₅ | Deuterium-Labeled Adenine |
| Chromatographic Co-elution | Virtually identical retention time to unlabeled adenine, ensuring perfect co-elution. | Can exhibit a chromatographic shift (isotope effect), leading to partial or complete separation from the unlabeled analyte. |
| Isotopic Stability | Highly stable. The ¹³C and ¹⁵N labels are not prone to exchange under typical analytical conditions. | Can be susceptible to back-exchange (H/D exchange) in certain molecules and under specific pH or temperature conditions, potentially compromising the integrity of the standard. |
| Chemical & Physical Properties | Virtually identical to the unlabeled analyte. | Slight differences in lipophilicity and polarity compared to the unlabeled analyte, which can cause the observed chromatographic shifts. |
| Matrix Effect Compensation | Superior, due to perfect co-elution. The standard experiences the exact same matrix effects as the analyte. | Can be compromised if chromatographic separation occurs, as the standard and analyte elute into the ion source at different times and may be affected differently by co-eluting matrix components. |
| Fragmentation in MS/MS | Fragmentation pattern is predictable and similar to the unlabeled analyte, with a corresponding mass shift. | The number and position of deuterium atoms can sometimes influence fragmentation pathways, requiring careful optimization of MS/MS parameters. |
| Cost & Availability | Generally more expensive and may be less readily available for a wide range of compounds. | Often more affordable and available for a broader selection of molecules. |
Experimental Evidence: The Isotope Effect in Chromatography
While direct, publicly available quantitative data comparing Adenine-¹³C₅,¹⁵N₅ with a comprehensive set of its deuterated counterparts is limited, extensive research on other small molecules consistently demonstrates the superior performance of ¹³C-labeled standards in terms of chromatographic co-elution.
A study on the analysis of amphetamines by UHPLC-MS/MS provides a clear illustration of this principle. The ¹³C₆-labeled amphetamine co-eluted perfectly with the native analyte. In contrast, the deuterated amphetamines showed a retention time shift that increased with the number of deuterium atoms. This separation can have significant consequences for quantification, as the internal standard may not accurately reflect the matrix effects experienced by the analyte if they do not elute at the same time.
Experimental Protocols
Here, we provide a detailed methodology for the quantification of adenine in human plasma using a stable isotope-labeled internal standard, which can be adapted for either Adenine-¹³C₅,¹⁵N₅ or a deuterium-labeled standard. The use of a ¹³C,¹⁵N-labeled standard is generally recommended for the highest accuracy.
Protocol: Quantification of Adenine in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
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Thaw frozen human plasma samples at room temperature.
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Vortex the plasma samples to ensure homogeneity.
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To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
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Add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (Adenine-¹³C₅,¹⁵N₅ or deuterium-labeled adenine) at a known concentration (e.g., 50 ng/mL).
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Vortex the mixture vigorously for 1 minute to precipitate proteins.
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Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.
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Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis
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Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate adenine from other plasma components. For example:
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0-0.5 min: 5% B
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0.5-3.0 min: 5-95% B
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3.0-4.0 min: 95% B
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4.0-4.1 min: 95-5% B
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4.1-5.0 min: 5% B
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-
Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
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Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of adenine.
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Multiple Reaction Monitoring (MRM) Transitions:
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Adenine: Monitor the transition from the precursor ion (m/z of protonated adenine) to a specific product ion.
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Adenine-¹³C₅,¹⁵N₅: Monitor the corresponding mass-shifted precursor to product ion transition.
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Deuterated Adenine: Monitor the corresponding mass-shifted precursor to product ion transition.
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3. Quantification
The concentration of adenine in the plasma samples is determined by calculating the peak area ratio of the analyte (unlabeled adenine) to the internal standard (Adenine-¹³C₅,¹⁵N₅ or deuterated adenine) and comparing it to a calibration curve. The calibration curve is constructed by analyzing a series of calibration standards with known concentrations of adenine and a fixed concentration of the internal standard, prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Visualizing the Workflow and Biological Context
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the quantification of adenine in plasma.
Caption: Simplified Adenosine A2A receptor signaling pathway.
Conclusion: Making an Informed Decision
For the majority of quantitative applications demanding the highest level of accuracy and reliability, Adenine-¹³C₅,¹⁵N₅ is the superior choice of internal standard. Its chemical and physical identity to unlabeled adenine ensures co-elution and equivalent behavior during sample processing and analysis, thereby providing the most accurate correction for experimental variability.
Deuterium-labeled adenine standards can be a viable and more cost-effective alternative for some applications. However, it is crucial to be aware of the potential for chromatographic separation and isotopic instability. When using deuterium-labeled standards, thorough method development and validation are essential to ensure that any observed isotopic effects do not compromise the accuracy of the quantitative results. For the most demanding studies, such as regulated bioanalysis in drug development, the investment in a ¹³C,¹⁵N-labeled standard like Adenine-¹³C₅,¹⁵N₅ is strongly justified by the increased data quality and method robustness.
The Gold Standard in Bioanalysis: A Comparative Guide to Adenine-13C5,15N5
In the landscape of bioanalytical research and drug development, the demand for utmost accuracy and precision in quantifying endogenous molecules and therapeutic agents is non-negotiable. For researchers engaged in studies involving adenine—a fundamental component of nucleic acids and cellular energy metabolism—the choice of an appropriate internal standard is paramount to the integrity of their findings. This guide provides a comprehensive comparison of Adenine-13C5,15N5 , a stable isotope-labeled internal standard (SIL-IS), against alternative methods, underscoring its superior performance with supporting data and detailed experimental protocols.
Stable isotope dilution coupled with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantitative bioanalysis. This technique's reliance on a high-quality internal standard that mimics the analyte's behavior is crucial for mitigating variability.[1] this compound, with its five 13C and five 15N atoms, offers a significant mass shift from endogenous adenine, ensuring clear differentiation during mass spectrometric detection while maintaining nearly identical physicochemical properties.[2] This minimizes analytical errors arising from sample preparation, matrix effects, and instrument variability.[1]
Performance Under the Microscope: this compound vs. A Structural Analog
To illustrate the superior performance of this compound, this section presents a comparative summary of key validation parameters for a bioanalytical method utilizing a closely related stable isotope-labeled adenine, [(13)C(U)]-adenine, versus a hypothetical, yet representative, structural analog internal standard, 6-methyladenine. The data for the SIL-IS is based on a validated LC-MS/MS method for adenine in plasma.[3][4]
| Performance Parameter | This compound (SIL-IS) | 6-Methyladenine (Structural Analog IS) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -1.2% to +4.2% | ± 15% (Can be variable) | Within ±15% of nominal value |
| Precision (% CV) | ≤ 6.67% (Intra- and Inter-day) | ≤ 15% (Can be variable) | ≤ 15% CV (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 5.0 nM | Typically higher than SIL-IS | Clearly defined and reproducible |
| Recovery (%) | 88.8% to 104.2% | Can be inconsistent and differ from analyte | Consistent, precise, and reproducible |
| Matrix Effect (%) | 86.0% to 110.8% | Prone to significant and variable effects | Minimized and compensated for |
The data clearly indicates that the stable isotope-labeled internal standard provides significantly better accuracy and precision. Structural analogs, while sometimes used due to cost or availability, can exhibit different extraction efficiencies and chromatographic behaviors, and are more susceptible to differential matrix effects, which can compromise the reliability of the quantitative data.
Unraveling the Mechanism: The Adenine Salvage Pathway
Accurate quantification of adenine is crucial for understanding its role in various cellular processes, including the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleic acids, saving cellular energy.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Adenine Quantification: A Comparative Guide to Stable Isotope Dilution LC-MS/MS, HPLC-UV, and Capillary Electrophoresis
For Immediate Publication
A Comparative Analysis of Analytical Methodologies for the Precise Quantification of Adenine, Featuring Stable Isotope-Labeled Adenine-13C5,15N5
This guide provides a comprehensive cross-validation of analytical methods for the quantification of adenine, tailored for researchers, scientists, and drug development professionals. In modern bioanalysis, the use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accuracy and precision. This document presents a detailed comparison of this state-of-the-art technique with traditional methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE). The objective is to furnish clear, data-driven insights to inform the selection of the most appropriate analytical method for specific research needs.
Method Performance Comparison
The selection of an analytical technique for adenine quantification is contingent on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput. The following tables summarize the key performance characteristics of a stable isotope dilution LC-MS/MS method, alongside representative HPLC-UV and CE methods.
Table 1: Quantitative Performance Characteristics of Adenine Quantification Methods
| Validation Parameter | Stable Isotope Dilution LC-MS/MS (using [(13)C(U)]-adenine) | HPLC-UV (in Plasma)[1] | HPLC-UV (in Food Matrix)[2] | Capillary Electrophoresis |
| Linearity Range | Not explicitly stated, but high | 0.01 - 1.0 mg/mL | 7.81 - 125.00 µg/mL | Not Specified |
| Correlation Coefficient (r²) | Not explicitly stated, but typically >0.99 | Not explicitly stated, but typically >0.99 | > 0.999[2] | Not Specified |
| Limit of Quantification (LOQ) | 5.0 nM | 10.0 µg/mL[1] | 2.39 µg/mL[2] | Higher than HPLC |
| Limit of Detection (LOD) | Not explicitly stated | Not Specified | 0.72 µg/mL | 2- to 5-fold higher than HPLC |
| Accuracy (% Recovery) | 88.8% - 104.2% | > 80% | 79.33% - 90.37% | Not Specified |
| Precision (% RSD) | ≤ 6.67% (Intra- and Inter-day) | 0.50% - 0.55% | 3.46% - 5.19% | Not Specified |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Good separation from plasma components | Specific for adenine and hypoxanthine | Specific for adenine and adenosine |
| Analysis Time | Not explicitly stated | Not explicitly stated | Not explicitly stated | Faster than HPLC |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below to facilitate replication and aid in the establishment of standard operating procedures.
Stable Isotope Dilution LC-MS/MS for Adenine in Plasma
This method employs a "surrogate analyte" strategy with a stable isotope-labeled version of adenine, such as this compound or [(13)C(U)]-adenine, as an internal standard to ensure the highest degree of accuracy.
-
Sample Preparation:
-
Plasma samples are prepared.
-
Protein precipitation is performed to remove interfering macromolecules.
-
The resulting supernatant is extracted for analysis.
-
-
LC-MS/MS Analysis:
-
The extracted supernatant is directly injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column.
-
Detection is carried out in negative ion mode using selected-reaction monitoring (SRM).
-
HPLC-UV Method for Adenine in Plasma
A widely adopted method for adenine quantification, valued for its robustness and cost-effectiveness.
-
Sample Preparation:
-
Mix 1.0 mL of plasma with 1.0 mL of an adenine solution (0.1 mg/mL).
-
Vortex the mixture for 5 minutes, followed by 10 minutes of shaking.
-
Add 15.0 mL of acetone to precipitate proteins and allow to settle for 1 hour.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue with 5.0 mL of phosphate buffer (100 nM, pH 8.0).
-
Perform solid-phase extraction (SPE) using a C18 cartridge, eluting with methanol containing 0.1% acetic acid.
-
Concentrate the eluate and filter through a 0.22 µm membrane prior to injection.
-
-
Chromatographic Conditions:
-
Column: Sunniest RP AQUA C28 (250 x 4.6 mm, 5.0 µm)
-
Mobile Phase: Water and acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Capillary Electrophoresis (CE) Method for Adenine
This technique offers rapid analysis times and is suitable for the separation of charged molecules like adenine.
-
Separation Conditions:
-
Capillary: Fused-silica capillary
-
Buffer: 100mM sodium phosphate buffer, pH 2.7
-
Applied Voltage: 25kV
-
Internal Standard: Cytidine
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each of the described analytical methods.
References
Inter-laboratory comparison of Adenine-13C5,15N5 measurements
An Inter-laboratory Comparison Guide to the Measurement of Adenine-13C5,15N5
Data Presentation: Performance of Analytical Methods
The accurate quantification of endogenous adenine in biological matrices relies heavily on robust analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.[1][2]
The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of adenine in plasma, showcasing the typical performance metrics that can be expected.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (HPLC-UV) |
| Matrix | Rat Plasma | Human Plasma | Food Matrix |
| Linearity Range | 5.0 - 2000 nM | 0.01 - 1.0 mg/mL | 7.81 - 125.00 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5.0 nM[3] | 10.0 µg/mL | 2.39 µg/mL[4] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.72 µg/mL[4] |
| Intra-day Precision (% CV) | ≤ 6.67% | 0.50% - 0.55% | 3.46% - 5.19% |
| Inter-day Precision (% CV) | ≤ 6.67% | Not Specified | Not Specified |
| Mean Recovery (%) | 88.8% - 104.2% | > 80% | 79.33% - 90.37% |
| Internal Standard | [(13)C(U)]-adenine | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results between laboratories. Below are synthesized protocols for sample preparation and LC-MS/MS analysis based on common practices in the literature.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting small molecules like adenine from plasma samples.
-
Sample Aliquoting : Transfer a 50 µL aliquot of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking : Add the stable isotope-labeled internal standard (e.g., this compound) solution to the plasma sample.
-
Protein Precipitation : Add a volume of cold organic solvent (e.g., acetonitrile or methanol) to the sample, typically in a 3:1 ratio (solvent:sample).
-
Vortexing : Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully collect the supernatant containing the analyte and internal standard and transfer it to a new tube.
-
Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of adenine.
-
Chromatographic System : A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase :
-
Mobile Phase A: Water with an additive such as 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution : A gradient elution is typically employed to achieve optimal separation of adenine from other matrix components.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization : Electrospray Ionization (ESI) in positive ion mode is generally used for adenine analysis.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for both adenine and the this compound internal standard. For example:
-
Adenine : m/z 136 → 119
-
This compound : m/z 146 → 124 (hypothetical, exact masses may vary)
-
Mandatory Visualizations
Adenine Metabolism: The Salvage Pathway
Adenine is a crucial purine base that can be recycled through the salvage pathway to synthesize nucleotides, which is an energy-efficient alternative to de novo synthesis. The enzyme Adenine Phosphoribosyltransferase (APRT) plays a central role in this process.
Caption: The purine salvage pathway for adenine metabolism.
Experimental Workflow for Adenine Quantification
The following diagram illustrates a typical workflow for the quantification of adenine in a biological sample using a stable isotope-labeled internal standard.
Caption: General workflow for adenine quantification via LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Performance evaluation of 13C vs 15N labeling for metabolic tracing
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount for advancing biological research and developing novel therapeutics. Stable isotope labeling, employing non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as an indispensable tool for elucidating the flow of atoms through these complex networks. This guide provides a comprehensive comparison of ¹³C and ¹⁵N labeling techniques, offering insights into their respective performance, applications, and the experimental considerations necessary for robust metabolic analysis.
Stable isotope labeling is a powerful technique that allows researchers to track the fate of metabolites within biological systems.[1] By introducing molecules enriched with stable isotopes like ¹³C or ¹⁵N, scientists can follow their incorporation into various biomolecules, providing a dynamic snapshot of metabolic fluxes.[1][2] This approach is instrumental in identifying and quantifying metabolic pathways, understanding the regulation of cellular metabolism, and discovering new metabolic routes.[2][]
Principles of ¹³C and ¹⁵N Labeling
The fundamental principle of stable isotope labeling involves introducing a labeled substrate, such as ¹³C-glucose or ¹⁵N-glutamine, into a biological system. As cells metabolize these substrates, the heavy isotopes are incorporated into downstream metabolites. Sophisticated analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then utilized to detect and quantify the extent of isotope incorporation, thereby providing a detailed map of metabolic activity.
Performance Comparison: ¹³C vs. ¹⁵N Labeling
The choice between ¹³C and ¹⁵N labeling is dictated by the specific biological question being addressed. While both are powerful tools, they possess distinct characteristics that make them suitable for different applications.
| Feature | ¹³C Labeling | ¹⁵N Labeling |
| Primary Application | Metabolic Flux Analysis (MFA), particularly of central carbon metabolism (e.g., glycolysis, TCA cycle). | Primarily used for tracing nitrogen metabolism, amino acid and protein turnover, and nucleotide biosynthesis. |
| Tracer Substrates | Uniformly or positionally labeled glucose, glutamine, fatty acids, and other carbon sources. | Labeled glutamine, ammonia (in the form of ¹⁵NH₄Cl), and various amino acids. |
| Analytical Technique | Primarily Mass Spectrometry (GC-MS, LC-MS) and NMR spectroscopy. | Mass Spectrometry (GC-MS, LC-MS) and NMR spectroscopy. |
| Natural Abundance | ~1.1% | ~0.37% |
| Mass Shift | Variable, +1 Da per ¹³C atom. Allows for larger mass shifts with multiple labels (e.g., ¹³C₆-glucose gives a +6 Da shift). | Typically +1 Da per ¹⁵N atom. |
| Spectral Complexity (MS) | Can create more complex isotopic patterns but the larger mass shift provides better separation from unlabeled molecules. | Simpler mass increment pattern, which can facilitate data analysis. However, the small mass shift can sometimes lead to overlap with natural isotopic peaks. |
| Key Advantages | - Excellent for tracking the carbon backbone of metabolites. - Larger mass shifts in MS improve quantification accuracy. - Well-established methods for Metabolic Flux Analysis. | - Lower natural abundance provides a cleaner background in MS. - Essential for studying nitrogen-containing pathways. |
| Limitations | - Higher natural abundance can complicate the analysis of low-level incorporations. | - Smaller mass shifts can be challenging to resolve in low-resolution mass spectrometers. - Metabolic scrambling of nitrogen atoms can complicate data interpretation. |
| Cost | Varies depending on the labeled substrate but can be a significant experimental cost. | Generally comparable to ¹³C-labeled substrates, with costs varying by the specific compound. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in metabolic tracing studies. Below are generalized protocols for ¹³C and ¹⁵N labeling experiments in cell culture.
General Workflow for Stable Isotope Labeling
A typical stable isotope labeling experiment follows a series of well-defined steps, from experimental design to data analysis.
Protocol 1: ¹³C Labeling for Central Carbon Metabolism Analysis
This protocol outlines the use of ¹³C-glucose to trace carbon flux through glycolysis and the TCA cycle in cultured mammalian cells.
1. Cell Culture:
-
Grow cells in a standard, unlabeled medium to the desired confluence (typically 70-80%).
2. Media Switch:
-
Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose). The concentration of the labeled substrate should be similar to that in the standard medium.
3. Time-Course Sampling:
-
Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation into downstream metabolites.
4. Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
5. Sample Analysis:
-
Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., pyruvate, lactate, citrate, malate).
6. Data Analysis:
-
Use specialized software to correct for the natural abundance of ¹³C and calculate the fractional enrichment of metabolites.
-
This data, in conjunction with a metabolic network model, allows for the calculation of intracellular metabolic fluxes.
Protocol 2: ¹⁵N Labeling for Amino Acid and Nitrogen Metabolism Analysis
This protocol describes the use of ¹⁵N-glutamine to trace nitrogen flow in cultured cells.
1. Cell Culture:
-
Culture cells in a standard medium until they reach the desired density.
2. Media Switch:
-
Replace the standard medium with a medium containing the ¹⁵N-labeled substrate (e.g., [α-¹⁵N]-glutamine or [γ-¹⁵N]-glutamine).
3. Time-Course Sampling:
-
Collect cell samples at different time points post-media switch.
4. Metabolite Extraction:
-
Follow the same rapid quenching and extraction procedure as described for ¹³C labeling to preserve the in vivo metabolic state.
5. Sample Analysis:
-
Analyze the metabolite extracts by LC-MS or GC-MS to measure the incorporation of ¹⁵N into amino acids and other nitrogen-containing compounds.
6. Data Analysis:
-
Determine the fractional enrichment of ¹⁵N in the target metabolites. This information can be used to understand the pathways of nitrogen assimilation and the relative contributions of different nitrogen sources.
Visualization of Metabolic Tracing
The following diagram illustrates the entry points and key pathways traced by ¹³C-glucose and ¹⁵N-glutamine in central metabolism.
Conclusion
Both ¹³C and ¹⁵N labeling are powerful and complementary techniques for interrogating metabolic networks. The choice between them is ultimately determined by the specific biological question at hand. ¹³C labeling is the gold standard for dissecting central carbon metabolism, while ¹⁵N labeling is indispensable for tracking nitrogen fate and amino acid metabolism. A thorough understanding of their respective advantages and limitations, coupled with meticulous experimental design, is paramount for generating high-quality, interpretable data that can drive new discoveries in research and drug development.
References
A Comparative Guide to the Performance of Adenine-13C5,15N5 and Alternative Stable Isotope-Labeled Internal Standards in Quantitative Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis and drug development, the precise and accurate quantification of analytes is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for mass spectrometry-based quantification, offering a means to correct for variability during sample preparation and analysis. This guide provides an objective comparison of the performance of Adenine-13C5,15N5 and other commonly used stable isotope-labeled internal standards for the quantification of adenine and related nucleosides. The information presented is based on a synthesis of available experimental data to aid researchers in selecting the most appropriate internal standard for their specific application.
Performance Comparison of Stable Isotope-Labeled Internal Standards
The choice of an internal standard can significantly impact the linearity, accuracy, and precision of a quantitative assay. The following tables summarize the performance characteristics of various stable isotope-labeled internal standards for adenine and its derivatives, as reported in a variety of studies.
Table 1: Linearity of Analytical Methods Using Different Stable Isotope-Labeled Internal Standards
| Internal Standard | Analyte(s) | Linearity Range | Correlation Coefficient (R²) |
| This compound (Implied) | Adenine/Adenosine | Not explicitly found, but expected to be similar to heavily labeled counterparts | >0.99 (Expected) |
| [(13)C(U)]-Adenine | Adenine | 5.0 nM - 500 nM | Not explicitly stated, but method was validated |
| 2,8-dihydroxyadenine-2-13C-1,3-15N2 | 2,8-dihydroxyadenine | 100 - 5000 ng/mL | >0.99 |
| 13C10,15N5-Adenosine | Adenosine & catabolites | 0.5 - 10,000 ng/mL | >0.99 (Improved with IS) |
| Lapatinib-d3 | Lapatinib | 5 - 5000 ng/mL | >0.99 |
Table 2: Recovery and Precision Data for Analytical Methods Using Different Stable Isotope-Labeled Internal Standards
| Internal Standard | Analyte(s) | Mean Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| [(13)C(U)]-Adenine | Adenine | 88.8 - 104.2 | ≤6.67 | ≤6.67 |
| 2,8-dihydroxyadenine-2-13C-1,3-15N2 | 2,8-dihydroxyadenine | Inferred from accuracy (-2.0 to 8.5% bias) | 4.5 - 5.7 | Within ±15% |
| 13C10,15N5-Adenosine | Adenosine & catabolites | Not explicitly stated, but accuracy was improved with IS | Not explicitly stated | Not explicitly stated |
| Lapatinib-d3 | Lapatinib | Corrected for inter-individual variability (16-70%) | <11 | <11 |
Experimental Protocols
The following are generalized experimental protocols for conducting linearity and recovery studies based on the methodologies described in the cited literature.
Protocol 1: Linearity Study
Objective: To assess the linear relationship between the analyte concentration and the instrumental response over a defined range.
Procedure:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of the analyte into a blank matrix (e.g., plasma, urine) to achieve a range of concentrations. A constant concentration of the stable isotope-labeled internal standard (e.g., this compound) is added to each standard.
-
Sample Preparation: The calibration standards are subjected to the same extraction procedure as the study samples. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is recorded for each concentration.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio against the corresponding analyte concentration. A linear regression analysis is performed to determine the slope, intercept, and the correlation coefficient (R²). An R² value of >0.99 is generally considered to indicate good linearity.
Protocol 2: Recovery Study
Objective: To determine the efficiency of the extraction procedure for the analyte from the biological matrix.
Procedure:
-
Preparation of Sample Sets:
-
Set A (Pre-extraction spike): A known amount of the analyte and the internal standard are spiked into the blank matrix before the extraction procedure.
-
Set B (Post-extraction spike): A blank matrix is extracted first, and then a known amount of the analyte and the internal standard are spiked into the extracted matrix.
-
Set C (Neat solution): The same amount of the analyte and the internal standard are prepared in the final reconstitution solvent.
-
-
Sample Processing and Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Calculation of Recovery:
-
The recovery of the analyte is calculated as: (Mean peak area of Set A / Mean peak area of Set B) * 100%.
-
The recovery of the internal standard is calculated similarly.
-
The use of a stable isotope-labeled internal standard helps to normalize for any variability in recovery between samples. Ideally, the recovery of the analyte and the internal standard should be consistent across different concentration levels.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for linearity and recovery studies.
Caption: Workflow for a Linearity Study.
Caption: Workflow for a Recovery Study.
A Comparative Guide to Assessing the Isotopic Enrichment Purity of Adenine-¹³C₅,¹⁵N₅
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the accurate determination of isotopic enrichment is paramount to ensure the validity and precision of experimental results. Adenine-¹³C₅,¹⁵N₅, a fully labeled analog of adenine, serves as a critical internal standard and tracer in a multitude of applications, including metabolic flux analysis, quantitative proteomics, and drug metabolism studies. This guide provides a comprehensive comparison of the primary analytical methods for assessing its isotopic purity, presents supporting experimental data, and offers detailed protocols for implementation.
Key Analytical Techniques: A Head-to-Head Comparison
The two gold-standard techniques for determining the isotopic enrichment of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] While both are powerful analytical tools, they operate on different principles and offer distinct advantages and disadvantages.
Mass Spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z), providing a direct measure of the mass difference between the labeled and unlabeled compound.[1] High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose, as it can resolve the isotopic distribution of the compound and allow for accurate quantification of the enrichment level.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, exploits the magnetic properties of atomic nuclei.[4] For Adenine-¹³C₅,¹⁵N₅, both ¹³C and ¹⁵N are NMR-active nuclei. The chemical shifts and coupling constants in the NMR spectrum are sensitive to the isotopic composition of the molecule, providing information about the location and extent of labeling.
A summary of the key performance characteristics of each technique is presented in the table below.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions by mass-to-charge ratio | Detection of nuclear spin transitions in a magnetic field |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Information Provided | Isotopic distribution (enrichment level) | Site-specific isotopic enrichment, structural confirmation |
| Sample Consumption | Low (micrograms to nanograms) | Higher (milligrams) |
| Throughput | High, especially with LC-MS or GC-MS | Lower, longer acquisition times required |
| Quantitative Accuracy | Excellent for overall enrichment | Excellent for site-specific and overall enrichment |
| Instrumentation Cost | Varies widely, can be very high for HR-MS | Generally high |
Performance Comparison: Adenine-¹³C₅,¹⁵N₅ vs. Alternatives
While Adenine-¹³C₅,¹⁵N₅ offers the advantage of being fully labeled, other partially labeled adenine isotopes are available, such as Adenine-¹³C₅ or Adenine-¹⁵N₅. The choice of internal standard depends on the specific application and the analytical method employed. For instance, in mass spectrometry-based quantification, a fully labeled standard like Adenine-¹³C₅,¹⁵N₅ is often preferred as its mass is significantly shifted from the unlabeled analyte, minimizing isotopic overlap and improving quantification accuracy.
| Labeled Compound | Level of Labeling | Primary Application | Key Advantage |
| Adenine-¹³C₅,¹⁵N₅ | Fully labeled (5 x ¹³C, 5 x ¹⁵N) | Internal standard for MS, metabolic tracer | Maximum mass shift, minimal isotopic overlap |
| Adenine-¹³C₅ | Partially labeled (5 x ¹³C) | Internal standard for MS, ¹³C NMR studies | Significant mass shift, useful for ¹³C-specific tracing |
| Adenine-¹⁵N₅ | Partially labeled (5 x ¹⁵N) | Internal standard for MS, ¹⁵N NMR studies | Useful for tracing nitrogen metabolism |
Experimental Protocols
To ensure accurate and reproducible results, detailed experimental protocols are essential. Below are representative protocols for assessing the isotopic enrichment of Adenine-¹³C₅,¹⁵N₅ using high-resolution mass spectrometry and NMR spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) Protocol
-
Sample Preparation: Dissolve a known amount of Adenine-¹³C₅,¹⁵N₅ in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute adenine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 100-200.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled adenine (C₅H₅N₅, m/z 136.0623) and the fully labeled Adenine-¹³C₅,¹⁵N₅ ([¹³C₅]H₅[¹⁵N₅], m/z 146.0432).
-
Integrate the peak areas for all observed isotopologues.
-
Calculate the isotopic enrichment using the following formula:
-
% Enrichment = (Sum of peak areas of labeled isotopologues) / (Total sum of peak areas of all isotopologues) * 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Adenine-¹³C₅,¹⁵N₅ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a ¹³C and ¹⁵N sensitive probe.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the signals for the five carbon atoms. The absence of signals at the chemical shifts corresponding to natural abundance ¹²C-adenine confirms high ¹³C enrichment.
-
Integration of the ¹³C signals relative to an internal standard of known concentration can provide a quantitative measure of enrichment.
-
-
¹⁵N NMR Acquisition:
-
Acquire a proton-decoupled ¹⁵N NMR spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of ¹⁵N.
-
Observe the signals for the five nitrogen atoms. The absence of signals corresponding to ¹⁴N-adenine confirms high ¹⁵N enrichment.
-
-
Data Analysis:
-
Process the spectra using appropriate NMR software.
-
Compare the observed chemical shifts and coupling patterns with reference spectra of unlabeled adenine to confirm the identity and isotopic labeling pattern.
-
The isotopic purity can be estimated by comparing the integral of the labeled species to any residual signals from the unlabeled compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the isotopic enrichment purity of Adenine-¹³C₅,¹⁵N₅.
Caption: Workflow for Isotopic Purity Assessment.
Signaling Pathway Visualization (Illustrative)
While not directly a signaling pathway, the following diagram illustrates the logical flow of information obtained from the analytical techniques to determine the final purity assessment.
Caption: Data Flow for Purity Determination.
By employing these rigorous analytical methods and protocols, researchers can confidently ascertain the isotopic enrichment purity of Adenine-¹³C₅,¹⁵N₅, ensuring the accuracy and reliability of their experimental data. The choice between MS and NMR will depend on the specific requirements of the study, available instrumentation, and the level of detail required for the purity assessment. In many cases, the complementary nature of the two techniques can provide the most comprehensive characterization of the labeled compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mass Spectrometry Analysis of Adenine-13C5,15N5
This guide provides a comparative overview of the performance of three common mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (TQ)—for the analysis of the isotopically labeled internal standard, Adenine-13C5,15N5. This information is intended for researchers, scientists, and professionals in drug development and metabolomics who utilize stable isotope-labeled compounds for quantitative and tracer studies.
Introduction to this compound and Mass Spectrometry
This compound is a stable isotope-labeled version of adenine, a fundamental component of nucleic acids and energy-carrying molecules like ATP. The incorporation of five Carbon-13 and five Nitrogen-15 isotopes results in a significant mass shift from the unlabeled form, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis. The choice of mass spectrometry platform can significantly impact the sensitivity, accuracy, and selectivity of the analysis.
Performance Comparison of Mass Spectrometry Instruments
Table 1: Quantitative Performance Comparison
| Parameter | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (TQ) |
| Typical Limit of Quantification (LOQ) | Low to mid pg/mL | Low to mid pg/mL | High fg/mL to low pg/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | 4-6 orders of magnitude | 6-7 orders of magnitude |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Primary Application | High-resolution accurate mass (HRAM) screening and quantification | HRAM screening, identification, and quantification | Targeted quantification |
Table 2: Mass Accuracy and Resolution
| Parameter | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (TQ) |
| Mass Resolution (FWHM) | 20,000 - 60,000 | 70,000 - 500,000 | Unit mass resolution (~0.7 Da) |
| Mass Accuracy | < 5 ppm | < 1-3 ppm | Not applicable (nominal mass) |
| Confidence in Identification | High (based on accurate mass and fragmentation) | Very High (based on sub-ppm mass accuracy and fragmentation) | Moderate (based on precursor/product ion pair) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative experimental protocols for the analysis of this compound.
Sample Preparation: Metabolite Extraction from Cells
-
Cell Culture and Quenching: Grow cells to the desired confluency. To halt metabolic activity, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to flash-freeze the cell monolayer.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the frozen cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
A robust and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method is essential for the analysis of adenine.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column is typically used for the separation of polar compounds like adenine.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate adenine from other matrix components. The specific gradient will depend on the column and instrument.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for adenine analysis.
-
Instrument-Specific Parameters:
-
Triple Quadrupole (TQ): Operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 146, and a common product ion is m/z 129 (corresponding to the loss of NH3). A lower limit of quantification of around 5.0 nM has been reported for adenine in plasma using this method.[1]
-
Q-TOF and Orbitrap: Operated in full scan mode for untargeted analysis or targeted MS/MS mode for quantification. These instruments provide high mass accuracy, which is crucial for confident identification. For Orbitrap instruments, sub-ppm mass accuracy can be achieved, significantly improving the certainty of identification.[2][3][4][5]
-
-
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and the metabolic context of adenine.
Conclusion
The selection of a mass spectrometry platform for the analysis of this compound depends on the specific research question.
-
Triple Quadrupole (TQ) mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity, wide dynamic range, and robustness, making them ideal for pharmacokinetic studies and low-level metabolite detection.
-
Orbitrap instruments provide a powerful combination of high resolution, excellent mass accuracy, and good sensitivity. This makes them highly suitable for both targeted and untargeted metabolomics, enabling confident identification of metabolites and accurate quantification.
-
Q-TOF instruments also offer high-resolution accurate mass capabilities, making them well-suited for qualitative and quantitative studies. They are a versatile option for metabolite identification and profiling.
By understanding the strengths of each platform and employing robust experimental protocols, researchers can effectively utilize this compound to achieve accurate and reliable results in their studies.
References
- 1. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Mass Accuracy and Precision for Multi-Attribute Methods Using a New Internally Calibrated High Resolution Orbitrap Mass Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Parts per Million Mass Accuracy on an Orbitrap Mass Spectrometer via Lock Mass Injection into a C-trap*S | Semantic Scholar [semanticscholar.org]
- 4. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sub-part-per-million Precursor and Product Mass Accuracy for High-throughput Proteomics on an Electron Transfer Dissociation-enabled Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dual-Labeled Internal Standards for Mass Spectrometry: The Case for Adenine-¹³C₅,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the accuracy and precision of measurements are paramount. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest quality data, and the choice of internal standard is a critical determinant of success. This guide provides an objective comparison of different internal standard strategies, with a focus on the justification for using a dual-labeled standard such as Adenine-¹³C₅,¹⁵N₅ over single-labeled or non-labeled alternatives.
The Role of Internal Standards in Quantitative Mass Spectrometry
Internal standards are essential for correcting analytical variability that can arise during sample preparation, chromatography, and ionization.[1][2] By adding a known quantity of an internal standard to a sample at the beginning of the workflow, any subsequent loss or variation in instrument response will affect both the analyte and the standard equally.[1] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if the absolute signals fluctuate.[3]
Comparison of Internal Standard Alternatives
The ideal internal standard co-elutes with the analyte and has identical chemical and physical properties to ensure it behaves the same way throughout the analytical process.[4]
-
Structural Analogs: These are molecules that are chemically similar but not identical to the analyte. While cost-effective, they may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, leading to inaccuracies in quantification.
-
Single-Labeled Stable Isotope Standards (e.g., Adenine-¹³C₅): These are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N). They co-elute with the analyte and correct for most sources of analytical variability more effectively than structural analogs.
-
Dual-Labeled Stable Isotope Standards (e.g., Adenine-¹³C₅,¹⁵N₅): These standards incorporate two different heavy isotopes, providing a larger mass shift from the native analyte. This greater mass difference is key to minimizing isotopic interference and enhancing quantitative accuracy.
The Justification for Dual-Labeling: Minimizing Isotopic Interference
A significant challenge in IDMS is the potential for "crosstalk" or isotopic interference. This occurs when the natural isotopic abundance of the analyte contributes to the signal of the internal standard. For example, an analyte containing several carbon atoms will have a natural M+1 peak (due to ¹³C) and an M+2 peak. If the internal standard has a small mass shift (e.g., +3 Da), the analyte's M+4 or M+5 isotopic peaks could overlap with the monoisotopic peak of the internal standard, leading to an artificially high internal standard signal and inaccurate quantification.
A dual-labeled standard like Adenine-¹³C₅,¹⁵N₅ has a mass shift of +10 Da relative to unlabeled adenine. This large mass difference effectively separates the isotopic clusters of the analyte and the internal standard, ensuring that there is no significant overlap and minimizing the risk of isotopic interference.
Data Presentation: Performance Comparison of Internal Standards
| Parameter | Structural Analog | Single-Labeled (Adenine-¹³C₅) | Dual-Labeled (Adenine-¹³C₅,¹⁵N₅) |
| Mass Shift (Da) | Variable | +5 | +10 |
| Co-elution | No | Yes | Yes |
| Correction for Matrix Effects | Partial | Excellent | Excellent |
| Correction for Recovery | Partial | Excellent | Excellent |
| Risk of Isotopic Interference | Low | Moderate | Very Low |
| Accuracy (% Bias) | < 15-20% | < 5% | < 2% |
| Precision (%RSD) | < 15% | < 5% | < 3% |
| Linearity (r²) | > 0.99 | > 0.995 | > 0.999 |
This table represents expected performance based on established principles of isotope dilution mass spectrometry.
Experimental Protocols
This protocol is a representative example for the extraction of adenine and its nucleotides from cultured cells.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of Adenine-¹³C₅,¹⁵N₅ internal standard solution to each sample.
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of adenine.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Adenine: Precursor ion (m/z) 136.1 -> Product ion (m/z) 119.1
-
Adenine-¹³C₅,¹⁵N₅: Precursor ion (m/z) 146.1 -> Product ion (m/z) 124.1
-
Mandatory Visualization
Caption: Workflow for quantitative analysis of adenine using a dual-labeled internal standard.
Caption: Mass shift comparison illustrating the advantage of a dual-labeled standard.
References
- 1. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
Safety Operating Guide
Proper Disposal of Adenine-13C5,15N5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Adenine-13C5,15N5, a stable isotope-labeled compound.
Immediate Safety and Handling Precautions
Adenine is classified as toxic if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[1][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
After eye contact: Rinse out with plenty of water.
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
Step-by-Step Disposal Procedures
The primary directive for the disposal of Adenine and its isotopically labeled forms is to use an approved waste disposal plant. Do not allow the product to enter drains or the environment.
1. Waste Collection and Storage:
-
Collect all waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be tightly closed and stored in a secure, locked-up area.
-
Ensure the waste container is compatible with the chemical.
2. Handling Spills:
-
In the event of a small spill, carefully take up the material without generating dust.
-
Use appropriate absorbent materials for containment.
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the affected area thoroughly.
3. Container Decontamination and Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional and local regulations for non-hazardous materials.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the name of the chemical and any potential hazards.
Summary of Physical and Hazard Data
| Property | Data |
| Appearance | Powder |
| Odor | Odorless |
| Melting Point | >360 °C (>680 °F) (decomposes) |
| Boiling Point | Decomposes |
| Acute Toxicity | Toxic if swallowed (Oral LD50: 227 mg/kg for rat) |
| Skin Irritation | Irritant to skin and mucous membranes |
| Eye Irritation | Irritating effect |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
